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  • Product: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
  • CAS: 42044-93-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

CAS Registry Number: 42044-93-9 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol [1][2] Executive Summary This technical guide provides a comprehensive physicochemical and synthetic analysis of 5-Ethyl-2-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 42044-93-9 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde , a specific structural analog of o-vanillin. Distinct from the commercial flavoring agent "Ethyl Vanillin" (3-ethoxy-4-hydroxybenzaldehyde), this compound represents a C10 scaffold characterized by a 5-ethyl substitution on the o-vanillin core.

Its structural architecture—featuring an intramolecular hydrogen bond between the phenolic hydroxyl (C2) and the formyl group (C1)—imparts unique stability and reactivity profiles. This compound serves as a critical intermediate in the synthesis of Schiff base ligands for catalysis, pharmaceutical pharmacophores, and advanced organic materials.

Structural Identification & Molecular Architecture

Correct identification is paramount, as trivial naming conventions in the phenol-aldehyde family often lead to ambiguity.

  • IUPAC Name: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde[1][2]

  • Common Synonyms: 5-Ethyl-o-vanillin; 5-Ethyl-2-vanillin.

  • SMILES: CCc1cc(C=O)c(O)c(OC)c1

  • InChI Key: (Analogous prediction based on structure)

Structural Logic

The molecule is a tri-substituted benzene ring.[3][4] The ortho positioning of the hydroxyl and aldehyde groups facilitates a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB), which significantly influences its pKa, solubility, and NMR spectral signature.

Structure Core Benzene Ring (Aromatic Core) Aldehyde Formyl Group (-CHO) Position 1 (Electrophilic) Core->Aldehyde Hydroxyl Hydroxyl Group (-OH) Position 2 (H-Bond Donor) Core->Hydroxyl Methoxy Methoxy Group (-OCH3) Position 3 (Electron Donor) Core->Methoxy Ethyl Ethyl Group (-C2H5) Position 5 (Lipophilic) Core->Ethyl Hydroxyl->Aldehyde Intramolecular H-Bond

Figure 1: Functional group topology of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde, highlighting the critical intramolecular hydrogen bond.

Physicochemical Parameters

The following data consolidates experimental values from supplier databases (e.g., BLD Pharm, Ambeed) and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental data for this niche intermediate is limited.

ParameterValue / RangeContext & Significance
Physical State Crystalline SolidTypically appears as light yellow to off-white needles.
Melting Point 48°C – 55°C (Est.)Low melting point due to intramolecular H-bonding reducing intermolecular lattice energy.
Boiling Point ~280°C (at 760 mmHg)Predicted based on o-vanillin (265°C) + ethyl group contribution.
LogP (Octanol/Water) 2.30 ± 0.2Moderately lipophilic. Higher than o-vanillin (1.6) due to the C5-ethyl chain.
pKa (Phenolic OH) 10.5 – 11.0Higher than typical phenols (pKa ~10) because the proton is "locked" in the H-bond with the carbonyl.
Solubility DCM, EtOAc, DMSOHighly soluble in aprotic polar and non-polar solvents.
Water Solubility Low (< 1 mg/mL)Hydrophobic ethyl group and internal H-bond reduce water interaction.

Synthetic Routes & Experimental Protocols

A. Primary Synthesis: Formylation of 4-Ethylguaiacol

The most direct industrial and laboratory route involves the formylation of 4-ethyl-2-methoxyphenol (4-ethylguaiacol).

Mechanism: Electrophilic Aromatic Substitution (EAS) directed ortho to the phenol. Reagents: Duff Reaction (Hexamethylenetetramine/TFA) or MgCl₂-mediated formylation (Paraformaldehyde/Et₃N).

Protocol (MgCl₂-Mediated Formylation)

Note: This method is preferred for high regioselectivity.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Reagents: Add 4-ethylguaiacol (10 mmol), anhydrous MgCl₂ (15 mmol), and Paraformaldehyde (30 mmol) to Acetonitrile (50 mL). Add Triethylamine (35 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. The solution typically turns bright yellow (phenolate formation).

  • Quench: Cool to RT and pour into cold 5% HCl (100 mL) to hydrolyze the intermediate and protonate the phenol.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Hexane:EtOAc 9:1).

B. Alternative Route: Hydrogenation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde

If the allyl derivative (CAS 22934-51-6) is available, a simple catalytic hydrogenation yields the target.

  • Catalyst: 10% Pd/C.

  • Conditions: H₂ balloon, Methanol solvent, RT, 2 hours.

  • Yield: Typically quantitative (>95%).

Synthesis Start 4-Ethylguaiacol (4-Ethyl-2-methoxyphenol) Intermediate Magnesium-Phenolate Complex Start->Intermediate Ortho-Formylation Reagent Reagents: MgCl2, Paraformaldehyde, Et3N (Acetonitrile, Reflux) Reagent->Intermediate Hydrolysis Acid Hydrolysis (5% HCl) Intermediate->Hydrolysis Product TARGET: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Hydrolysis->Product Purification

Figure 2: Regioselective synthesis via Magnesium-mediated formylation.

Spectroscopic Characterization

To validate the identity of the synthesized compound, researchers should look for these diagnostic signals.

¹H NMR (400 MHz, CDCl₃)
  • δ 11.0 – 11.2 ppm (s, 1H): Phenolic OH. The extreme downfield shift confirms the intramolecular hydrogen bond to the aldehyde.

  • δ 9.8 – 9.9 ppm (s, 1H): Aldehyde CHO.

  • δ 6.9 – 7.1 ppm (2H): Aromatic protons. Typically appear as a pair of doublets (d) or singlets (s) depending on resolution (meta-coupling).

  • δ 3.8 – 3.9 ppm (s, 3H): Methoxy (-OCH₃).

  • δ 2.6 ppm (q, 2H): Methylene of Ethyl group (-CH₂-).

  • δ 1.2 ppm (t, 3H): Methyl of Ethyl group (-CH₃).

IR Spectroscopy (FT-IR)
  • ~3100–3400 cm⁻¹: Broad, weak OH stretch (often obscured by C-H due to H-bonding).

  • 1650–1670 cm⁻¹: C=O stretch. Lower wavenumber than typical aldehydes (usually ~1700) due to conjugation and H-bonding.

Reactivity & Applications

Schiff Base Formation (Ligand Synthesis)

The primary utility of this compound is in the synthesis of Salen and Salophen type ligands. The 5-ethyl group imparts solubility to the resulting metal complexes without altering the electronic environment of the binding site as drastically as electron-withdrawing groups.

Protocol: Condensation with diamines (e.g., ethylenediamine, 1,2-phenylenediamine) in Ethanol at reflux yields the Schiff base precipitate.

Stability Profile
  • Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid (5-ethyl-2-hydroxy-3-methoxybenzoic acid) if exposed to air/light for prolonged periods. Store under inert gas (Argon/Nitrogen).

  • Base Sensitivity: In strong alkali (NaOH), the phenolate forms, which is highly water-soluble and brightly colored (yellow/orange).

References

  • BLD Pharm. (2024). Product Analysis: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9).[1][2][5][6][7] Retrieved from

  • Ambeed. (2024). Chemical Safety and Properties: CAS 42044-93-9.[2][5] Retrieved from

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Intramolecular Hydrogen Bonding in o-Hydroxyaldehydes. Journal of Molecular Structure. (Contextual grounding for spectral shifts).
  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Allyl-2-hydroxy-3-methoxybenzaldehyde (Analogous Precursor). Retrieved from

  • PubChem. (2024). Compound Summary: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde.[1][2][5][6] National Library of Medicine. Retrieved from

Sources

Exploratory

Technical Whitepaper: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Executive Summary 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9), often referred to as 5-Ethyl-o-vanillin , is a specialized phenolic aldehyde derivative used primarily as a pharmacophore building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9), often referred to as 5-Ethyl-o-vanillin , is a specialized phenolic aldehyde derivative used primarily as a pharmacophore building block in the synthesis of bioactive chromenes and Schiff base ligands.[1][2][3] Unlike its common isomer "Ethyl Vanillin" (3-ethoxy-4-hydroxybenzaldehyde), which is a flavoring agent, this compound is a strategic intermediate in medicinal chemistry, particularly for developing anti-inflammatory agents (COX-2 inhibitors) and coordination complexes.[1] This guide details its physicochemical profile, synthesis pathways, safety protocols, and applications in drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Nomenclature & Structure[1]
  • IUPAC Name: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde[1][3]

  • Common Synonyms: 5-Ethyl-o-vanillin; 5-Ethyl-3-methoxysalicylaldehyde[1]

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1][4]

Structural Analysis: The molecule features a benzaldehyde core with three substituents:[1]

  • Aldehyde (-CHO) at C1: Reactive site for condensation reactions (e.g., Knoevenagel, Schiff base formation).[1]

  • Hydroxyl (-OH) at C2: Provides "ortho" functionality relative to the aldehyde, enabling chelation and ring-closure reactions.[1]

  • Methoxy (-OCH₃) at C3: Electron-donating group that modulates ring reactivity.[1]

  • Ethyl (-CH₂CH₃) at C5: Lipophilic tail that influences bioavailability and steric properties.[1]

Physicochemical Properties
PropertyValueSource/Condition
Appearance Pale yellow liquid or low-melting solidStandard State
Boiling Point 120 °C@ 2 Torr (Vacuum)
Density 1.152 ± 0.06 g/cm³Predicted
Solubility Soluble in MeOH, EtOH, DMSO, EtOAcOrganic Solvents
Acidity (pKa) ~7.5 - 8.5 (Phenolic OH)Estimated based on o-vanillin
LogP ~2.3Predicted (Lipophilic)

Synthesis & Manufacturing Methodologies

The synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde typically proceeds via the formylation of 4-ethylguaiacol (4-ethyl-2-methoxyphenol).[1] The presence of the ethyl group at the para position (relative to the phenol) directs the incoming formyl group to the ortho position (C6 of the phenol ring, which becomes C2 in the aldehyde numbering).[1]

Primary Synthetic Route: Reimer-Tiemann Reaction

This classical method introduces an aldehyde group onto the aromatic ring using chloroform in a strong alkaline medium.[1]

Reaction Scheme:

  • Precursor: 4-Ethyl-2-methoxyphenol (CAS 2785-89-9).[1]

  • Reagents: Chloroform (CHCl₃), Sodium Hydroxide (NaOH, aq).

  • Mechanism: Generation of dichlorocarbene (:CCl₂) intermediate, which attacks the phenoxide ring at the ortho position.[1]

  • Workup: Acidification (HCl) and extraction.

Synthesis Start 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol) Inter Dichlorocarbene Intermediate Start->Inter + CHCl3 / NaOH (Reimer-Tiemann) Prod 5-Ethyl-2-hydroxy- 3-methoxybenzaldehyde Inter->Prod Hydrolysis / H+

Figure 1: Synthetic pathway from 4-ethylguaiacol via Reimer-Tiemann formylation.[1]

Alternative Route: Duff Reaction

Uses hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).[1] This method often provides higher regioselectivity for ortho-formylation compared to Reimer-Tiemann but requires stricter anhydrous conditions.[1]

Safety & Handling (MSDS Summary)

GHS Classification: Warning Signal Word: WARNING[1][4]

Hazard Identification
Hazard CodeStatementCategory
H302 Harmful if swallowed.[1]Acute Tox. 4
H315 Causes skin irritation.[1]Skin Irrit. 2
H319 Causes serious eye irritation.[1]Eye Irrit. 2A
H335 May cause respiratory irritation.[1]STOT SE 3
Handling Protocols
  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles with side shields, and lab coat.[1]

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Storage: Store at 2-8°C (Refrigerated) under inert gas (Nitrogen/Argon) to prevent oxidation of the aldehyde group to the carboxylic acid.

Applications in Drug Development & Research[1][9]

Intermediate for Anti-Inflammatory Chromenes

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is a critical intermediate in the synthesis of Chromene derivatives , a class of compounds investigated for COX-2 inhibitory activity.[1] The ortho-hydroxyaldehyde motif allows for ring closure with alkynes or ketones to form the benzopyran (chromene) core.[1]

Mechanism: The phenolic -OH and the aldehyde -CHO react with electron-deficient alkenes/alkynes (e.g., via Knoevenagel condensation followed by electrocyclic ring closure) to generate the bicyclic chromene structure.[1]

Ligand for Coordination Chemistry

The compound acts as a bidentate [O, O] donor ligand.[1]

  • Schiff Bases: Condensation with primary amines yields imine ligands (Salen-type derivatives).[1]

  • Metal Complexes: The deprotonated phenoxide and the aldehyde/imine oxygen chelate transition metals (Cu, Zn, Ni), creating complexes with potential catalytic or antimicrobial properties.[1]

Applications cluster_Pharma Pharmaceuticals cluster_Chem Coordination Chemistry Core 5-Ethyl-2-hydroxy- 3-methoxybenzaldehyde Chromene Chromene Derivatives (COX-2 Inhibitors) Core->Chromene Ring Closure Coumarin Coumarin Scaffolds (Anticoagulants) Core->Coumarin Perkin Reaction Schiff Schiff Base Ligands (Imine Formation) Core->Schiff + R-NH2 Catalyst Metal Catalysts (Enantioselective Synthesis) Schiff->Catalyst + Metal Ion

Figure 2: Functional application map in pharmaceutical and coordination chemistry.[1]

Experimental Protocol: Schiff Base Condensation (Standardized)

Objective: Synthesis of a Schiff base ligand for biological evaluation.

Reagents:

  • 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (1.0 eq)[1]

  • Primary Amine (e.g., 4-aminophenol or ethylenediamine) (1.0 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, optional)[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the primary amine dropwise with stirring.

  • Catalysis: Add 1-2 drops of glacial acetic acid if reaction is sluggish.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Precipitation: Cool to room temperature. If precipitate forms, filter under vacuum.[1] If not, reduce volume by 50% on a rotary evaporator and cool to 4°C.

  • Purification: Recrystallize from hot ethanol.

  • Validation: Confirm structure via ¹H-NMR (Look for imine singlet ~8.5 ppm) and IR (C=N stretch ~1620 cm⁻¹).

References

  • Ambeed. (2023).[1] Safety Data Sheet: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9).[1][2][3] Retrieved from [1]

  • Google Patents. (2004).[1] Chromene derivatives as anti-inflammatory agents (WO2004087687A1).[1] Retrieved from

  • ChemicalBook. (2023).[1] Product Properties: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde.[1][2][3] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Structural Analog Reference). Retrieved from

Sources

Foundational

Thermodynamic Solubility and Solvation Behavior of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde in Organic Solvents: A Technical Guide

Executive Summary 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (often referred to as 5-ethyl-ortho-vanillin) is a highly functionalized phenolic aldehyde utilized as a critical intermediate in organic synthesis, agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (often referred to as 5-ethyl-ortho-vanillin) is a highly functionalized phenolic aldehyde utilized as a critical intermediate in organic synthesis, agrochemical development, and pharmaceutical engineering. Mastering its solubility profile across various organic solvents is an absolute prerequisite for optimizing crystallization engineering, chromatographic separations, and formulation stability.

This technical whitepaper provides a rigorous analysis of the thermodynamic principles governing the dissolution of 5-ethyl-2-hydroxy-3-methoxybenzaldehyde, predictive solubility profiling, and field-validated experimental protocols for empirical solubility determination.

Structural Thermodynamics and Solvation Mechanisms

To accurately predict and manipulate the solubility of 5-ethyl-2-hydroxy-3-methoxybenzaldehyde, one must first deconstruct its molecular architecture. The solvation behavior of this compound deviates significantly from standard para-substituted isomers (like standard vanillin) due to two primary mechanistic drivers:

A. Intramolecular Hydrogen Bonding (The "Masking" Effect)

Unlike para-vanillin, ortho-vanillin derivatives possess a hydroxyl group (-OH) at the C2 position, directly adjacent to the C1 aldehyde (-CHO) and C3 methoxy (-OCH₃) groups. This spatial proximity strongly favors the formation of intramolecular hydrogen bonds between the hydroxyl proton and the adjacent carbonyl or methoxy oxygens[1].

  • Causality: This internal bonding effectively "masks" the highly polar hydroxyl group from the bulk solvent. Consequently, the molecule's ability to act as a hydrogen-bond donor to solvent molecules is drastically reduced, lowering its affinity for highly polar protic solvents (like water) while increasing its lipophilicity.

B. Lipophilic Enhancement via the C5-Ethyl Group

The addition of an ethyl aliphatic chain at the C5 position expands the hydrophobic surface area and the molar volume of the molecule.

  • Causality: According to "like-dissolves-like" principles and Hansen Solubility Parameters (HSP), this structural modification enhances favorable dispersion forces (

    
    ) with non-polar and aprotic polar organic solvents (e.g., toluene, ethyl acetate, dichloromethane)[2].
    

Thermodynamic Consequence: The dissolution of vanillin derivatives in organic solvents is universally endothermic (


) and entropy-driven  (

)[3]. The energetic penalty of breaking the solute's crystal lattice is overcome by the massive increase in systemic entropy as the solute disperses into the solvent cavity.

Comparative Solubility Profile in Organic Solvents

While exhaustive empirical datasets for the specific 5-ethyl derivative are niche, highly accurate predictive profiling can be established by extrapolating thermodynamic data from structurally homologous ortho-vanillins and standard vanillin models[3],[4].

Table 1 summarizes the modeled solubility behavior of 5-ethyl-2-hydroxy-3-methoxybenzaldehyde at standard ambient temperature (298.15 K).

Table 1: Modeled Mole Fraction Solubility ( ) at 298.15 K
Solvent ClassSolventPolarity IndexEstimated Mole Fraction Solubility (

)
Primary Solvation Mechanism
Aprotic Polar Ethyl Acetate4.4~ 0.25 - 0.35Strong dipole-dipole interactions; excellent dispersion force matching with the ethyl group.
Aprotic Polar Acetone5.1~ 0.30 - 0.40High solvent cavity formation favorability; strong dipole interactions.
Non-Polar Toluene2.4~ 0.15 - 0.20

stacking with the aromatic ring; favorable hydrophobic interactions.
Protic Polar Ethanol5.2~ 0.08 - 0.12Moderate solubility; solute's intramolecular H-bond limits extensive solute-solvent H-bonding[4].
Protic Polar Water10.2< 0.001Extremely poor solubility due to high hydrophobic surface area and masked -OH group.
(Note: Values are thermodynamically modeled extrapolations based on ortho-vanillin baseline data and group contribution methods).

Experimental Protocol: Isothermal Shake-Flask Methodology

To generate highly accurate, self-validating solubility data for 5-ethyl-2-hydroxy-3-methoxybenzaldehyde, the isothermal shake-flask method coupled with HPLC-UV quantification remains the gold standard. Dynamic methods (like laser transmissometry) can be skewed by the compound's potential to form metastable supersaturated states. The shake-flask method ensures true thermodynamic equilibrium.

Step-by-Step Protocol:
  • Solvent Preparation: Dispense 10.0 mL of the target analytical-grade organic solvent into a 20 mL tightly sealed borosilicate glass vial to prevent solvent evaporation.

  • Solute Addition: Add 5-ethyl-2-hydroxy-3-methoxybenzaldehyde incrementally until a visible excess of solid remains at the bottom of the vial, ensuring complete saturation.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 rpm for 72 hours .

    • Expert Insight: 72 hours is strictly required because the steric bulk of the 5-ethyl group can slow dissolution kinetics and crystal lattice breakdown compared to smaller analogs.

  • Phase Separation (Critical Step): Turn off agitation and allow the suspension to settle for 12 hours at the exact experimental temperature. Removing the vial to a room-temperature benchtop will induce secondary nucleation and crash the solute out of solution, ruining the data.

  • Isothermal Filtration: Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

    • Expert Insight: The syringe and filter MUST be pre-warmed to the experimental temperature. If a room-temperature filter is used for a 313.15 K sample, the temperature drop will cause immediate precipitation within the filter membrane, falsely lowering the measured solubility.

  • Gravimetric Dilution: Accurately weigh an aliquot of the filtered solution and dilute it with the HPLC mobile phase (e.g., Methanol:Water 70:30 v/v) to bring the concentration within the linear range of the detector.

  • HPLC-UV Quantification: Analyze the sample at

    
     (typically 280-312 nm for substituted benzaldehydes) using a validated calibration curve[4].
    

Workflow A 1. Excess Solute + Solvent B 2. Isothermal Agitation (72h) A->B C 3. Phase Separation (Settle 12h) B->C D 4. Isothermal Filtration (0.22µm) C->D E 5. Gravimetric Dilution D->E F 6. HPLC-UV Quantification E->F

Fig 1: Isothermal shake-flask workflow for true equilibrium solubility determination.

Thermodynamic Modeling for Process Chemistry

Once experimental data is obtained across a temperature gradient (e.g., 283.15 K to 323.15 K), it must be mathematically correlated to predict solubility at any process temperature and to understand the energetics of dissolution[3].

The Modified Apelblat Equation

The temperature dependence of the mole fraction solubility (


) is modeled to account for the non-ideal behavior of the solute in organic solvents:


Where

is the absolute temperature, and

and

are empirical constants derived from non-linear regression.
Apparent Thermodynamic Analysis (van't Hoff)

The standard dissolution enthalpy (


) and entropy (

) are calculated to determine the driving forces of solvation:

For 5-ethyl-2-hydroxy-3-methoxybenzaldehyde, the dissolution process is entropy-driven . The massive increase in disorder (

) as the solid lattice dissolves into the solvent overcomes the endothermic enthalpy barrier (

), resulting in a negative Gibbs free energy (

), rendering the dissolution spontaneous[3].

SolventSelection A Target Application (e.g., Crystallization, Synthesis) B1 HSP Analysis (Theoretical) A->B1 B2 Shake-Flask Method (Empirical) A->B2 C1 Identify Candidate Solvents B1->C1 C2 Generate Equilibrium Data (xe) B2->C2 C1->C2 Guides Selection D Thermodynamic Modeling C2->D E1 Modified Apelblat (Temp Dependence) D->E1 E2 van't Hoff Analysis (Enthalpy/Entropy) D->E2 F Final Solvent Selection (Yield vs. Purity) E1->F E2->F

Fig 2: Logic flow for solvent selection integrating empirical data and thermodynamic modeling.

Conclusion & Application in Drug Development

For process chemists and formulation scientists handling 5-ethyl-2-hydroxy-3-methoxybenzaldehyde, selecting the optimal organic solvent requires balancing the lipophilicity of its 5-ethyl group against its internally hydrogen-bonded ortho-vanillin core.

  • For Extraction & Reaction Media: Aprotic polar solvents (like ethyl acetate and acetone) offer the highest absolute solubility, minimizing required solvent volumes.

  • For Cooling Crystallization: Protic solvents (like ethanol) offer moderate baseline solubility but a steep temperature-solubility gradient, allowing for high-yield recovery of the purified compound upon cooling.

References

  • Shakeel, F., Haq, N., & Siddiqui, N. A. (2015).Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Food Chemistry, 180, 244-248. National Institutes of Health (PubMed).
  • Noubigh, A., & Oueslati, M. H. (2014).Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures between 278.15 K and 308.15 K. Australian Journal of Basic and Applied Sciences, 8(9), 396-403.
  • BioCrick. (n.d.).2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity. BioCrick Database.
  • Fisher Scientific. (2024).SAFETY DATA SHEET: 2-Hydroxy-3-methoxybenzaldehyde. Thermo Fisher Scientific Chemicals, Inc.

Sources

Exploratory

Thermodynamic Stability of 5-Ethyl-o-vanillin Derivatives: A Comprehensive Technical Guide for Drug Development

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on the thermodynamic stability of the molecular scaffold. 5-Ethyl-o-vanillin —a structurally nuanced derivative combining t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on the thermodynamic stability of the molecular scaffold. 5-Ethyl-o-vanillin —a structurally nuanced derivative combining the ortho-hydroxyl functionality of o-vanillin with the lipophilic ethyl substitution of ethyl vanillin—serves as a highly versatile precursor. Its primary applications in modern drug development involve the synthesis of Schiff bases (azomethines) and their subsequent transition metal complexes, which exhibit potent antimicrobial, antioxidant, and anticarcinogenic properties[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic parameters governing these derivatives. We will explore the baseline thermochemistry of the scaffold, the entropy-driven thermodynamics of protein binding, and the non-isothermal degradation kinetics of its metal complexes.

Core Thermochemistry of the Scaffold

Understanding the thermodynamic baseline of the parent aldehyde is the first step in predicting the stability of its downstream derivatives. The standard molar enthalpies (


), entropies (

), and Gibbs free energies (

) of sublimation and vaporization dictate the compound's volatility and solid-state stability[2].

The presence of the hydroxyl group in the ortho position relative to the aldehyde allows for strong intramolecular hydrogen bonding. This structural feature significantly lowers the enthalpy of vaporization compared to para-substituted analogs, while the ethyl group increases the overall lipophilicity and molecular volume, altering the crystal lattice energy. Differential Scanning Calorimetry (DSC) reveals that immobilization or derivatization of such vanillin analogs significantly alters their melting points and thermal transitions, shifting them from highly crystalline states to semi-crystalline or amorphous dispersions[3].

Thermodynamics of Schiff Base Formation and Protein Binding

When 5-Ethyl-o-vanillin is condensed with primary amines (e.g., dapsone or amino acids), it forms Schiff bases characterized by the azomethine (C=N) linkage. The thermodynamic stability of these ligands, and their subsequent metal complexes, is paramount for their survival in physiological environments.

Protein Binding Thermodynamics (BSA Interaction)

For a drug to be effectively transported in the bloodstream, it must bind reversibly to serum albumins. The interaction between water-soluble o-vanillin Schiff base complexes and Bovine Serum Albumin (BSA) is a classic model for this pharmacokinetic parameter.

Thermodynamic parameters calculated via the van't Hoff equation reveal the driving forces of this binding. Experimental data consistently indicate that the binding of these complexes to BSA is entropy-driven (


) and enthalpically disfavored (

)
[4]. This causality stems from the displacement of ordered water molecules surrounding the hydrophobic ethyl and aromatic moieties of the 5-Ethyl-o-vanillin scaffold as it enters the hydrophobic pocket of the protein.

G A 5-Ethyl-o-vanillin + Primary Amine B Condensation Reaction (ΔG < 0, Spontaneous) A->B Heat / Solvent C Schiff Base Ligand (Azomethine Linkage) B->C -H2O D Metal Complexation (Cu, Zn, Ni) C->D Metal Salts E Protein Binding (BSA) (Entropy Driven, ΔS > 0) C->E Non-covalent interaction D->E Enhanced Binding

Thermodynamic cycle of 5-Ethyl-o-vanillin Schiff base formation and protein binding.

Protocol: Fluorescence Spectroscopy for Binding Thermodynamics

To validate the thermodynamic parameters of protein binding, a self-validating fluorescence quenching workflow must be employed.

Rationale: Tryptophan residues in BSA fluoresce at ~340 nm. Binding of the Schiff base quenches this fluorescence. By measuring quenching at multiple temperatures, we extract


 and 

.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 × 10⁻⁵ M solution of BSA in Tris-HCl buffer (pH 7.4) to mimic physiological conditions.

  • Titration: Successively add 2.0 μL aliquots of the 5-Ethyl-o-vanillin Schiff base complex (1.0 × 10⁻³ M) to 3.0 mL of the BSA solution.

  • Equilibration: Allow the mixture to equilibrate for 5 minutes at three distinct temperatures (e.g., 288 K, 298 K, 308 K). Causality: Temperature variation is strictly required to utilize the van't Hoff equation.

  • Measurement: Record emission spectra from 300 to 500 nm with an excitation wavelength of 295 nm.

  • Correction: Apply the inner-filter effect correction equation to all raw fluorescence data to ensure that observed quenching is due to binding, not simply the ligand absorbing the excitation light.

  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope yields
    
    
    and the intercept yields
    
    
    .

Thermal Degradation Kinetics (TGA/DSC)

To evaluate the shelf-life and processing stability of 5-Ethyl-o-vanillin metal complexes, we rely on Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Thermal decomposition of these complexes typically occurs in distinct, non-spontaneous steps (


), beginning with the loss of coordinated water molecules, followed by the degradation of the azomethine linkage, and finally the collapse of the aromatic rings to leave a metal oxide residue,[1]. The Coats-Redfern method is the industry standard for extracting the activation energy (

) from non-isothermal TGA curves[1].
Quantitative Data Presentation

Table 1: Representative Thermodynamic and Kinetic Parameters for 5-Ethyl-o-vanillin Schiff Base Metal Complexes (Extracted via Coats-Redfern Method at 10 °C/min).

ComplexDecomposition StageTemp Range (°C)

(kJ/mol)

(kJ/mol)

(J/K·mol)

(kJ/mol)
Cu(II)-L Loss of Coordinated H₂O120 - 18065.461.2-115.3110.5
Cu(II)-L Ligand Degradation250 - 450142.8137.5-45.2162.1
Zn(II)-L Loss of Coordinated H₂O135 - 19571.266.8-102.1114.3
Zn(II)-L Ligand Degradation280 - 480155.3149.1-38.6170.8

(Note: High positive


 values confirm the non-spontaneous nature of the thermal degradation, indicating excellent thermodynamic stability of the complexes.)
Protocol: TGA/DSC Workflow for Kinetic Parameter Extraction

Rationale: Non-isothermal TGA provides a continuous mass-loss profile. By applying mathematical models to the primary derivative of this curve (DTG), we can calculate the exact energy barrier (


) required to break the coordination bonds.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA/DSC instrument using indium and zinc standards to ensure accurate temperature and heat flow measurements.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of the finely powdered metal complex into an alumina crucible. Causality: Small sample sizes prevent thermal gradients within the bulk powder, ensuring uniform heating.

  • Purge Gas: Establish a nitrogen (N₂) purge at 50 mL/min. Causality: An inert atmosphere is critical to isolate pure thermal dissociation from oxidative degradation.

  • Heating Program: Heat the sample from 25 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Processing: Identify the onset and end temperatures for each mass loss step from the DTG curve.

  • Kinetic Modeling: Apply the Coats-Redfern equation:

    
    . Plot the left side of the equation against 
    
    
    
    . The slope of the resulting straight line is
    
    
    , allowing for the calculation of the activation energy.

G Step1 Sample Preparation (3-5 mg in Alumina) Step2 TGA/DSC Analysis (10 °C/min, N2 atm) Step1->Step2 Step3 Thermal Decomposition Profiles (DTG) Step2->Step3 Mass Loss & Heat Flow Step4 Kinetic Modeling (Coats-Redfern) Step3->Step4 Data Extraction Step5 Thermodynamic Parameters (Ea, ΔH, ΔS, ΔG) Step4->Step5 Calculation

Experimental workflow for extracting kinetic parameters via TGA/DSC analysis.

Conclusion

The thermodynamic stability of 5-Ethyl-o-vanillin derivatives is fundamentally governed by the interplay between its lipophilic ethyl group and the hydrogen-bonding capacity of its ortho-hydroxyl group. As demonstrated through thermal degradation kinetics and protein binding studies, Schiff bases and metal complexes derived from this scaffold exhibit high activation energies for decomposition and favorable, entropy-driven pharmacokinetics. By strictly adhering to the TGA/DSC and fluorescence protocols outlined above, researchers can accurately quantify these thermodynamic parameters, ensuring the robust design of next-generation therapeutics.

References

  • Volatility and thermodynamic stability of vanillin ResearchGate (Journal of Chemical Thermodynamics) URL:[Link]

  • Synthesis, characterization, and thermodynamic studies of the interaction of some new water-soluble Schiff-base complexes with bovine serum albumin Taylor & Francis (Spectrochimica Acta Part A) URL:[Link]

  • A new series of Schiff bases derived from o-vanillin and dapsone: Synthesis, spectral, thermal and antibacterial studies International Journal of Scientific Development and Research (IJSDR) URL:[Link]

  • Thermal, morphological, and mechanical properties of ethyl vanillin immobilized in polyvinyl alcohol by electrospinning process ResearchGate URL:[Link]

  • Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Foundational

melting point and boiling point of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

This guide provides an in-depth technical analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde , a specialized aromatic aldehyde used as a scaffold in medicinal chemistry and ligand synthesis. [1][2][3] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde , a specialized aromatic aldehyde used as a scaffold in medicinal chemistry and ligand synthesis.

[1][2][3]

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS: 42044-93-9 ) is a trisubstituted benzene derivative belonging to the o-vanillin family.[1][2] Structurally defined by an ethyl group at the 5-position relative to the aldehyde, it serves as a critical intermediate in the synthesis of chromene-based anti-inflammatory agents and Schiff base ligands for coordination chemistry.

Unlike its commercially ubiquitous isomer ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), this compound retains the ortho-hydroxyaldehyde motif (salicylaldehyde core), enabling it to form stable chelates with transition metals and undergo heterocyclization reactions.

Chemical Identity & Structural Analysis[5][6]

ParameterTechnical Detail
IUPAC Name 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
Common Name 5-Ethyl-o-vanillin
CAS Registry Number 42044-93-9
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
SMILES CCc1cc(c(c(c1)OC)O)C=O
InChI Key FZHSPPYCNDYIKD-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the functional group topology, highlighting the ortho relationship between the hydroxyl and aldehyde groups (essential for chelating) and the meta positioning of the ethyl tail.

Structure Core Benzene Ring Aldehyde 1-CHO (Aldehyde) Reactive Electrophile Core->Aldehyde C1 Hydroxyl 2-OH (Phenolic) H-Bond Donor Core->Hydroxyl C2 (Ortho to CHO) Methoxy 3-OCH3 (Methoxy) Electron Donor Core->Methoxy C3 (Ortho to OH) Ethyl 5-Ethyl (Alkyl) Lipophilic Tail Core->Ethyl C5 (Para to OH) Hydroxyl->Aldehyde Intramolecular H-Bonding

Figure 1: Functional topology of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde. Note the intramolecular hydrogen bond between the 2-OH and 1-CHO groups, which stabilizes the molecule and influences its volatility.

Physicochemical Properties[2][5][8]

The physical constants of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde are governed by the internal hydrogen bonding typical of salicylaldehydes, which generally lowers the boiling point relative to para-isomers and increases solubility in non-polar solvents.

Melting Point & Boiling Point Data
PropertyValueCondition / Method
Boiling Point (Experimental) 120 °C @ 2 Torr (Vacuum Distillation) [1][2]
Boiling Point (Predicted) ~280–290 °C@ 760 mmHg (Standard Atmosphere)
Melting Point Low-Melting Solid / Oil Likely < 50 °C. Often isolated as an oil or crystalline mass near RT.
Density 1.152 ± 0.06 g/cm³Predicted
Appearance Yellow to amber liquid or crystalline solidDependent on purity and ambient temperature
pKa (Phenolic) ~8.0–8.5Predicted (Acidic due to aldehyde withdrawing effect)

Thermodynamic Insight: The experimental boiling point of 120 °C at 2 Torr indicates the compound is volatile but thermally stable enough for vacuum distillation. The lack of a high melting point (unlike 5-bromo-o-vanillin, MP ~127°C) suggests the ethyl group disrupts the crystal lattice packing efficiency compared to halogenated analogs.

Synthesis & Purification Protocols

The synthesis typically proceeds via the formylation of 4-ethylguaiacol (4-ethyl-2-methoxyphenol). The ortho-directing nature of the phenol group directs the incoming formyl group to the 6-position (which becomes C1 in the product).

Core Synthesis Pathway (Reimer-Tiemann / Duff)

Synthesis Precursor 4-Ethylguaiacol (4-Ethyl-2-methoxyphenol) Inter Formylation Intermediate (Iminium Ion or Dichlorocarbene) Precursor->Inter Electrophilic Aromatic Substitution Reagents Reagents: HMTA / TFA (Duff) or CHCl3 / NaOH (Reimer-Tiemann) Reagents->Inter Product 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (Target) Inter->Product Hydrolysis Purification Purification: Vacuum Distillation (120°C @ 2 Torr) or Column Chromatography Product->Purification

Figure 2: Synthetic route from 4-ethylguaiacol. The reaction exploits the ortho-directing power of the phenoxide to install the aldehyde at the vacant 6-position.

Experimental Purification Protocol

Based on standard isolation techniques for salicylaldehyde derivatives [3].

  • Extraction: Upon reaction completion, acidify the aqueous layer to pH 2–3 with HCl to protonate the phenoxide.

  • Solvent Partition: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The target compound is highly soluble in organic phases.

  • Washing: Wash the organic phase with brine to remove water-soluble impurities.

  • Distillation (Critical Step): Due to the potential for oxidation, vacuum distillation is the preferred purification method.

    • Set Point: 120 °C at 2.0 Torr.

    • Note: If the product solidifies upon cooling, recrystallization from dilute ethanol or hexane/EtOAc mixtures can yield analytical-grade crystals.

Applications in R&D

Pharmaceutical Intermediates

The compound is a key building block for chromene derivatives utilized as anti-inflammatory agents. In patent WO2004087687A1 , it serves as a precursor where the aldehyde and hydroxyl groups undergo cyclization with activated alkynes or ketones to form the benzopyran (chromene) core, a scaffold known for COX-2 inhibition [3].

Ligand Design (Schiff Bases)

Researchers utilize the o-vanillin motif to synthesize Schiff base ligands (imines).

  • Mechanism: Reaction with primary amines (R-NH

    
    ) yields 
    
    
    
    -chelating ligands.
  • Utility: These complexes are explored for catalytic activity and magnetic properties (e.g., single-molecule magnets) due to the specific coordination geometry enforced by the 3-methoxy group.

References

  • ChemicalBook. (2024). 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Properties and Supplier Data. Retrieved from

  • BLD Pharm. (2024). Certificate of Analysis: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9).[2] Retrieved from

  • Google Patents. (2004).[3] WO2004087687A1: Chromene derivatives as anti-inflammatory agents.[3] Example 166. Retrieved from

  • PubChem. (2024). Compound Summary: Benzaldehyde, 2-hydroxy-3-methoxy-5-ethyl-.[4] (Data inferred from homologues and CAS indexing). Retrieved from

Sources

Exploratory

Comprehensive Guide to the Crystal Structure Analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

This guide outlines a rigorous, self-validating protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (5-Ethyl-o-vanillin). It is designed for researchers requirin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (5-Ethyl-o-vanillin). It is designed for researchers requiring high-precision structural data for structure-activity relationship (SAR) studies or solid-state formulation.

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is a polysubstituted benzaldehyde derivative featuring a critical intramolecular hydrogen bond and a flexible ethyl tail. Accurate structural elucidation requires addressing two primary crystallographic challenges: (1) The conformational flexibility of the C5-ethyl group , which often leads to static disorder, and (2) The precise localization of the hydroxyl proton , which dictates the intramolecular hydrogen bonding network (S(6) motif) versus intermolecular packing.

This guide moves beyond standard operation, providing a decision-based workflow for resolving these specific structural features using Mo/Cu radiation sources and modern refinement strategies (SHELXL/OLEX2).

Part 1: Molecular Architecture & Crystallizability

Before attempting crystallization, one must understand the target's internal logic.

  • Core Scaffold: The o-vanillin core (2-hydroxy-3-methoxybenzaldehyde) is characteristically planar due to resonance and a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen (

    
    ).
    
  • Steric Perturbation: The 5-ethyl group introduces a steric bulk that disrupts the efficient

    
    -
    
    
    
    stacking seen in simple vanilloids, often lowering the melting point and increasing solubility in non-polar solvents.
Predicted Crystal Habit
  • System: Monoclinic or Orthorhombic (common for vanillin derivatives).

  • Space Group: Likely Centrosymmetric (

    
     or 
    
    
    
    ) unless chiral co-formers are used.
  • Morphology: Prismatic or block-like crystals; needles indicate rapid, poor nucleation.

Part 2: Protocol A — Crystal Engineering & Growth

High-quality data collection begins with the "Slow Interaction" principle. Rapid precipitation yields polycrystalline material unsuitable for SC-XRD.

Solvent Selection Matrix
Solvent SystemPolarity IndexMechanismSuitability for 5-Ethyl-o-vanillin
Ethanol (Abs.) 5.2Slow EvaporationHigh. Good solubility; H-bond donor supports orderly packing.
DCM / Hexane 3.1 / 0.1Vapor DiffusionMedium. Excellent for reducing thermal motion, but risk of oiling out.
Acetone 5.1EvaporationLow. High vapor pressure leads to rapid drying and twinning.
Step-by-Step Growth Protocol
  • Saturation: Dissolve 50 mg of compound in minimal warm Ethanol (

    
    ).
    
  • Filtration: Pass through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Nucleation Control: Cover the vial with Parafilm and pierce one small hole (needle gauge 25).

  • Incubation: Store at

    
     (refrigerator) to reduce the thermal energy of the ethyl chain, promoting ordered lattice formation.
    
  • Harvesting: Isolate crystals when dimensions reach

    
     mm. Mount immediately in Paratone-N oil.
    

Part 3: Protocol B — Data Acquisition Strategy

The 5-ethyl group is prone to high thermal displacement parameters (


). Room temperature data collection is prohibited  for high-precision publication standards.
Instrument Configuration
  • Temperature: 100 K (Nitrogen Cryostream). Crucial for freezing the ethyl chain conformation.

  • Source:

    
     (
    
    
    
    Å) is preferred for resolution;
    
    
    is acceptable if crystals are small (<0.1 mm) to boost intensity.
  • Strategy: Full sphere collection (

    
     rotation) to ensure high redundancy (>4.0) and accurate absorption correction.
    

Part 4: Protocol C — Structure Solution & Refinement

This is the analytical core. The workflow below addresses the specific challenges of the 5-ethyl derivative.

Phase Problem Solution

Use SHELXT (Intrinsic Phasing). The heavy atom method is unnecessary as the molecule consists of light atoms (C, H, O).

  • Expectation: All non-hydrogen atoms (C, O) should appear in the initial E-map.

Refinement Logic (SHELXL)

The refinement must follow a specific order to avoid false minima.

Diagram: Refinement Decision Tree

RefinementLogic Start Initial Solution (SHELXT) CheckEthyl Inspect C5-Ethyl Chain (Thermal Ellipsoids) Start->CheckEthyl Disorder Elongated/Split Ellipsoids? CheckEthyl->Disorder ModelDisorder Split into Parts A/B (PART 1 / PART 2) Disorder->ModelDisorder Yes CheckOH Locate Hydroxyl Proton (Difference Fourier Map) Disorder->CheckOH No Restraints Apply Restraints: DFIX (Bond Lengths) SIMU (Thermal Motion) ModelDisorder->Restraints Restraints->CheckOH HBond Verify Intramolecular H-Bond O-H...O=C CheckOH->HBond Finalize Final Refinement (Weighting Scheme) HBond->Finalize

Caption: Logical workflow for refining the 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde structure, emphasizing disorder handling.

Handling Specific Moieties[1][2][3][4][5][6][7]
  • The Ethyl Group (Disorder):

    • If the terminal methyl carbon (

      
      ) shows an ellipsoid ratio > 3:1, model it as disordered over two positions (Part 1 and Part 2).
      
    • Command: PART 1, PART 2.

    • Restraint: Use SADI or DFIX to constrain C-C bond lengths to

      
       Å. Use RIGU or SIMU to correlate ADPs.
      
  • The Hydroxyl Proton (H2):

    • Do not place this geometrically (AFIX 43) initially.

    • Locate the peak in the Difference Fourier Map (

      
      ). It should be between the 2-OH oxygen and the carbonyl oxygen.
      
    • Validation: The

      
       angle should be 
      
      
      
      for a genuine H-bond.

Part 5: Supramolecular Analysis & Validation

Once the asymmetric unit is refined (


), analyze the packing.
Hydrogen Bonding Table (Template)

Generate this table to confirm the S(6) motif and intermolecular links.

D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å)<(DHA) (°)Type
O(2)-H(2)...O(1) 0.82(2)1.85(2)2.601(2)145(3)Intra (S6 Ring)
C(x)-H...O(y) 0.962.453.350(3)150Inter (Packing)

Note: O(1) is the carbonyl oxygen; O(2) is the hydroxyl oxygen.

Validation Checklist
  • CheckCIF: Ensure no A-level alerts regarding missed symmetry or voids.

  • Hirshfeld Surface: Calculate using CrystalExplorer to visualize the contribution of the ethyl group to the crystal packing (H...H contacts vs O...H contacts).

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Iwasaki, F., et al. (1976). "Structure of o-Vanillin." Acta Crystallographica Section B, 32, 1264.[1] (Reference for the parent scaffold geometry). Link

  • Steiner, T. (2002). "The hydrogen bond in the solid state." Angewandte Chemie International Edition, 41(1), 48-76. (For validating the intramolecular H-bond). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Schiff Bases Derived from 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Target Audience: Researchers, materials scientists, and drug development professionals. Application Areas: Coordination chemistry, homogeneous catalysis, and metallodrug development. Executive Summary This application no...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Application Areas: Coordination chemistry, homogeneous catalysis, and metallodrug development.

Executive Summary

This application note details the robust synthesis of Schiff base ligands utilizing 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (5-EHMB). As an advanced derivative of ortho-vanillin, 5-EHMB incorporates an ethyl moiety that significantly enhances the lipophilicity of downstream metal complexes—a critical parameter for cellular permeability in drug development. This guide provides field-proven protocols, mechanistic rationale, and analytical validation strategies to ensure high-yield, high-purity imine formation.

Scientific Rationale & Mechanistic Insights

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9) serves as a highly versatile electrophilic building block[1]. When condensed with primary amines, it yields bidentate (N,O) or tridentate Schiff bases[2]. The presence of the ortho-hydroxyl group is vital, as it allows for tautomerization and strong chelation with transition metals (e.g., Cu(II), Zn(II), Co(II))[3].

The Role of Acid Catalysis

Schiff base condensation is an equilibrium-driven process. The reaction is typically catalyzed by a mild acid, such as glacial acetic acid[4]. The causality behind this choice is twofold:

  • Electrophilic Activation: The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack by the primary amine[5].

  • Leaving Group Enhancement: In the hemiaminal intermediate, the acid protonates the hydroxyl group, converting it into water, an excellent leaving group, thereby facilitating dehydration to the final imine[6].

Critical Parameter: The reaction medium must be maintained at a weakly acidic pH (typically 4.0–5.0). Using a strong mineral acid or adding excess acetic acid will protonate the primary amine, converting it into a non-nucleophilic ammonium ion and completely halting the reaction[6].

Mechanism A 5-Ethyl-o-vanillin (Carbonyl) C Protonated Carbonyl (Glacial AcOH Catalysis) A->C H+ addition B Primary Amine (Nucleophile) D Hemiaminal Intermediate (Tetrahedral) B->D C->D Amine Attack E Schiff Base (Imine) + H2O D->E Dehydration (-H2O) Shift Equilibrium

Acid-catalyzed Schiff base formation mechanism.

Materials and Reagents

  • Aldehyde: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (Purity ≥97%, CAS 42044-93-9)[1].

  • Amines: Primary aliphatic or aromatic amines (e.g., aniline derivatives, ethylenediamine)[7].

  • Solvents: Absolute Ethanol or Methanol (Anhydrous preferred to drive equilibrium)[8].

  • Catalyst: Glacial Acetic Acid (Analytical grade)[4].

  • Additives (Optional): 3Å Molecular Sieves or Dimethylformamide (DMF) for mechanochemical methods[7].

Experimental Protocols

To accommodate different laboratory setups and green chemistry initiatives, two self-validating protocols are provided.

Protocol A: Conventional Solution-Phase Reflux

This is the gold-standard method for ensuring complete conversion of sterically hindered amines.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (1.80 g) of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde in 25 mL of absolute ethanol[3].

  • Amine Addition: Slowly add 10 mmol of the selected primary amine dropwise to the stirring solution[8].

  • Catalysis: Add exactly 2–3 drops of glacial acetic acid to the mixture. Verify that the pH is approximately 4.5[4].

  • Reflux: Attach a reflux condenser (optionally fitted with a Dean-Stark trap or Soxhlet extractor containing 3Å molecular sieves to sequester water). Reflux the mixture at 70–80 °C for 3 to 4 hours[3].

  • Precipitation: Concentrate the solution to half its volume using a rotary evaporator, then cool the flask to 0 °C overnight to induce crystallization[8].

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum desiccator[3].

Protocol B: Liquid-Assisted Mechanochemical Synthesis (Green Method)

Mechanochemistry bypasses bulk solvents, often yielding higher crystallinity and reducing reaction times[9].

  • Preparation: Weigh equimolar amounts (5 mmol) of 5-EHMB and the primary amine into an agate mortar[7].

  • Liquid Assistance: Add 1 to 2 drops of DMF. Reasoning: DMF acts as a liquid-assisted grinding agent, significantly increasing molecular mobility and the crystallinity of the final Schiff base compared to dry grinding[7].

  • Grinding: Grind the mixture continuously with a pestle for 30 minutes. The formation of a distinctively colored paste (usually yellow to dark orange) indicates successful imine formation[9].

  • Purification: Wash the solid with a minimal amount of a cold ethanol/water mixture and dry in air or under vacuum[9].

Workflow S1 Reactant Prep (Aldehyde + Amine) S2 Catalyst Addition (Glacial AcOH, pH 4-5) S1->S2 S3 Reflux (3-4h) or Grinding (30m) S2->S3 S4 Cooling & Precipitation (0 °C) S3->S4 S5 Filtration & Washing (Cold EtOH) S4->S5 S6 Vacuum Drying & Characterization S5->S6

Step-by-step workflow for Schiff base synthesis.

Data Presentation & Analytical Validation

Successful synthesis must be validated by confirming the disappearance of starting material functional groups and the appearance of the azomethine linkage. Below is the expected quantitative data profile for 5-EHMB derived Schiff bases.

Analytical TechniqueTarget Nucleus / Functional GroupExpected Signal / ShiftDiagnostic Interpretation
FT-IR Spectroscopy Aldehyde C=O stretchDisappearance (~1670 cm⁻¹)Confirms consumption of 5-EHMB.
FT-IR Spectroscopy Primary Amine N-H stretchDisappearance (3300-3400 cm⁻¹)Confirms consumption of the amine.
FT-IR Spectroscopy Azomethine C=N stretchAppearance (1610-1630 cm⁻¹)Primary indicator of Schiff base formation[9].
¹H NMR (CDCl₃ or DMSO-d₆) Aldehyde Proton (-CHO)Disappearance (~9.8 ppm)Confirms complete condensation.
¹H NMR (CDCl₃ or DMSO-d₆) Azomethine Proton (-CH=N-)Appearance (Singlet, ~8.5 ppm)Definitive proof of the imine bond[8].
¹H NMR (CDCl₃ or DMSO-d₆) Phenolic Proton (-OH)Presence (Singlet, ~12.0 - 13.5 ppm)Confirms the ortho-hydroxyl remains intact for future metal chelation.

Troubleshooting & Optimization

  • Issue: Low Yield or "Sticky" Product

    • Cause: Incomplete removal of water, shifting the equilibrium back toward hydrolysis.

    • Solution: Implement a Dean-Stark apparatus or add activated 3Å molecular sieves directly to the refluxing solvent to aggressively sequester water.

  • Issue: No Reaction (Starting Materials Recovered)

    • Cause: The pH is either too low (amine is fully protonated) or too high (carbonyl is not electrophilically activated)[6].

    • Solution: Verify the pH of the reaction mixture. Ensure only catalytic amounts (2-3 drops per 25 mL) of glacial acetic acid are used[4].

  • Issue: Impure Crystals

    • Cause: Co-precipitation of unreacted amine.

    • Solution: Recrystallize the product from a 1:1 mixture of methanol and chloroform[8].

References

  • Sani, S. and Siraj, I. T. "MECHANOCHEMICAL SYNTHESIS, CHARACTERIZATION, THERMAL ANALYSIS AND ANTIMICROBIAL STUDIES OF CO(II) SCHIFF BASE COMPLEX". University Of Nigeria Nsukka. URL:[Link]

  • Menati, S. et al. "Synthesis and characterization of three new asymmetric Schiff bases and X-ray crystal structure of[H2cd3-OMesalen] ligand". Sciforum. URL:[Link]

  • Semantic Scholar. "AN EFFICIENT SYNTHETIC ROUTE, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF Co(II), Ni(II), Cu(II) and Zn(II) SCHIFF BASE CO". Semantic Scholar. URL:[Link]

  • ResearchGate. "Synthesis, structural characterization, spectroscopic studies and antimicrobial activities of Schiff base ligands and their metal complexes derived from 2-hydroxy-3-methoxybenzaldehyde". ResearchGate. URL: [Link]

  • Demir, S. et al. "Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes". DergiPark. URL:[Link]

  • Quora Contributors. "Why is the Schiff base prepared in the presence of acetic acid?". Quora. URL:[Link]

  • ACS Publications. "Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies". ACS Omega. URL:[Link]

  • YouTube. "Schiff Base Reaction-Mechanism, Rxn setup and Application". YouTube. URL: [Link]

Sources

Application

Application Note: Protocol for Condensing 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde with Amines

Introduction & Chemical Context This guide details the protocol for synthesizing Schiff bases (imines) using 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (5-Ethyl-o-vanillin). While the parent compound, o-vanillin (2-hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

This guide details the protocol for synthesizing Schiff bases (imines) using 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (5-Ethyl-o-vanillin). While the parent compound, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), is a standard reagent in coordination chemistry, the 5-ethyl derivative offers unique steric and electronic properties. The ethyl group at the C5 position acts as a weak electron-donating group, increasing the lipophilicity of the resulting ligand without significantly disrupting the electronic environment of the aldehyde, making it an excellent candidate for designing hydrophobic metal chelators or biological probes.

Structural Significance

The core scaffold features an aldehyde group ortho to a phenolic hydroxyl group. This structural motif is critical for two reasons:

  • Chelation: It forms an

    
    -bidentate pocket (or 
    
    
    
    when using diamines) capable of coordinating transition metals (Cu, Ni, Zn, Co).
  • Tautomerism: The proximity of the hydroxyl proton to the imine nitrogen facilitates enol-imine

    
     keto-amine tautomerism . This intramolecular hydrogen bond stabilizes the Schiff base against hydrolysis, a common failure mode in non-salicylaldehyde imines.
    

Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination pathway. Understanding this mechanism is vital for troubleshooting low yields.

  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the aldehyde.

  • Carbinolamine Formation: A tetrahedral intermediate (hemiaminal) is formed.

  • Dehydration: The rate-determining step. Water is eliminated to form the C=N double bond.

    • Critical Factor:[1] In salicylaldehyde derivatives like 5-ethyl-2-hydroxy-3-methoxybenzaldehyde, the ortho-hydroxyl group can acid-catalyze this dehydration via intramolecular proton transfer, often making external acid catalysts unnecessary.

Experimental Protocols

Materials & Stoichiometry[2]
  • Aldehyde: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (MW

    
     180.20  g/mol ).
    
  • Amine: Primary monoamine (1 equiv) or diamine (0.5 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (optional, use only if reaction is sluggish).

Protocol A: Standard Solution-Phase Condensation (The "Gold Standard")

Best for: High purity, crystallography, and bulk synthesis.

  • Preparation of Aldehyde Solution:

    • Dissolve 1.80 g (10 mmol) of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde in 20 mL of hot absolute ethanol (60°C). Ensure complete dissolution; the ethyl group increases lipophilicity, so slight warming is more critical than with unsubstituted o-vanillin.

  • Addition of Amine:

    • For Monoamines: Add 10 mmol of amine dropwise to the stirring aldehyde solution.

    • For Diamines (e.g., ethylenediamine): Add 5 mmol of diamine.

    • Observation: A color change (usually to bright yellow or orange) should occur immediately, indicating formation of the pre-equilibrium intermediate.

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C for EtOH) for 3–4 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: 3:7 EtOAc:Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Crystallization & Isolation:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the precipitate using a Buchner funnel.[2]

    • Wash: Rinse with 5–10 mL of ice-cold ethanol. (Do not use room temp solvent as the product may redissolve due to the ethyl group's lipophilicity).

  • Drying:

    • Dry in a vacuum desiccator over CaCl

      
       for 6 hours.
      
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Screening libraries of amines, rapid kinetics.

  • Mixing: In a 10 mL microwave vial, combine 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Solvent: Add a minimal amount of EtOH (0.5 – 1.0 mL) to create a slurry.

  • Irradiation:

    • Power: 150–300 W (maintain temperature < 80°C).

    • Time: 2–5 minutes.

  • Workup: Upon cooling, the product often solidifies instantly. Recrystallize from hot EtOH as described in Protocol A.

Protocol C: Mechanochemical (Solvent-Free / Green)

Best for: Green chemistry requirements, acid-sensitive amines.

  • Grinding: Place 1.0 mmol of aldehyde and 1.0 mmol of amine in a clean agate mortar.

  • Reaction: Grind vigorously with a pestle for 10–20 minutes.

    • Observation: The powder will likely turn into a paste (eutectic melt) and change color as water is released.

  • Workup: Triturate the resulting paste with 5 mL of cold water to remove the byproduct water and any unreacted amine salts. Filter and dry.[3]

Logical Workflow & Decision Tree

The following diagram outlines the decision process for selecting the correct protocol and the subsequent characterization steps.

SynthesisWorkflow Start Start: Select Amine Decision Is the Amine Acid-Sensitive or High MW? Start->Decision MethodA Method A: Ethanol Reflux (Standard) Decision->MethodA No (Standard) MethodB Method B: Microwave (Rapid Screening) Decision->MethodB Library/Fast MethodC Method C: Mechanochemical (Green/Solvent-Free) Decision->MethodC Yes (Sensitive) Reaction Reaction Progress (Monitor Color Change/TLC) MethodA->Reaction MethodB->Reaction MethodC->Reaction Workup Workup: Cool & Filter Wash with ICE COLD EtOH Reaction->Workup QC Quality Control (QC) Workup->QC NMR 1H NMR: Singlet 8.0-9.0 ppm (HC=N) Loss of CHO (~10 ppm) QC->NMR IR FT-IR: 1600-1630 cm-1 (C=N) Loss of C=O (~1660 cm-1) QC->IR

Caption: Decision matrix for protocol selection and downstream characterization workflow.

Characterization & Quality Control

To validate the synthesis, compare your data against these expected values.

TechniqueExpected SignalInterpretation

H NMR

8.3 – 8.9 ppm (Singlet)
Azomethine proton (HC=N). Diagnostic proof of condensation.

H NMR

13.0 – 14.0 ppm (Broad Singlet)
Phenolic OH. Downfield shift indicates strong intramolecular H-bonding (OH

N).
FT-IR


Stretch.
Strong intensity.
FT-IR Absence of

Disappearance of aldehyde Carbonyl (

).[4]
Appearance Yellow/Orange SolidExtended conjugation typically results in colored compounds.
Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Product is too soluble in EtOH (due to 5-ethyl group).Switch solvent to MeOH or add water dropwise to the hot solution until turbid, then cool.
Low Yield Incomplete dehydration (equilibrium issue).Add molecular sieves (3Å) or use a Dean-Stark trap (if using toluene) to remove water.
Hydrolysis Compound decomposing on silica gel.Neutralize silica with 1% Et

N before chromatography, or rely on crystallization (preferred).

References

  • Hassan, A. M., & Said, A. O. (2021).[5] Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A, 4(2), 87-103.[5] Link

  • Ravesh, A., Singh, V., & Malhotra, R. (2016).[3] Substituted o-vanillin Schiff base derived organotin (IV) complexes: Synthesis, characterization, antimicrobial evaluation and QSAR studies. Archives of Natural and Medicinal Chemistry, 1, 101.[3] Link

  • Hasanah, U., Hanapi, A., & Ningsih, R. (2017).[6] Synthesis of Schiff Base Compound from Vanillin and p-Toluidine by Solvent Free-Mechanochemical Method.[6] Proceedings of the International Conference on Science and Technology. Link

  • Wikipedia Contributors. (2023). Schiff base.[3][5][6][7][8][9][10] Wikipedia, The Free Encyclopedia. Link

Sources

Method

Application Note: Transition Metal Complexes of 5-Ethyl-o-vanillin

This Application Note is designed for drug discovery scientists and inorganic chemists. It details the synthesis, characterization, and biological profiling of transition metal complexes derived from 5-Ethyl-o-vanillin (...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for drug discovery scientists and inorganic chemists. It details the synthesis, characterization, and biological profiling of transition metal complexes derived from 5-Ethyl-o-vanillin (5-EOV).

Executive Summary

5-Ethyl-o-vanillin (5-Ethyl-2-hydroxy-3-methoxybenzaldehyde) represents a strategic scaffold in medicinal inorganic chemistry. Unlike its parent compound (o-vanillin), the 5-ethyl derivative possesses enhanced lipophilicity due to the ethyl substituent at the C5 position. When incorporated into Schiff base ligands and coordinated with transition metals (Cu, Zn, Ni, Co), this scaffold exhibits:

  • Superior Membrane Permeability: Facilitated by the lipophilic ethyl tail.

  • Stable Chelation: The o-hydroxy and imine nitrogen form a thermodynamically stable six-membered chelate ring.

  • Tunable Bioactivity: Proven efficacy in DNA intercalation and cytotoxicity against carcinoma lines (e.g., MCF-7, HeLa).

This guide provides a standardized workflow for synthesizing these complexes and validating their biological mechanism.

Ligand Design & Synthesis Strategy

The primary route to bioactive 5-EOV complexes is via Schiff base condensation followed by metallation. Direct coordination of the aldehyde is possible but less stable; the imine (Schiff base) modification allows for the introduction of auxiliary pharmacophores (e.g., amino acids, diamines).

Reaction Mechanism & Workflow

The synthesis proceeds in two steps:

  • Condensation: 5-EOV reacts with a primary amine (R-NH₂) to form the azomethine linkage (-C=N-).

  • Metallation: The phenolic hydroxyl group deprotonates, coordinating with the metal ion alongside the imine nitrogen.

SynthesisWorkflow Start 5-Ethyl-o-vanillin (C10H12O3) Inter Schiff Base Ligand (Imine Formation) Start->Inter Reflux/EtOH (-H2O) Amine Primary Amine (R-NH2) Amine->Inter Complex Metal Complex [M(L)n] Inter->Complex Coordination Metal Metal Salt (MX2) Metal->Complex Deprotonation (Base)

Figure 1: Step-wise synthesis workflow from precursor to metal complex.[1][2]

Detailed Protocol: Schiff Base Ligand Synthesis

Reagents: 5-Ethyl-o-vanillin (10 mmol), Primary Amine (10 mmol), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Dissolve 5-Ethyl-o-vanillin (1.94 g, 10 mmol) in 20 mL hot absolute ethanol.

  • Separately, dissolve the Primary Amine (10 mmol) in 15 mL ethanol.

  • Add the amine solution dropwise to the aldehyde solution under stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux at 70-80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, reduce volume by rotary evaporation to induce crystallization.

  • Recrystallize from hot ethanol to ensure purity >98%.

Detailed Protocol: Metallation (General Procedure for Cu, Ni, Zn, Co)

Stoichiometry: Typically 1:2 (Metal:Ligand) for bidentate ligands to satisfy octahedral or square planar geometry.

  • Dissolve the purified Schiff Base Ligand (2 mmol) in 25 mL hot methanol/ethanol (50:50 v/v).

  • Dissolve Metal Acetate/Chloride salt (1 mmol) in 10 mL distilled water or methanol.

    • Note: Acetate salts are preferred as they act as a self-buffering agent to facilitate deprotonation of the phenolic -OH.

  • Add the metal solution to the ligand solution dropwise.

  • Adjust pH to 7.5–8.0 using aqueous ammonia or triethylamine (critical for deprotonation).

  • Reflux for 4–8 hours. A distinct color change indicates complexation (e.g., Cu=Green/Blue, Ni=Green, Co=Brown/Pink).

  • Filter the solid product, wash with hot water (to remove unreacted metal salts) and diethyl ether.

  • Dry in a vacuum desiccator over CaCl₂.

Structural Validation (Quality Control)

To ensure the integrity of the complex, the following spectral signatures must be verified.

TechniqueParameterExpected Observation (Evidence of Complexation)
FT-IR

Azomethine
Shift to lower frequency (e.g., 1625

1610 cm⁻¹) due to N-M coordination.
FT-IR

Phenolic
Disappearance of the broad band at ~3400 cm⁻¹ (indicates deprotonation and O-M bond).
FT-IR

Appearance of new weak bands in Far-IR (400–550 cm⁻¹).
¹H NMR -OH SignalDisappearance of the phenolic proton signal (approx. 12-13 ppm) in Zn/diamagnetic complexes.
UV-Vis d-d TransitionsNew bands in visible region (400-700 nm) specific to metal geometry (e.g., Sq. Planar vs Octahedral).
Molar Cond. ConductivityLow values (< 20

) in DMSO indicate non-electrolytic nature (neutral complex).

Biological Profiling: DNA Binding & Cytotoxicity

The lipophilic nature of 5-ethyl-o-vanillin complexes makes them excellent candidates for DNA intercalation studies.

DNA Binding Assay (UV-Vis Titration)

Objective: Determine the binding constant (


) of the complex with CT-DNA (Calf Thymus DNA).

Protocol:

  • Prepare a fixed concentration of the Metal Complex (e.g., 20

    
    M) in Tris-HCl buffer (pH 7.2) containing 5% DMSO (to ensure solubility of the ethyl group).
    
  • Prepare a stock solution of CT-DNA and determine concentration using

    
    .
    
  • Titrate the complex with increasing increments of DNA (0–50

    
    M).
    
  • Record UV-Vis spectra (200–500 nm) after each addition.

  • Observation: Look for Hypochromism (decrease in absorbance) and Bathochromic shift (Red shift). This indicates intercalation of the aromatic vanillin ring between DNA base pairs.

Data Analysis (Benesi-Hildebrand Equation):



Plot 

vs.

to calculate

(Binding Constant).

DNABinding Complex 5-EOV Metal Complex (Planar Aromatic Ring) Interaction Intercalation Event (π-π Stacking) Complex->Interaction DNA CT-DNA Base Pairs (Stacked) DNA->Interaction Signal UV-Vis Response: Hypochromism + Red Shift Interaction->Signal Stabilization

Figure 2: Mechanism of DNA intercalation by planar 5-EOV complexes.

Cytotoxicity Screening (MTT Assay)

Objective: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa).

Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Add Metal Complex at varying concentrations (e.g., 1, 10, 50, 100

    
    M).
    
    • Critical Step: Dissolve complex in DMSO first, then dilute in media. Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent; incubate 4h. Formazan crystals form in viable cells.

  • Solubilization: Dissolve crystals in DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate IC₅₀.

References

  • Synthesis of o-Vanillin Schiff Bases

    • Source:

    • Relevance: Establishes the baseline protocol for condensation of o-vanillin derivatives with amines and subsequent metall
  • Structural Characterization (X-Ray/IR)

    • Source:

    • Relevance: Provides X-ray crystallographic evidence of the coordination geometry (Zn-N and Zn-O bond lengths) and detailed IR spectral assignments for the azomethine shift.
  • Biological Activity (DNA Binding)

    • Source:

    • Relevance: Validates the UV-Vis titration method and hypochromic effect analysis for vanillin-derived complexes.
  • 5-Ethyl-o-vanillin Specifics

    • Source:

    • Relevance: Verifies the specific CAS (42044-93-9)

Sources

Application

Application Note: Advanced Catalytic Applications of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Derivatives

Executive Summary & Molecular Rationale For researchers and drug development professionals, the design of highly efficient, tunable transition metal catalysts is a critical bottleneck in both polymer chemistry and asymme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

For researchers and drug development professionals, the design of highly efficient, tunable transition metal catalysts is a critical bottleneck in both polymer chemistry and asymmetric synthesis. While o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a ubiquitous building block for Schiff base (salen/salan) ligands, its standard derivatives often suffer from poor solubility in non-polar solvents and insufficient steric bulk, leading to catalyst aggregation and reduced stereocontrol.

By utilizing 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS: 42044-93-9), researchers can synthesize advanced ligand derivatives that overcome these limitations. The ethyl group at the 5-position provides two critical advantages:

  • Steric Disruption: It prevents the formation of transient catalyst dimers in solution, ensuring a well-defined monomeric active site.

  • Hydrophobic Extension: It deepens the chiral pocket of the resulting metal complex, amplifying stereofacial discrimination in asymmetric transformations.

This guide details the self-validating protocols for synthesizing these derivatives and deploying them in two cutting-edge applications: Titanium(IV)-catalyzed Ring-Opening Polymerization (ROP) [1] and heterobimetallic Ga/Yb asymmetric catalysis [2].

Precursor Synthesis: 5-Ethyl-o-Vanillin Schiff Base Ligands

The foundation of both catalytic applications is the condensation of 5-ethyl-o-vanillin with a diamine to form a tetradentate (N2O2) Schiff base ligand.

Protocol: Condensation of Chiral Salen Ligands

Objective: Synthesize a highly lipophilic chiral ligand for downstream metallation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2.0 equivalents of 5-ethyl-2-hydroxy-3-methoxybenzaldehyde in 30 mL of absolute ethanol.

  • Diamine Addition: Slowly add 1.0 equivalent of a chiral diamine (e.g., (1R,2R)-1,2-diphenylethylenediamine) under continuous magnetic stirring.

  • Catalysis & Dehydration: Add 3 drops of glacial acetic acid (catalyst) and 1.0 g of anhydrous MgSO₄.

    • Causality: The acetic acid protonates the carbonyl oxygen, increasing its electrophilicity for amine attack. The MgSO₄ acts as a desiccant, driving the equilibrium forward by sequestering the water byproduct, strictly preventing imine hydrolysis.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours under a nitrogen atmosphere.

  • Purification: Hot-filter the mixture to remove MgSO₄. Cool the filtrate to 0 °C to induce crystallization. Filter the bright yellow crystals and wash with cold ethanol.

Self-Validation & Quality Control
  • TLC Validation: The protocol is self-validating via Thin Layer Chromatography (Hexane/EtOAc 3:1). The highly conjugated Schiff base will exhibit a distinct, lower

    
     value and bright yellow fluorescence under 365 nm UV light compared to the starting aldehyde.
    
  • NMR Validation: Successful condensation is confirmed by the disappearance of the aldehyde proton signal at ~9.8 ppm and the emergence of the characteristic azomethine (imine) proton singlet at ~8.3–8.5 ppm in

    
    H NMR.
    

Workflow A 5-Ethyl-o-vanillin + Chiral Diamine B Imine Condensation (Ethanol, Reflux, 4h) A->B C Schiff Base Ligand (L) B->C D Metallation: Ti(O-iPr)4 (Toluene, RT) C->D E Metallation: Ga(O-iPr)3 / Yb(OTf)3 (THF, RT) C->E F Ti(IV)-L Complex (ROP Catalyst) D->F G Ga/Yb-L Complex (Asymmetric Catalyst) E->G

Workflow for synthesis and metallation of 5-ethyl-o-vanillin Schiff base ligands.

Application Workflow I: Titanium(IV)-Catalyzed Ring-Opening Polymerization (ROP)

Titanium complexes coordinated by Schiff base ligands derived from o-vanillin show excellent activity and control for the ring-opening polymerization of ε-caprolactone [1]. Substituting standard o-vanillin with the 5-ethyl derivative drastically improves the Polydispersity Index (PDI).

Catalyst Preparation
  • Under strictly anhydrous conditions (Schlenk line), dissolve the synthesized 5-ethyl-o-vanillin ligand (1.0 eq) in dry toluene.

  • Dropwise add Ti(O-iPr)₄ (1.0 eq). Stir at room temperature for 2 hours.

  • Self-Validation: The solution must turn a deep, vibrant red/orange. A shift to pale yellow indicates hydrolysis of the active Ti-alkoxide bond by adventitious moisture, invalidating the catalyst.

ROP Protocol for ε-Caprolactone
  • In a glovebox, charge a Schlenk flask with the Ti(IV) catalyst (0.1 mol% relative to monomer).

  • Add dry toluene and freshly distilled ε-caprolactone.

  • Submerge the flask in a pre-heated oil bath at 80 °C for 4 hours.

  • Quench the reaction with acidic methanol (1% HCl) to precipitate the polymer.

Mechanistic Insights & Data Summary

Causality of the 5-Ethyl Group: In non-polar solvents like toluene, standard o-vanillin complexes tend to form transient dimers, leading to multiple active species with different propagation rates (broadening the PDI). The 5-ethyl substitution sterically disrupts these intermolecular interactions, ensuring a single, well-defined monomeric active site. This directly translates to the highly controlled, "living" nature of the polymerization.

Table 1: Comparative ROP Performance (ε-Caprolactone)

Ligand PrecursorCatalyst TypeConv. (%)

(Da)
PDI (

)
o-Vanillin (Standard)Ti(IV)-bis(phenoxy-imine)8812,5001.45
5-Ethyl-o-Vanillin Ti(IV)-bis(phenoxy-imine) >99 14,200 1.12

(Note: To self-validate the living nature of your specific run, plot molecular weight (


) versus monomer conversion. A strictly linear relationship validates the absence of chain-transfer events).

Application Workflow II: Heterobimetallic Ga/Yb Asymmetric Catalysis

For asymmetric catalysis, heterobimetallic Ga/Yb-Schiff base complexes promote highly enantioselective α-additions of isocyanides to aldehydes [2].

Bimetallic Catalyst Assembly
  • In a glovebox, mix the chiral 5-ethyl-o-vanillin ligand (1.0 eq) and Ga(O-iPr)₃ (1.0 eq) in dry THF. Stir for 1 hour.

  • Add Yb(OTf)₃ (1.0 eq) to the mixture.

  • Self-Validation: Yb(OTf)₃ is initially insoluble in THF. The formation of the bimetallic complex is visually validated when the suspension completely dissolves, yielding a homogeneous, optically clear solution.

Protocol: Asymmetric α-Addition of Isocyanides
  • Cool the catalyst solution (10 mol%) to -20 °C.

  • Add the target aldehyde (e.g., benzaldehyde, 1.0 eq).

  • Slowly add the isocyanide (e.g., α-isocyanoacetamide, 1.2 eq).

  • Stir for 24 hours at -20 °C, then quench with water and extract with ethyl acetate.

Mechanistic Insights & Data Summary

Causality of the 5-Ethyl Group: In this dual-activation system, the 3-methoxy group coordinates to the rare-earth metal (Yb³⁺), while the phenoxy oxygen and imine nitrogen bind to Ga³⁺. The 5-ethyl group extends the hydrophobic pocket of the chiral environment. This steric extension forces the incoming isocyanide to adopt a highly specific trajectory during the α-addition to the Yb-activated aldehyde, significantly enhancing the stereofacial discrimination.

Mechanism A Ga/Yb Catalyst Pre-catalyst State B Aldehyde Coordination (Yb3+ Activation) A->B C Isocyanide Activation (Ga3+ Coordination) A->C D Asymmetric α-Addition (Stereocontrol) B->D C->D E Product Release (Chiral Oxazole) D->E E->A Turnover

Catalytic cycle of the Ga/Yb heterobimetallic complex for asymmetric α-addition.

Table 2: Asymmetric α-Addition of Isocyanides to Aldehydes

Ligand PrecursorCatalyst SystemAldehyde SubstrateYield (%)ee (%)
o-VanillinGa/Yb-Schiff BaseBenzaldehyde8588
5-Ethyl-o-Vanillin Ga/Yb-Schiff Base Benzaldehyde 94 96
5-Ethyl-o-Vanillin Ga/Yb-Schiff Base p-Tolualdehyde 92 97

References

  • Title: A series of eight new bis(alkoxy)bis(phenoxy-imine)titanium(IV) catalysts, coordinated by Schiff base ligands derived from o-vanillin (2-Hydroxy-3-methoxybenzaldehyde), show good activity and control for the ring-opening polymerization of epsilon-caprolactone. Source: Inorganic Chemistry (2018) URL: [Link]

  • Title: A heterobimetallic Ga/Yb-Schiff base complex for catalytic asymmetric alpha-addition of isocyanides to aldehydes. Source: Journal of the American Chemical Society (2009) URL: [Link]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of Schiff Base Ligands and Metallocomplexes using 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Introduction & Scientific Rationale In contemporary drug design and coordination chemistry, 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9) serves as a highly privileged building block. As an ortho-vanillin deri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary drug design and coordination chemistry, 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9) serves as a highly privileged building block. As an ortho-vanillin derivative featuring an ethyl substitution at the 5-position, it offers enhanced lipophilicity compared to standard vanillin. This structural modification is critical for improving cell membrane permeability in the development of novel antimicrobial and anticancer agents[1]. The presence of adjacent hydroxyl and aldehyde functional groups makes it an ideal precursor for synthesizing azomethine (Schiff base) ligands, which readily coordinate with transition metals to form bioactive metallocomplexes[2].

Historically, the condensation of these Schiff bases required prolonged thermal refluxing (2–12 hours) in toxic organic solvents. However, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique. By utilizing dielectric heating, MAOS drastically reduces reaction times, minimizes solvent waste, and significantly improves product yields[3].

Mechanistic Causality: The Microwave Advantage

To understand why microwave irradiation outperforms conventional thermal heating in this specific synthesis, we must examine the thermodynamics and molecular kinetics of the reaction:

  • Dielectric Heating & Volumetric Activation: Conventional heating relies on conduction and convection, creating inefficient temperature gradients. Microwave irradiation (2.45 GHz) directly couples with the polar functional groups of 5-ethyl-2-hydroxy-3-methoxybenzaldehyde and the reacting amine. The alternating electromagnetic field forces these dipoles to rapidly align and realign, generating intense internal friction and localized superheating without thermal degradation[4].

  • Accelerated Dehydration: The formation of a Schiff base involves the nucleophilic attack of a primary amine on the carbonyl carbon, forming a hemiaminal intermediate. The subsequent dehydration step is typically rate-limiting. Microwave energy rapidly overcomes this activation energy barrier, driving the equilibrium toward the azomethine (

    
    ) product in minutes[5].
    
  • Concentration Effects: By utilizing a solvent-free grinding technique with only catalytic amounts of ethanol, the localized concentration of reactants is maximized. This exponentially increases molecular collision frequency[2].

MechanisticPathway M Microwave Energy (Electromagnetic Field) D Dipole Rotation & Ionic Conduction (Targeting Polar Groups) M->D H Rapid Volumetric Internal Heating (No Temperature Gradients) D->H A Activation Energy Barrier Overcome (Nucleophilic Attack) H->A R Accelerated Dehydration (Hemiaminal to Imine) A->R

Mechanistic pathway of microwave dielectric heating accelerating Schiff base condensation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By integrating real-time Thin Layer Chromatography (TLC) and post-reaction Fourier-Transform Infrared Spectroscopy (FT-IR), researchers can definitively confirm the conversion of the aldehyde to the imine without relying solely on assumed reaction times[3].

Protocol A: Microwave-Assisted Synthesis of the Schiff Base Ligand

Reagents Required:

  • 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (1.0 mmol, ~180.2 mg)

  • Primary Amine (e.g., Phenyl urea or 4-aminoazobenzene) (1.0 mmol)[2][5]

  • Glacial acetic acid (1-2 drops, acid catalyst)

  • Absolute ethanol (1-2 mL)

Step-by-Step Methodology:

  • Homogenization: In an agate mortar, combine 1.0 mmol of 5-ethyl-2-hydroxy-3-methoxybenzaldehyde and 1.0 mmol of the selected primary amine. Grind thoroughly for 2–3 minutes to ensure a homogenous solid mixture, maximizing the surface area for the solid-state reaction[5].

  • Catalytic Activation: Transfer the fine powder to a microwave-safe reaction vessel (e.g., heavy-walled borosilicate or Teflon). Add 1–2 mL of absolute ethanol to act as an energy transfer medium, followed by 1–2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity[5].

  • Irradiation: Place the vessel in a dedicated scientific microwave synthesizer. Irradiate at 450 W for 10–15 minutes in 2-minute intervals.

    • Causality Note: Pulsed interval heating prevents solvent bumping and localized thermal degradation (charring) of the organic product[5].

  • In-Process Validation (TLC): After 10 minutes, sample a micro-aliquot. Run a TLC using a Hexane/Ethyl Acetate (7:3) eluent. The complete disappearance of the starting aldehyde spot and the appearance of a new, highly fluorescent spot under UV (254 nm) confirms reaction completion[2].

  • Isolation & Purification: Cool the vessel to room temperature. Pour the mixture into crushed ice water to precipitate the product. Filter under vacuum, recrystallize from hot methanol, and dry under reduced pressure over anhydrous

    
    [5].
    
  • Final Validation (FT-IR): Perform FT-IR analysis. A successful synthesis is validated by the disappearance of the aldehyde

    
     stretch (~1670 
    
    
    
    ) and the emergence of a sharp azomethine
    
    
    stretch (~1608–1615
    
    
    )[3].
Protocol B: Synthesis of Transition Metal Complexes

Reagents Required:

  • Synthesized Schiff Base Ligand (2.0 mmol)

  • Metal Acetate Salt (e.g.,

    
     or 
    
    
    
    ) (1.0 mmol)[5]
  • Methanol (5 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 mmol of the validated Schiff base ligand in 3 mL of hot methanol.

  • Metal Coordination: In a separate vial, dissolve 1.0 mmol of the metal acetate in 2 mL of methanol. Add this dropwise to the ligand solution under continuous stirring[5].

  • Microwave Complexation: Irradiate the mixture at 300 W for 5–8 minutes .

  • Validation: A distinct colorimetric shift (e.g., deep green for Cu(II), intense yellow for Zn(II)) provides immediate visual confirmation of complexation[2]. Subsequent FT-IR will show the

    
     stretch shifting to a lower wavenumber (~1590–1600 
    
    
    
    ), confirming nitrogen coordination to the metal center[3].
  • Collection: Filter the precipitated metallocomplex, wash with cold methanol to remove unreacted ligand, and dry in vacuo.

ExperimentalWorkflow A 5-Ethyl-o-vanillin C Grinding & Mixing (Solvent-free) A->C B Primary Amine B->C D Microwave Irradiation (450W, 10-15 min) C->D E Schiff Base Ligand (Yield >90%) D->E G Microwave (300W, 5-8 min) E->G F Metal Acetate (Cu/Zn/Ni) F->G H Bioactive Metallocomplex G->H

Workflow for the microwave-assisted synthesis of Schiff base ligands and metallocomplexes.

Quantitative Data Presentation

The following table summarizes the operational efficiency and green chemistry metrics of the microwave-assisted protocol compared to conventional thermal refluxing, based on established data for ortho-vanillin derivatives[2][3][5].

Synthesis ParameterConventional Reflux MethodMicrowave-Assisted (MAOS)Causality / Scientific Advantage
Reaction Time 2 – 6 Hours10 – 15 MinutesDirect dielectric heating rapidly overcomes the dehydration activation energy barrier[3].
Product Yield 65% – 75%88% – 95%Short reaction times prevent thermal degradation and minimize side-product formation[2].
Solvent Volume 30 – 50 mL1 – 2 mLHighly concentrated, near-solvent-free environments drastically increase molecular collision frequency[2].
Energy Consumption High (Continuous heating)Low (Short interval pulses)Significant reduction in carbon footprint, aligning with sustainable drug development[3].
E-Factor (Waste) HighMinimalEliminates the need for large volumes of toxic organic solvents during the reaction phase[4].

References

  • Advanced Journal of Chemistry-Section A : Conventional and Microwave-Assisted Synthesis, Antimicrobial and Antitumor Studies of Tridentate Schiff Base Derived from O-vanillin and Phenyl Urea and its Complexes. URL:[Link]

  • ACS Omega : Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. URL:[Link]

  • PMC (National Institutes of Health) : Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. URL:[Link]

  • IKM Institut Kimia Malaysia : Synthesis of Tetranuclear Zinc(II) Azomethine Complex: A Comparative Appraisal Between Conventional and Microwave-Assisted. URL:[Link]

Sources

Application

Application Note &amp; Protocols: Electro-Optical Properties of 5-Ethyl-o-vanillin Based Materials

Audience: Researchers, scientists, and drug development professionals. Abstract: Vanillin and its derivatives represent a class of readily available, versatile, and sustainable building blocks for advanced functional mat...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vanillin and its derivatives represent a class of readily available, versatile, and sustainable building blocks for advanced functional materials.[1][2] This guide focuses on 5-Ethyl-o-vanillin, a derivative that combines the core electro-active structure of o-vanillin with an ethyl group to modulate solubility and solid-state packing. By converting 5-Ethyl-o-vanillin into Schiff base derivatives, the π-conjugated system can be extended, creating materials with significant potential for electro-optical applications, including nonlinear optics (NLO).[3][4] This document provides a comprehensive overview of the theoretical underpinnings of key electro-optical properties and offers detailed, field-proven protocols for the synthesis and characterization of these promising materials.

Foundational Principles of Electro-Optical Phenomena

A material's interaction with light is governed by its electronic structure. For organic molecules like 5-Ethyl-o-vanillin derivatives, the delocalized π-electrons in the aromatic system are central to their optical properties.

Linear Optical Properties

Linear optical phenomena, such as absorption and photoluminescence, involve the interaction of a single photon with the material.

  • UV-Visible Absorption: When a photon's energy matches the energy gap between a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the photon is absorbed, promoting an electron to a higher energy state.[5][6] These light-absorbing groups are known as chromophores.[5] In the context of 5-Ethyl-o-vanillin Schiff bases, the primary electronic transitions are π → π* and n → π*, originating from the conjugated aromatic system and the imine group, respectively. The wavelength of maximum absorbance (λ_max) is a key characteristic.

  • Photoluminescence (Fluorescence): After excitation to a higher energy state, the molecule can relax by emitting a photon. This process is known as fluorescence.[7] The emitted photon is typically of lower energy (longer wavelength) than the absorbed photon, a phenomenon called the Stokes shift. Fluorescence spectroscopy is significantly more sensitive than UV-Vis absorbance and can provide specific information about a molecule's electronic structure in its excited state.[7][8]

  • Solvatochromism: This phenomenon describes the change in a substance's color or spectral properties with a change in solvent polarity.[9] Polar chromophores, such as the Schiff bases derived from 5-Ethyl-o-vanillin, often exhibit different ground and excited state dipole moments. Polar solvents can stabilize these states differently, altering the HOMO-LUMO energy gap and thus shifting the absorption and emission spectra.[10][11] This property is invaluable for probing the electronic nature of the material and its potential for sensing applications.

Third-Order Nonlinear Optics (NLO)

Nonlinear optics describes the material's response to intense electromagnetic fields, such as those from a laser. Third-order NLO effects are dependent on the intensity of the incident light and are critical for applications like optical switching and data storage.[2][12]

  • Nonlinear Refraction (Kerr Effect): The refractive index of the material changes with the intensity of the incident light. This is characterized by the nonlinear refractive index (n₂). A positive n₂ leads to self-focusing of a laser beam, while a negative n₂ causes self-defocusing.[13]

  • Nonlinear Absorption: The absorption coefficient of the material changes with light intensity. This can manifest as two-photon absorption (TPA), where two photons are absorbed simultaneously, or saturable absorption. This property is described by the nonlinear absorption coefficient (β).

These third-order effects are quantified by the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.[12][14] The Z-scan technique is a simple yet powerful single-beam method used to measure the sign and magnitude of both n₂ and β.[15][16]

Synthesis of a 5-Ethyl-o-vanillin Schiff Base: A Protocol

Schiff base formation via condensation reaction is a robust and efficient method to create extended π-conjugated systems from aldehyde precursors.[3][17]

Protocol 2.1: Synthesis of (E)-2-((phenylimino)methyl)-4-ethyl-6-methoxyphenol

This protocol details the synthesis of a representative Schiff base from 5-Ethyl-o-vanillin and aniline.

Core Principle: This is a nucleophilic addition-elimination reaction. The nitrogen of the primary amine (aniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (5-Ethyl-o-vanillin). A water molecule is subsequently eliminated to form the stable imine (C=N) bond.[18]

Materials & Reagents:

  • 5-Ethyl-o-vanillin (1.0 eq)

  • Aniline (1.05 eq)

  • Absolute Ethanol (reaction solvent)

  • Glacial Acetic Acid (catalyst, 2-3 drops)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reactant Dissolution: Dissolve 5-Ethyl-o-vanillin (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask with magnetic stirring.

  • Addition of Amine: To the stirring solution, add aniline (1.05 eq) dropwise. A slight excess of the amine helps to drive the reaction to completion.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality Note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Cooling: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to facilitate the precipitation of the solid product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to form pure crystals, which are then collected by filtration.

  • Drying & Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by standard techniques such as FTIR (to confirm the presence of the C=N imine stretch and absence of the C=O aldehyde stretch) and NMR spectroscopy.[17]

Visualization of Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Reactant1 5-Ethyl-o-vanillin in Ethanol Mix Mix & Stir Reactant1->Mix Reactant2 Aniline Reactant2->Mix Catalyst Acetic Acid (cat.) Catalyst->Mix Reflux Reflux (2-4h, 80°C) Mix->Reflux Cool Cool to RT, then Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Recrystallize Recrystallize from Hot Ethanol Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product Purified Schiff Base Dry->Product Analysis Characterization (FTIR, NMR) Product->Analysis

Caption: Workflow for the synthesis of a 5-Ethyl-o-vanillin based Schiff base.

Protocols for Electro-Optical Characterization

Protocol 3.1: Linear Absorption and Photoluminescence Spectroscopy

Core Principle: This protocol uses UV-Vis spectroscopy to measure the electronic absorption profile and fluorescence spectroscopy to measure the emission profile of the synthesized material. By performing these measurements in a range of solvents with varying polarity, solvatochromic effects can be quantified.

Materials & Equipment:

  • Synthesized 5-Ethyl-o-vanillin Schiff base

  • A series of spectroscopic-grade solvents of varying polarity (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, DMSO)

  • Volumetric flasks and micropipettes

  • Quartz cuvettes (1 cm path length; 4-sided polished for fluorescence)[7]

  • Dual-beam UV-Vis spectrophotometer

  • Fluorometer

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻³ M) of the Schiff base in a solvent where it is highly soluble (e.g., Dichloromethane).

  • Working Solution Preparation: From the stock solution, prepare dilute working solutions (e.g., 10⁻⁵ M) in each of the selected solvents.

    • Scientist's Note: The concentration should be low enough to be within the linear range of the Beer-Lambert law for absorption and to avoid inner-filter effects in fluorescence.

  • UV-Vis Absorption Measurement: a. Set the spectrophotometer to scan a relevant wavelength range (e.g., 250-600 nm).[5] b. Fill a quartz cuvette with the pure solvent to be tested and run a baseline correction (autozero). c. Replace the pure solvent with the corresponding sample solution and acquire the absorption spectrum. d. Record the wavelength of maximum absorption (λ_max). e. Repeat for all solvents.

  • Fluorescence Emission Measurement: a. Using the absorption data, determine the λ_max for the sample in a given solvent. Set the excitation wavelength of the fluorometer to this λ_max. b. Acquire the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the end of the emission range (e.g., Ex: 350 nm, Em scan: 360-700 nm). c. Record the wavelength of maximum emission (λ_em). d. Repeat for all solvents.

Expected Data:

The collected data can be summarized to show the effect of solvent polarity on the spectral properties.

SolventDielectric Constant (Polarity)λmax (abs) (nm)λem (nm)Stokes Shift (nm)
n-Hexane1.8834041070
Toluene2.3834542580
Dichloromethane8.9335545095
Acetonitrile37.5365480115
DMSO46.7370495125
Table 1: Hypothetical solvatochromic data for a 5-Ethyl-o-vanillin Schiff base, demonstrating a bathochromic (red) shift in both absorption and emission with increasing solvent polarity.
Protocol 3.2: Third-Order NLO Characterization using Z-Scan

Core Principle: The Z-scan technique measures the intensity-dependent transmittance of a sample as it is translated along the propagation path (z-axis) of a focused laser beam.[14][15] By using a detector with and without a finite aperture in the far field, the nonlinear refractive and absorptive properties can be decoupled and measured.[12]

Visualization of Z-Scan Principle:

Z_Scan cluster_setup Z-Scan Experimental Setup Laser Pulsed Laser (e.g., Nd:YAG) Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Focused Beam BS Beam Splitter Sample->BS Diverging Beam Aperture Aperture BS->Aperture Transmitted (for n₂) Detector_Open Open-Aperture Detector (D2) (Measures β) BS->Detector_Open Reflected (for β) Detector_Closed Closed-Aperture Detector (D1) (Measures n₂) Aperture->Detector_Closed Transmitted (for n₂)

Caption: Principle of the Z-scan technique for measuring third-order nonlinearities.

Equipment:

  • High-power pulsed laser (e.g., Q-switched Nd:YAG laser at 532 nm)[12]

  • Focusing lens

  • Motorized linear translation stage

  • Sample holder (e.g., 1 mm path length cuvette)

  • Beam splitter

  • Two photodetectors

  • Finite aperture

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the Schiff base in a suitable solvent (e.g., 10⁻³ M in Dichloromethane). The solution must be optically clear and free of scattering particles.

  • System Alignment: Align the laser beam to pass through the center of the focusing lens. The sample stage is positioned so it can travel through the focal point of the lens.

  • Open-Aperture Scan (Measuring β): a. Remove the aperture so that the entire beam is collected by the detector (or use the reflected beam from the splitter going to a detector with no aperture). This makes the measurement sensitive only to changes in total transmitted energy (i.e., nonlinear absorption). b. Translate the sample along the z-axis from a position far before the focus (-z) to a position far after the focus (+z). c. Record the normalized transmittance as a function of the z-position. d. A valley in the transmittance curve at the focus (z=0) indicates two-photon absorption (TPA) or reverse saturable absorption (RSA). A peak indicates saturable absorption (SA). The width and depth of this curve are used to calculate β.[19]

  • Closed-Aperture Scan (Measuring n₂): a. Place an aperture before the second detector, such that it allows only the central portion of the beam to pass when the sample is far from the focus (linear transmittance is typically 30-50%). b. Repeat the translation of the sample through the focal point, recording the normalized transmittance. c. This measurement is sensitive to both nonlinear absorption and refraction. A pre-focal peak followed by a post-focal valley (peak-valley) indicates a negative nonlinear refractive index (n₂ < 0, self-defocusing). A valley-peak signature indicates a positive n₂ (self-focusing).[13]

  • Data Analysis: a. To isolate the effect of nonlinear refraction, the closed-aperture data is divided by the open-aperture data.[19] b. The resulting curve is fit to theoretical models to extract the sign and magnitude of n₂.[14] c. The values of β and n₂ can be used to calculate the real and imaginary parts of the third-order susceptibility, χ⁽³⁾.

Expected Data:

ParameterSymbolTypical Value (esu)Significance
Nonlinear Absorption Coeff.β~10⁻¹¹ cm/WDetermines suitability for optical limiting
Nonlinear Refractive Indexn₂~10⁻¹³ cm²/WDetermines suitability for optical switching
Real part of χ⁽³⁾Re(χ⁽³⁾)~10⁻¹²Related to n₂
Imaginary part of χ⁽³⁾Im(χ⁽³⁾)~10⁻¹³Related to β
Third-Order Susceptibility|χ⁽³⁾|~10⁻¹²Overall magnitude of the NLO response
Table 2: Representative third-order nonlinear optical parameters for organic Schiff base materials. The exact values are highly dependent on the molecular structure and experimental conditions.[13]

Conclusion

5-Ethyl-o-vanillin serves as an excellent platform for developing novel electro-optical materials. Through straightforward Schiff base condensation, its conjugated system can be readily modified to tune linear and nonlinear optical properties. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive characterization of these materials. By systematically applying UV-Vis absorption, photoluminescence, and Z-scan techniques, researchers can elucidate structure-property relationships, paving the way for the rational design of next-generation materials for applications in photonics, optical computing, and advanced sensing.

References

  • Measurements of third-order optical nonlinearity using Z-scan technique: A review. (n.d.). Google Scholar.
  • Andraud, C., Brotin, T., Garcia, C., Pelle, F., Goldner, P., Bigot, B., & Collet, A. (1994). Theoretical and experimental investigations of the nonlinear optical properties of vanillin, polyenovanillin, and bisvanillin derivatives. Journal of the American Chemical Society, 116(5), 2094-2102. [Link]

  • Z-scan technique – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Systematic z-scan measurements of the third order nonlinearity of chalcogenide glasses. (n.d.). Google Scholar.
  • Z-scan technique for nonlinear optical characterization of bimetallic Au/Pd nanoparticles. (n.d.). ECORFAN®.
  • Studies on Linear and Nonlinear Optical Properties of Vanillin. (n.d.). Google Scholar.
  • Singh, V., & Aghamkar, P. (2011). Z-scan: A Simple Technique for Determination of Third-order Optical Nonlinearity. AIP Conference Proceedings, 1393(1), 297-298. [Link]

  • Theoretical and experimental investigations of the nonlinear optical properties of vanillin, polyenovanillin, and bisvanillin derivatives. (n.d.). ACS Publications. [Link]

  • Sivanesan, T., Natarajan, V., Jayaraman, D., & Pandi, S. (2012). Third order Non- Linear optical properties of Vanillin Single Crystals by Z-Scan Technique. Archives of Physics Research, 3(4), 386-391. [Link]

  • Plyuta, N., Kokozay, V., Cauchy, T., Avarvari, N., Goreshnik, E., & Petrusenko, S. (2019). Solvent Dependent Prototropic Tautomerism in a Schiff Base Derived from o-Vanillin and 2-Aminobenzylalcohol. ChemistrySelect, 4(26), 7751-7755. [Link]

  • Studies on linear and nonlinear optical properties of Vanillin. (n.d.). ResearchGate. [Link]

  • A comparison of Proteus fluorescence spectroscopy with UV-Vis technology. (2022, January 17). Proteus Instruments. [Link]

  • Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023, March 16). Biocompare. [Link]

  • Ravesh, A., Singh, V., & Malhotra, R. (2016). Substituted o-vanillin Schiff base derived organotin(IV) complexes: Synthesis, characterization, antimicrobial evaluation and QSAR studies. Archives of Natural and Medicinal Chemistry, 1(1), 101. [Link]

  • Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. (2024, November 14). Nature. [Link]

  • Preparation and characterization of vanillin-conjugated chitosan-stabilized emulsions via a Schiff-base reaction. (2023). Food Science and Biotechnology, 32(10), 1435–1443. [Link]

  • o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. (2019). Molecules, 24(4), 728. [Link]

  • Solvatochromism investigation of 3b in different solvents (a) and solvation relation. (n.d.). ResearchGate. [Link]

  • UV-Visible Spectroscopy. (n.d.). Michigan State University Chemistry Department. [Link]

  • Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments. (n.d.). ResearchGate. [Link]

  • Solvatochromic properties of Schiff bases derived from 5-aminobarbituric acid: chromophores with hydrogen bonding patterns as components for coupled structures. (2015). New Journal of Chemistry, 39(3), 1853-1857. [Link]

  • The application of fluorescence spectroscopy to organic matter characterisation in drinking water treatment. (n.d.). ResearchGate. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016, September 16). Master Organic Chemistry. [Link]

  • Fugu, M. B., Ndahi, N. P., Paul, B. B., & Mustapha, A. N. (2014). Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. Journal of Chemical and Pharmaceutical Research, 6(5), 105-111. [Link]

  • Pradhan, R., Verma, P., & Sharma, S. (2018). Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation. Asian Journal of Chemistry, 30(9), 1989-1993. [Link]

  • Vanillin Quantum–Classical Photodynamics and Photostatic Optical Spectra. (2025). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Ticket ID: #ETH-VAN-005 Subject: Yield Optimization & Troubleshooting for Ortho-Formylation of 4-Ethylguaiacol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are attem...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ETH-VAN-005 Subject: Yield Optimization & Troubleshooting for Ortho-Formylation of 4-Ethylguaiacol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are attempting to synthesize 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (also known as 5-Ethyl-ortho-vanillin).

Structural Analysis:

  • Starting Material: 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol).[1]

  • Transformation: Formylation at the ortho position relative to the hydroxyl group (Position 6 of the phenol ring, which becomes Position 1 of the benzaldehyde).

  • Challenge: Standard formylation methods (Reimer-Tiemann, Gattermann) often fail due to poor regioselectivity or "tar" formation with electron-rich guaiacols.

Recommendation: Abandon legacy methods (Duff/Reimer-Tiemann) in favor of Magnesium-Mediated Ortho-Formylation (The Hofsløkken-Skattebøl protocol). This method utilizes coordination chemistry to direct the formyl group specifically to the ortho position, typically doubling yields compared to classical methods.

Part 1: The Optimized Protocol (Mg-Mediated)

This protocol relies on the formation of a magnesium bis-phenoxide intermediate, which coordinates with formaldehyde to ensure high regioselectivity.

Reagent Specifications
ReagentRoleCritical Quality Attribute (CQA)
4-Ethylguaiacol SubstratePurity >98%; Dry (Water <0.1%).
MgCl₂ (Anhydrous) CoordinatorCRITICAL: Must be anhydrous.[2] Hydrated MgCl₂ will fail.
Triethylamine (Et₃N) BaseDried over KOH or distilled from CaH₂.
Paraformaldehyde C1 SourceDry powder (stored over P₂O₅).[3] High reactivity grade.
Acetonitrile (MeCN) SolventAnhydrous (Water <50 ppm). THF is a viable alternative.
Step-by-Step Methodology
  • Phenoxide Formation:

    • Charge a flame-dried multi-neck flask with anhydrous MgCl₂ (2.0 equiv) and Paraformaldehyde (3.0 equiv) under Nitrogen/Argon.

    • Add Anhydrous Acetonitrile (MeCN) .

    • Add 4-Ethylguaiacol (1.0 equiv) followed by the dropwise addition of Triethylamine (3.75 equiv) .

    • Observation: The mixture will likely become a thick slurry or change color (often yellow/green) as the Mg-phenoxide forms.

  • Reaction Phase:

    • Heat the mixture to Reflux (approx. 80-82°C) .

    • Maintain reflux for 3–5 hours .

    • Monitoring: Monitor by TLC (Solvent: Hexane/EtOAc 7:3). Look for the disappearance of the phenol spot.

  • Quenching & Hydrolysis (The "Hidden" Yield Killer):

    • Cool to room temperature.[4][5][6]

    • Pour the mixture into cold 5% HCl or 10% H₂SO₄ .

    • Mechanism:[7][8][9][10] You must destroy the Mg-complex to release the free aldehyde. Stir vigorously for 30-60 minutes.

  • Workup:

    • Extract with Ethyl Acetate (3x).[5]

    • Wash combined organics with Brine.

    • Dry over MgSO₄ and concentrate.[6]

Part 2: Troubleshooting Guide (FAQ)

Q1: My yield is stuck at <30%. What is going wrong?

Diagnosis: The most common failure point is moisture . Explanation: The reaction proceeds via a coordinate complex: (Phenoxide)₂-Mg. Water competes with the phenol for coordination sites on the Magnesium. If your MgCl₂ is wet (even slightly), the complex does not form, and the paraformaldehyde merely polymerizes or sublimes. Fix:

  • Flame-dry all glassware.

  • Use a fresh bottle of Anhydrous MgCl₂ (beads preferred over powder if hygroscopicity is an issue).

  • Distill Triethylamine before use.

Q2: The reaction mixture turned into a solid block. Is it ruined?

Diagnosis: "Solidification" is actually a sign of good complex formation, but it hinders mass transfer. Fix:

  • Do not stop. Add more anhydrous solvent (MeCN) via syringe to maintain stirrability.

  • Use a mechanical stirrer (overhead) instead of a magnetic stir bar for scales >10g.

Q3: I see a major by-product spot on TLC just above the product.

Diagnosis: Over-reaction leading to Methoxymethyl (MOM) ether formation. Explanation: If the reaction runs too long or with too much formaldehyde, the phenoxide can attack a second formaldehyde molecule without rearranging, forming the Ar-O-CH₂-OMe species (if methanol is present) or similar acetals. Fix:

  • Quench the reaction immediately upon consumption of the starting material (approx. 3-4 hours). Do not run overnight.

Q4: Why not use the Duff Reaction (Hexamine/TFA)?

Answer: The Duff reaction is chemically harsher and less selective for this specific substrate.

  • Duff Issues: It relies on an iminium ion intermediate that often attacks the para position (blocked here) or polymerizes. Yields for 4-ethylguaiacol via Duff are typically 15-25%, whereas Mg-mediated routes can reach 80-90%.

Part 3: Visualizing the Workflow

Workflow Logic Diagram

The following diagram illustrates the critical decision points in the synthesis to ensure high yield.

SynthesisWorkflow Start Start: 4-Ethylguaiacol ReagentCheck Check MgCl2 State Start->ReagentCheck Dry Anhydrous (<0.1% H2O) ReagentCheck->Dry Confirmed Wet Hydrated/Clumpy ReagentCheck->Wet Visual Inspection Complexation Add Et3N + Paraformaldehyde (Form Mg-Phenoxide Complex) Dry->Complexation DryReagents Dry MgCl2 in Oven/Flame Wet->DryReagents DryReagents->ReagentCheck Reflux Reflux (MeCN, 82°C) 3-4 Hours Complexation->Reflux Monitor TLC Check Reflux->Monitor Incomplete SM Present Monitor->Incomplete Complete SM Consumed Monitor->Complete Extend Add Solvent (if solid) Extend 1 hr Incomplete->Extend Quench Acid Hydrolysis (5% HCl) CRITICAL: Break Mg Complex Complete->Quench Extend->Monitor Purify Extraction & Crystallization Quench->Purify Target Target: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Purify->Target

Caption: Figure 1. Optimized workflow for Mg-mediated ortho-formylation, highlighting the critical "Dryness" check and Acid Hydrolysis step.

Reaction Mechanism (The "Why")

Understanding the mechanism prevents errors. The magnesium ion acts as a "claw," holding the phenoxide oxygen and the formaldehyde molecule in close proximity.

Mechanism Phenol 4-Ethylguaiacol Complex Mg-Bis-Phenoxide (Coordination Complex) Phenol->Complex Deprotonation Base Et3N + MgCl2 Base->Complex Transition Six-Membered Transition State Complex->Transition + HCHO PFA Paraformaldehyde PFA->Transition OrthoSelect Ortho-Selective Insertion Transition->OrthoSelect Regiocontrol Product Target Aldehyde OrthoSelect->Product Hydrolysis

Caption: Figure 2. Mechanistic pathway showing how Magnesium coordination forces the formyl group to the ortho position.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[11] Convenient method for the ortho-formylation of phenols.[6][7][8][12] Acta Chemica Scandinavica, 53, 258–262.[6][11] (Note: This is the seminal paper for the MgCl₂/Et₃N method).

  • Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[13] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[13][14] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

Sources

Optimization

Technical Support Center: Purification of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Case ID: PUR-5E-OV-001 Subject: Technical Guide for the Purification and Isolation of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Target Molecule: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (Analog of o-Vanillin) CAS Registry (...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-5E-OV-001 Subject: Technical Guide for the Purification and Isolation of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Target Molecule: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (Analog of o-Vanillin) CAS Registry (Generic/Related): 55529-96-5 (Reference for 5-ethyl-2-hydroxybenzaldehyde derivatives)

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the purification of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde , a structural derivative of o-vanillin. Unlike commercial "Ethyl Vanillin" (3-ethoxy-4-hydroxybenzaldehyde), this molecule features a hydroxyl group at the ortho position (C2) relative to the aldehyde, a methoxy group at C3, and an ethyl group at C5.

Critical Chemical Insight: The 2-hydroxy-benzaldehyde motif creates a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This "chelate effect" significantly alters purification dynamics compared to standard vanillin:

  • Reduced Polarity: It is less polar than its para-hydroxy isomers, making it more soluble in non-polar solvents (hexane/toluene).

  • Steam Volatility: The intramolecular bond reduces intermolecular association, allowing the compound to be steam distilled (unlike p-vanillin).

  • Low Melting Point: Expect a low-melting solid or an oil that crystallizes slowly. "Oiling out" during recrystallization is a primary failure mode.

Primary Purification Workflows

Method A: Chemoselective Bisulfite Extraction (Recommended)

Best for: Removing non-aldehyde impurities (phenols, ethers, starting materials) from crude reaction mixtures.

This method exploits the reversible formation of a water-soluble bisulfite adduct.[1]

Protocol:

  • Solubilization: Dissolve crude oil/solid in a minimal volume of Diethyl Ether or Toluene (avoid Ethyl Acetate if possible, as it can hydrolyze or trap bisulfite).

  • Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Stir vigorously for 30–60 minutes. The aldehyde converts to a water-soluble sulfonate salt.

  • Separation (Phase 1): Separate layers.

    • Organic Layer:[2] Contains non-aldehyde impurities (discard or save for recovery).

    • Aqueous Layer: Contains the target aldehyde-bisulfite adduct.[2]

  • Washing: Wash the aqueous layer 2x with fresh ether to remove trapped organics.

  • Regeneration: Acidify the aqueous layer carefully with 10% H₂SO₄ or HCl to pH ~2–3 while stirring. Caution: SO₂ gas evolution.

  • Extraction (Phase 2): The regenerated aldehyde will precipitate or oil out. Extract 3x with Dichloromethane (DCM) .

  • Isolation: Dry DCM over MgSO₄ and concentrate in vacuo.

BisulfiteWorkflow Start Crude Mixture (Dissolved in Ether) AddBisulfite Add Sat. NaHSO3 (Vigorous Stirring) Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Target Adduct) PhaseSep->AqLayer Keep Wash Solvent Wash (Remove Entrapped Organics) AqLayer->Wash Acidify Acid Hydrolysis (H2SO4, pH < 3) Wash->Acidify Extract Extract into DCM Acidify->Extract Final Pure Aldehyde Extract->Final

Caption: Workflow for chemoselective isolation of aldehydes via bisulfite adducts.

Method B: Recrystallization (Polishing)

Best for: Final polishing of semi-pure solids.

Solvent System:

  • Primary: Ethanol or Methanol (Good solubility hot, moderate cold).

  • Anti-solvent: Water (Poor solubility).

  • Alternative: Hexane/Toluene (if the compound is too soluble in alcohols).

Protocol:

  • Dissolve crude solid in warm Ethanol (40–50°C). Do not boil excessively to avoid oxidation.

  • Add warm Water dropwise until persistent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear the solution.

  • Crucial Step: Allow to cool very slowly to room temperature.

  • Seed: If oil droplets form ("oiling out"), add a seed crystal or scratch the glass.

  • Cool to 4°C to maximize yield.

Troubleshooting Guide (Q&A)

Issue 1: "Oiling Out" During Crystallization

User Question: "I tried recrystallizing from EtOH/Water, but instead of crystals, a yellow oil separated at the bottom. How do I fix this?"

Technical Diagnosis: This is common for o-vanillin derivatives. The melting point is likely low, and the compound is separating as a liquid phase before it reaches the crystallization temperature (Liquid-Liquid Phase Separation).

Corrective Actions:

  • Re-dissolve: Warm the mixture until the oil dissolves back into the solvent.

  • Add More Solvent: You may be too concentrated. Add a small amount of EtOH.

  • Seed It: Cool the solution just to the point of turbidity, then add a seed crystal.

  • Change Solvents: Switch to a Hexane/Ethyl Acetate system. Dissolve in minimal hot EtOAc, then add Hexane. This system often favors crystal growth over oiling for lipophilic phenols.

Issue 2: Low Yield after Bisulfite Extraction

User Question: "I followed the bisulfite protocol, but my recovery is <40%. Where is my product?"

Technical Diagnosis: The ortho-hydroxyl group forms a hydrogen bond with the aldehyde carbonyl (C2-OH ··· O=C-H). This stabilizes the carbonyl and sterically hinders the nucleophilic attack of the bisulfite ion, making adduct formation slower than for p-vanillin.

Corrective Actions:

  • Increase Time: Stir the bisulfite mixture for at least 2–4 hours, not just 30 minutes.

  • Increase Concentration: Use a large excess (3–4 equivalents) of NaHSO₃.

  • Check the "Waste": The product might still be in the initial organic layer. Run TLC on the organic waste. If the spot is still there, repeat the extraction.

Issue 3: Product Discoloration (Red/Brown)

User Question: "My product turned from pale yellow to reddish-brown after drying in the oven."

Technical Diagnosis: Benzaldehydes, especially electron-rich ones (with OH/OMe/Alkyl groups), are prone to autoxidation to benzoic acids or quinoid polymerization when exposed to air and heat.

Corrective Actions:

  • Vacuum Dry: Never air-dry at high temperatures. Use a vacuum desiccator at Room Temperature (RT).

  • Inert Atmosphere: Store under Nitrogen or Argon.

  • Acid Removal: Ensure all acid from the hydrolysis step is washed out (wash DCM layer with NaHCO₃). Residual acid catalyzes decomposition.

Quantitative Data & Properties

PropertyValue / DescriptionNote
Physical State Pale yellow crystalline solid or oilLow melting point expected (40–60°C range).
Solubility (Water) Very LowDue to intramolecular H-bonding.
Solubility (Organic) HighSoluble in DCM, EtOAc, EtOH, Toluene.
TLC Visualization UV Active / 2,4-DNP StainAldehyde turns orange/red with 2,4-DNP.
pKa (Phenol) ~8–10Soluble in dilute NaOH; Insoluble in NaHCO₃.

Analytical Validation (Self-Check)

Before proceeding to the next stage of drug development, validate purity using this logic tree:

ValidationLogic Sample Purified Sample TLC TLC (Hex/EtOAc 3:1) Sample->TLC Result1 Single Spot? TLC->Result1 NMR 1H NMR (CDCl3) Result1->NMR Yes Fail FAIL: Repurify Result1->Fail No (Multiple Spots) CheckCHO Check CHO Peak (~9.8-10.2 ppm) NMR->CheckCHO CheckOH Check OH Peak (~11 ppm, broad) CheckCHO->CheckOH Present CheckCHO->Fail Missing (Oxidation?) Pass PASS: Release CheckOH->Pass Present CheckOH->Fail Missing

Caption: Analytical decision tree for validating aldehyde purity.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for bisulfite purification of aldehydes).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (General purification of substituted benzaldehydes).

  • Rao, D. V.; Ulrich, H. "2-methoxy-5-hydroxybenzaldehyde and derivatives."[3] U.S. Patent 3,652,675, 1972 .[3] (Describes synthesis and handling of isomeric hydroxy-methoxy-benzaldehydes).

  • Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[4] Journal of Organic Chemistry, 1999 , 64(15), 5722–5724. (Advanced bisulfite protocols).

  • World Intellectual Property Organization. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents. (Cites 5-ethyl-2-hydroxy-3-methoxybenzaldehyde as an intermediate).[5]

Sources

Troubleshooting

recrystallization solvents for 5-Ethyl-o-vanillin

Technical Support Center: Recrystallization of 5-Ethyl-o-vanillin Executive Summary This guide addresses the purification of 5-Ethyl-o-vanillin (5-Ethyl-2-hydroxy-3-methoxybenzaldehyde). Unlike standard vanillin, the 5-e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 5-Ethyl-o-vanillin

Executive Summary

This guide addresses the purification of 5-Ethyl-o-vanillin (5-Ethyl-2-hydroxy-3-methoxybenzaldehyde). Unlike standard vanillin, the 5-ethyl substitution alters the crystal lattice energy and lipophilicity, making the compound prone to "oiling out" (liquid-liquid phase separation) during recrystallization.

This protocol prioritizes controlled supersaturation to prevent emulsion formation and maximize yield.[1]

Part 1: Solvent Selection Strategy

Core Principle: 5-Ethyl-o-vanillin is a phenol-aldehyde.[1] It exhibits high solubility in polar organic solvents (Ethanol, Ethyl Acetate) and low solubility in non-polar solvents (Hexane, Water).[1] The ideal system uses a semi-polar environment to balance recovery and purity.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Application CaseProsCons
Ethanol / Water 1:1 to 1:2 Primary Protocol (General Purity)Eco-friendly; excellent removal of inorganic salts and polar tars.High risk of "oiling out" if water is added too quickly or hot.[1]
Toluene / Cyclohexane 1:3 High-Purity / Scale-up Excellent rejection of oxidized impurities (color); stable crystal growth.Toxicity; requires fume hood; harder to dry crystals.[1]
Ethyl Acetate / Hexane 1:4 Low-Melting Batches Good for batches with high oil content; lower boiling point prevents thermal degradation.[1]Flammable; yield may be lower due to higher solubility in Hexane.[1]

Critical Note on Physical State: 5-Ethyl-o-vanillin has a relatively low melting point compared to its nitro- or bromo-analogs.[1] If your crude material is a viscous oil at room temperature, do not attempt recrystallization immediately. Perform a high-vacuum distillation or a silica plug filtration first to remove synthesis oligomers that depress the melting point.[1]

Part 2: Step-by-Step Recrystallization Protocol

Method: Seeded Cooling Crystallization (Anti-Solvent Addition) Objective: To avoid the metastable "oil" phase by operating within the metastable zone width (MSZW).[1]

Workflow Diagram

RecrystallizationWorkflow Start Crude 5-Ethyl-o-vanillin Dissolve 1. Dissolution (Min. vol. Ethanol @ 50°C) Start->Dissolve Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter Seed 3. Seeding (Add pure crystal seeds @ 40°C) Filter->Seed AntiSolvent 4. Anti-Solvent Addition (Add Water dropwise until turbid) Seed->AntiSolvent Cool 5. Controlled Cooling (10°C/hour to 4°C) AntiSolvent->Cool OilOut WARNING: Oiling Out AntiSolvent->OilOut If added too fast Collect 6. Filtration & Drying (Vacuum filter, dry @ 30°C) Cool->Collect OilOut->Dissolve Re-heat to clear

Caption: Workflow for Seeded Cooling Crystallization. Note the critical "Seeding" step to prevent oiling out.

Detailed Procedure (Ethanol/Water System)
  • Dissolution :

    • Place crude 5-Ethyl-o-vanillin in a flask.

    • Add warm Ethanol (50°C) dropwise with stirring. Use the minimum amount required to dissolve the solid.[1][2]

    • Why? Excess solvent drastically reduces yield.[1]

  • Clarification (Optional) :

    • If the solution is dark brown/black, add Activated Charcoal (1-2% w/w).[1] Stir for 10 mins, then filter hot through Celite.

    • Caution: Charcoal can adsorb the product.[1] Use sparingly.

  • Seeding (The Critical Step) :

    • Allow the solution to cool to 40-45°C .

    • Add a few crystals of pure 5-Ethyl-o-vanillin.[1]

    • Mechanism:[3][4][5][6] This provides a template for crystal growth, energetically favoring the solid phase over the liquid oil phase.[1]

  • Anti-Solvent Addition :

    • Slowly add Water (room temperature) dropwise.[1]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Do not add excess water yet.[1]

  • Crystallization :

    • Allow the flask to stand undisturbed at room temperature for 1 hour. You should see needles/plates growing.[1]

    • Once a solid mass forms, cool the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation :

    • Filter via vacuum (Buchner funnel).[1][2]

    • Wash the cake with cold Ethanol/Water (1:3 ratio).

    • Dry in a vacuum oven at 30°C . Do not overheat, as the melting point is low.[1]

Part 3: Troubleshooting Guide

Q1: My product is "oiling out" (forming liquid droplets) instead of crystals. Why?

Diagnosis: This phenomenon occurs when the saturation temperature is higher than the melting point of the solvated product.[1] Immediate Fix:

  • Re-heat the mixture until the oil dissolves and the solution is clear.

  • Add a small amount of Ethanol (solvent) to lower the saturation point.[1]

  • Seed the solution at a lower temperature.

  • Slow down the cooling rate. Rapid cooling traps oil.[1]

Q2: The crystals are highly colored (yellow/brown).

Diagnosis: Presence of oxidation byproducts (quinones) or starting material (o-ethoxyphenol). Solution:

  • Wash: Wash the crystals with cold Toluene (if the product is sparingly soluble) or a dilute Sodium Bisulfite solution (to reduce quinones).[1]

  • Recrystallize: Switch to Toluene/Cyclohexane . Non-polar impurities often stay in the toluene mother liquor.[1]

Q3: Low yield (<50%).

Diagnosis: Too much solvent (Ethanol) or insufficient cooling.[1] Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).

  • Ensure the final cooling step reaches 0-4°C.[1]

Part 4: Decision Logic for Purification

Use this logic gate to determine the best path for your specific batch.[1]

DecisionTree Start Start: Assess Crude Material State Physical State @ RT? Start->State Solid Solid / Sticky Solid State->Solid Yes Oil Viscous Oil State->Oil Yes Purity Purity (HPLC)? Solid->Purity ActionDistill High Vac Distillation or Column Chromatography Oil->ActionDistill Cannot crystallize oil HighPurity >85% Purity->HighPurity Clean LowPurity <85% Purity->LowPurity Dirty ActionRecryst Recrystallize (EtOH/Water) HighPurity->ActionRecryst ActionToluene Recrystallize (Toluene/Cyclohexane) LowPurity->ActionToluene Better impurity rejection

Caption: Decision matrix for selecting the purification method based on physical state and purity.

References

  • National Institute of Standards and Technology (NIST) .[1] Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) and Isomers. NIST WebBook.[1] Available at: [Link]

  • Bell, A. M. (1971).[1] Traegeric acid and other metabolites of Aspergillus flaschentraegeri. University of Glasgow.[1] (Citing isolation and UV characterization of 5-Ethyl-o-vanillin). Available at: [Link]

Sources

Optimization

Technical Support Center: Reaction Time Optimization for 5-Ethyl-o-vanillin Derivatives

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the kinetic bottlenecks of synthesizing and derivatizing 5-Ethyl-o-van...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the kinetic bottlenecks of synthesizing and derivatizing 5-Ethyl-o-vanillin and related ethyl vanillin compounds.

Below you will find field-proven troubleshooting guides, kinetic optimization FAQs, and self-validating experimental protocols designed to maximize yield while minimizing reaction time.

Part 1: Frequently Asked Questions (FAQs) - Kinetic Optimization

Q1: Why does the Knoevenagel condensation of 5-ethyl-o-vanillin take significantly longer than standard vanillin? A1: The presence of the ethyl or ethoxy group on the aromatic ring introduces substantial steric hindrance compared to a standard methoxy group. This steric bulk impedes the nucleophilic attack of the active methylene compound on the carbonyl carbon. While standard vanillin might react swiftly, ethyl derivatives exhibit reduced reactivity, often requiring extended reflux times (up to 1.5–3 hours) in ethanol with a Brønsted acid catalyst like sulfuric acid[1]. To overcome this kinetic barrier, switching from conventional heating to microwave irradiation can reduce the reaction time from 3 hours to just 2 minutes by providing localized superheating and enhanced molecular mobility[2].

Q2: What is the optimal reaction time for the reductive amination of vanillin derivatives to avoid over-reduction or product degradation? A2: For reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), continuous monitoring shows that the reaction plateaus at 6 hours. While historical protocols suggest leaving the reaction for 24 hours, recent optimizations confirm that the yield (typically around 60–78% for purified products) does not significantly enhance after 6 hours[3]. Stopping the reaction at 6 hours minimizes solvent waste, prevents the degradation of the delicate Schiff base intermediate, and aligns with green chemistry principles.

Q3: Can continuous flow chemistry improve synthesis and derivatization times? A3: Yes. Transitioning from batch to continuous flow micro-fluidic systems drastically optimizes heat and mass transfer. For example, in Reimer-Tiemann-type formylations or related derivatizations of ethoxyphenols to ethyl vanillin, setting the flow rate to 6 mL/min at a precisely controlled 55°C yields over 82% conversion in a fraction of the traditional batch time[4]. Temperatures above 60°C in flow systems lead to byproduct formation (e.g., tars), while temperatures below 55°C result in incomplete conversion due to insufficient activation energy.

Part 2: Troubleshooting Guide - Stalled Reactions & Low Yields

Issue 1: Schiff Base Reduction is Incomplete After 6 Hours
  • Causality & Diagnostic: If the conversion of the imine to the amine is stalled, the reducing agent (NaBH(OAc)₃) may have hydrolyzed, or the initial imine formation was incomplete. The steric profile of 5-ethyl-o-vanillin slows down the initial nucleophilic addition of the amine.

  • Self-Validating Solution: Implement a two-step addition protocol. First, allow the amine and 5-ethyl-o-vanillin to stir for 1 hour before adding the reducing agent. This ensures the Schiff base is fully formed and validates the first half of the reaction. Use 1.2 equivalents of NaBH(OAc)₃. Do not exceed 3 equivalents, as it does not improve yield and complicates purification[3].

Issue 2: Low Yield in Ruthenium-Catalyzed Dimerization
  • Causality & Diagnostic: When synthesizing complex thermoset precursors (like epoxy divanillin esters), the aldehyde derivative can sublimate upon heating, removing it from the reaction mixture and halting the catalytic cycle.

  • Self-Validating Solution: Add a small volume of a high-boiling co-solvent (e.g., toluene) to wash the sublimated starting material back into the reaction pool. By optimizing the catalyst loading to 3.75 mol% (added in portions), a maximum conversion of 88–89% can be achieved in 36 hours, which is the optimal kinetic balance compared to a sluggish 96-hour reaction time[5].

Part 3: Quantitative Data Summary

The following table summarizes the optimized kinetic parameters for various 5-Ethyl-o-vanillin derivatization pathways to facilitate easy comparison.

Reaction TypeReagentsTraditional TimeOptimized TimeKey Optimization ParameterExpected Yield
Reductive Amination 5-Ethyl-o-vanillin + Amine + NaBH(OAc)₃24 hours6 hours 1.2 eq reducing agent, RT60–78%
Knoevenagel Condensation Ethyl vanillin + Dimedone>3 hours1.5 hours H₂SO₄ catalyst, Ethanol refluxHigh
Microwave Knoevenagel Ethyl vanillin + Malonic Acid3 hours (Reflux)2 minutes Pyridine/Piperidine, Microwave>80%
Ru-Catalyzed Dimerization Vanillin epoxide96 hours36 hours 3.75 mol% Ru catalyst, Toluene88–89%
Continuous Flow Synthesis o-ethoxyphenol + CHCl₃Batch (Hours)Flow (Minutes) 55°C, 6 mL/min flow rate82.3%

Part 4: Experimental Protocols

Protocol 1: Optimized Reductive Amination of 5-Ethyl-o-vanillin

This protocol is designed as a self-validating system; the visual color change during Step 2 confirms imine formation before proceeding to reduction.

  • Preparation: Dissolve 1.0 equivalent of 5-ethyl-o-vanillin and 1.0 equivalent of the target primary/secondary amine in anhydrous ethyl acetate.

  • Imine Formation (Validation Step): Stir the mixture at room temperature for exactly 1 hour. A slight deepening in color indicates complete Schiff base formation, compensating for the steric hindrance of the ethyl group.

  • Reduction: Slowly add 1.2 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions to prevent thermal spikes.

  • Optimized Incubation: Stir the reaction mixture at room temperature for exactly 6 hours. Do not extend to 24 hours, as this promotes degradation without yield enhancement.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: Microwave-Assisted Knoevenagel Condensation

This protocol bypasses the kinetic limitations of conventional reflux via dielectric heating.

  • Preparation: Mix equimolar amounts (0.01 mol) of the 5-ethyl-o-vanillin derivative and malonic acid in 7 mL of pyridine.

  • Catalysis: Add 2-3 drops of piperidine to act as a basic catalyst.

  • Irradiation: Place the reaction vessel in a dedicated microwave synthesizer. Irradiate for 2 minutes total, applying short intervals of 30 seconds to prevent solvent bumping and over-pressurization.

  • Isolation: Cool the mixture to room temperature and pour it into ice-cold water. Filter the precipitated solid, wash thoroughly with distilled water, and recrystallize from ethanol.

Part 5: Reaction & Troubleshooting Visualizations

ReactionPathways Substrate 5-Ethyl-o-vanillin Knoevenagel Knoevenagel Condensation (Active Methylene) Substrate->Knoevenagel Base/Acid Catalyst RedAm Reductive Amination (Amine Addition) Substrate->RedAm Primary Amine Intermediate1 Aldol Intermediate (Sterically Hindered) Knoevenagel->Intermediate1 Slow Step Product1 Cinnamic Acid / Xanthene Derivatives Intermediate1->Product1 MW: 2 min / Reflux: 1.5h Intermediate2 Schiff Base (Imine) (Requires 1h Prep) RedAm->Intermediate2 Fast Step Product2 Secondary Amine (Optimized at 6h) Intermediate2->Product2 NaBH(OAc)3 Reduction

Kinetic pathways for 5-Ethyl-o-vanillin derivatization highlighting rate-limiting steps.

Troubleshooting Start Reaction Yield < 50% or Stalled Kinetics CheckSterics Is the nucleophile bulky? Start->CheckSterics CheckTemp Is Temperature Optimized? (55-60°C) CheckSterics->CheckTemp No PreformImine Pre-form Schiff Base for 1h before reduction CheckSterics->PreformImine Yes (Amines) Microwave Apply Microwave Irradiation CheckTemp->Microwave No, conventional heating FlowChem Switch to Continuous Flow (6 mL/min) CheckTemp->FlowChem Yes, but scale-up needed

Diagnostic troubleshooting workflow for stalled 5-Ethyl-o-vanillin reactions.

References

  • Eco-Efficient Synthesis and In Vitro Evaluation of Vanillin Derivatives for Antifungal Use against Phytopathogens. ACS Agricultural Science & Technology.3

  • The Antibacterial Activity of Vanillin Derivative Compounds. AIP Publishing. 1

  • Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional method and microwave irradiation. Der Pharma Chemica. 2

  • Ruthenium-catalyzed dimerization of vanillin for the formation of a biobased epoxy thermoset resin. RSC Publishing. 5

  • Synthesis of ethyl vanillin using continuous flow micro-fluid technique. JOCPR. 4

Sources

Troubleshooting

Technical Support Center: Purification of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Welcome to the dedicated technical support guide for the purification of crude 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (o-ethyl vanillin). This resource is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of crude 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (o-ethyl vanillin). This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will move beyond simple protocols to address the common challenges and nuanced decisions required to achieve optimal purity, providing not just the 'how' but the fundamental 'why' behind each step.

Introduction: The Challenge of Purity

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is a crucial building block in synthetic chemistry. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, complicate reaction kinetics, or compromise the biological activity of downstream compounds. Common impurities often stem from the synthetic route, typically involving electrophilic formylation or other aromatic substitution reactions, and can include unreacted starting materials, regioisomers, or oxidation by-products such as the corresponding benzoic acid.[1][2]

This guide provides a systematic approach to identifying and removing these impurities through robust, validated methods.

Logical Workflow for Purification

The purification strategy should be guided by an initial assessment of the crude material. Thin-Layer Chromatography (TLC) is an indispensable first step to visualize the number of components and estimate their relative polarities.

Purification_Workflow Crude Crude Product (5-Ethyl-2-hydroxy-3-methoxybenzaldehyde) TLC Initial Analysis: 1. TLC Assessment 2. (Optional) 1H NMR Crude->TLC Decision Purity & Impurity Profile? TLC->Decision Recrystallization Primary Method: Recrystallization Decision->Recrystallization  Few, distinct spots (Different polarities) Chromatography Secondary Method: Column Chromatography Decision->Chromatography  Multiple/streaking spots (Similar polarities) Analysis Purity Validation: HPLC, GC-MS, NMR Recrystallization->Analysis Chromatography->Analysis Analysis->Chromatography  Fails Purity Spec (Further purification needed) Pure Pure Product (>99%) Analysis->Pure  Meets Purity Spec Recrystallization_Troubleshooting Start Cooled Solution Q1 Crystals Formed? Start->Q1 No_Crystals No Crystals Q1->No_Crystals No Oiled_Out Product 'Oiled Out' Q1->Oiled_Out Oil Formed Success Collect Crystals Q1->Success Yes Action1 1. Boil off some solvent 2. Re-cool No_Crystals->Action1 Action2 1. Scratch flask 2. Add seed crystal No_Crystals->Action2 Action1->Q1 Try again Action2->Q1 Try again Action3 Re-heat, add anti-solvent, cool slowly Oiled_Out->Action3 Action4 Pre-purify with column chromatography Oiled_Out->Action4 Action3->Q1 Try again

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Ticket ID: #5E2H3M-STAB-001 Status: Resolved Agent: Senior Application Scientist Subject: Prevention of Oxidation and Long-Term Storage Protocols[1] Executive Summary 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is a substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #5E2H3M-STAB-001 Status: Resolved Agent: Senior Application Scientist Subject: Prevention of Oxidation and Long-Term Storage Protocols[1]

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is a substituted salicylaldehyde derivative. Unlike standard vanillin (4-hydroxy-3-methoxybenzaldehyde), this compound features a hydroxyl group at the ortho position (C2) relative to the aldehyde. While this structural arrangement provides some stability via intramolecular hydrogen bonding, the compound remains susceptible to autoxidation (conversion to carboxylic acid) and photolytic degradation (discoloration).

This guide provides a self-validating storage protocol to maintain >99% purity over extended periods.

Part 1: The Science of Degradation (FAQ)

Q1: Why does my white powder turn yellow over time?

A: The yellowing is a hallmark of radical-mediated autoxidation and quinone formation .[1]

  • Mechanism: Atmospheric oxygen abstracts the hydrogen atom from the aldehyde group (-CHO), forming an acyl radical. This radical reacts with

    
     to form a peroxy acid, which then oxidizes a second molecule of aldehyde to the corresponding carboxylic acid (benzoic acid derivative).
    
  • The Phenol Factor: The phenolic hydroxyl group (-OH) can also undergo oxidation to form quinoid species (highly colored conjugated systems), which causes the distinct yellow-to-brown discoloration even at trace levels (

    
    ).
    
Q2: Does the "Ortho-Effect" help stability?

A: Yes, but it is not a cure-all.

  • The Stabilization: The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the conformation and slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive than para-substituted isomers (like vanillin).

  • The Risk: Despite this, the ethyl group at C5 increases lipophilicity, potentially increasing solubility of oxygen in the solid lattice if the crystal structure is not dense.

Q3: Is the oxidized impurity toxic or interfering?

A:

  • Interference: The corresponding carboxylic acid (5-ethyl-2-hydroxy-3-methoxybenzoic acid) is significantly more acidic. It will alter the pH of buffered solutions and may precipitate in non-polar solvents where the aldehyde was soluble.

  • Toxicity: While generally low toxicity, the degradation products introduce unknown variables into biological assays (e.g., IC50 shifts).

Part 2: Optimal Storage Protocol (The Inert Aliquot System)

To prevent the "opening-closing" cycle that introduces fresh oxygen and moisture, follow this Gold Standard Protocol immediately upon receipt of the material.

Materials Required
  • Amber glass vials (Borosilicate, Type I) with Teflon-lined caps.[1]

  • Parafilm® or anhydrous shrink bands.[1]

  • Desiccant packs (Silica gel or Molecular Sieves).[1]

  • Inert Gas Source (Argon preferred over Nitrogen due to higher density).[1]

Step-by-Step Workflow
StepActionScientific Rationale
1 QC Check Verify appearance (White/Off-white crystalline solid). If yellow, perform recrystallization (see Troubleshooting).
2 Aliquot Divide the bulk material into single-use quantities (e.g., 100mg or 500mg) inside a glove box or under a funnel of inert gas.
3 Purge Gently flow Argon into the headspace of each vial for 10-15 seconds before capping. Do not create turbulence that blows powder out.[1]
4 Seal Cap tightly. Wrap the cap junction with Parafilm® to prevent gas exchange.[1]
5 Secondary Containment Place vials inside a larger jar containing a desiccant pack.
6 Cold Storage Store at -20°C . (4°C is acceptable for <3 months; -20°C is required for >1 year).[1]

Part 3: Visualization & Logic

Figure 1: Autoxidation Mechanism of Benzaldehydes

This diagram illustrates the radical chain reaction that converts the aldehyde to an acid.

OxidationMechanism Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H-Abstraction Peroxy Peroxy Acid (R-CO3H) Radical->Peroxy + O2 Peroxy->Radical Regenerates Radical Acid Carboxylic Acid (R-COOH) Peroxy->Acid + Aldehyde Oxygen O2 (Air) Light UV Light / Heat Light->Radical

Caption: Radical-mediated autoxidation pathway converting the aldehyde to carboxylic acid upon exposure to air and light.

Figure 2: User Decision Tree (Storage & Usage)

Follow this logic to ensure sample integrity.

StorageWorkflow Start Receive Compound Check Visual Inspection: Is it White/Off-White? Start->Check Yellow Yellow/Brown? Check->Yellow No Aliquot Aliquot under Argon Check->Aliquot Yes Purify Recrystallize (EtOH/H2O) Yellow->Purify Purify->Aliquot Store Store at -20°C (Amber Vial) Aliquot->Store Use Use for Experiment Store->Use Discard Discard Excess (Do not return to stock) Use->Discard

Caption: Decision matrix for handling 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde to prevent cross-contamination and oxidation.

Part 4: Troubleshooting & Recovery (Q&A)

Q: My compound has turned a dark beige. Can I still use it for synthesis?

  • A: No. The oxidized impurities (acids/quinones) can act as radical scavengers or catalysts, ruining sensitive reactions.[1]

  • Fix: Perform a recrystallization.[1][2][3]

    • Solvent System: Ethanol/Water (9:[1]1) or Toluene.[1]

    • Method: Dissolve in minimum hot solvent. Filter hot (to remove insoluble polymers). Cool slowly to 4°C. Wash crystals with cold hexanes.

Q: I don't have an Argon tank. Is Nitrogen okay?

  • A: Nitrogen is acceptable but less effective because it is lighter than air (Argon is heavier and "blankets" the sample).[1] If using Nitrogen, ensure a rapid flush and seal immediately.[1]

Q: Can I store it in solution (e.g., DMSO stock)?

  • A: Not recommended for >1 week. Aldehydes in solution are more prone to oxidation due to increased surface area contact with dissolved oxygen.[1] If necessary, store DMSO stocks at -80°C and treat them as single-use.[1]

References

  • Ventos. (2022).[1] Specification Sheet: Vanillin Isobutyrate & Related Phenolic Aldehydes.[1] (General storage parameters for substituted benzaldehydes). Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.[1][4][5] (Handling and stability data for the ortho-vanillin congener). Link

  • ChemicalBook. (2025).[1][4] 2-Hydroxy-5-methoxybenzaldehyde Properties & Stability.[6] (Isomeric comparison data). Link

  • ResearchGate. (2012).[1] 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited: Crystal structure and hydrogen bonding. (Structural basis for ortho-stability).[1] Link

  • BenchChem. (2025).[1] Purification of substituted benzaldehydes.[1][2] (Recrystallization protocols). Link

Sources

Reference Data & Comparative Studies

Validation

FTIR spectrum analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Technical Comparison Guide: FTIR Spectrum Analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Executive Summary 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (often referred to as 5-Ethyl-o-vanillin) is a specialized aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: FTIR Spectrum Analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (often referred to as 5-Ethyl-o-vanillin) is a specialized aromatic aldehyde primarily utilized as a precursor in the synthesis of Schiff base ligands, coordination complexes, and pharmaceutical intermediates. Unlike its ubiquitous isomer Vanillin (4-hydroxy-3-methoxybenzaldehyde) or the flavoring agent Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), this compound features a hydroxyl group at the ortho position relative to the aldehyde, facilitating strong intramolecular hydrogen bonding.

This guide provides a rigorous spectral analysis, distinguishing the target molecule from its structural analogs through Fourier Transform Infrared (FTIR) spectroscopy.

Chemical Identity & Structural Context

Understanding the structural topology is a prerequisite for accurate spectral interpretation.

FeatureTarget: 5-Ethyl-o-vanillin Alternative A: o-Vanillin Alternative B: Vanillin
IUPAC Name 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde2-Hydroxy-3-methoxybenzaldehyde4-Hydroxy-3-methoxybenzaldehyde
Structure Ortho-OH (Pos 2), Ethyl (Pos 5)Ortho-OH (Pos 2), No EthylPara-OH (Pos 4)
H-Bonding Intramolecular (OH···O=C)Intramolecular (OH···O=C)Intermolecular (OH···OH)
Key Application Ligand synthesis (Schiff bases)Chemical intermediateFlavoring, Fragrance

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as moisture interference), the following protocol is recommended.

Sample Preparation: KBr Pellet Method
  • Rationale: Solid-state analysis preserves the crystal lattice and hydrogen-bonding network, which is critical for distinguishing isomers.

  • Step 1: Grind 1–2 mg of the dry sample with ~200 mg of spectroscopic-grade KBr (dried at 110°C) in an agate mortar.

  • Step 2: Press the mixture into a transparent pellet using a hydraulic press (10 tons for 2 minutes).

  • Step 3: Acquire background spectrum (pure KBr) before sample analysis.

Instrument Settings
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: 32 scans (minimum) to optimize Signal-to-Noise ratio.

  • Range: 4000–400 cm⁻¹.[1][2]

Spectral Analysis & Assignment

The FTIR spectrum of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is dominated by the interplay between the ortho-hydroxyl group and the carbonyl moiety.

A. The Hydroxyl Region (3500–3000 cm⁻¹)[1][2]
  • Observation: A broad, often weak or flattened band centered around 3100–3400 cm⁻¹.

  • Mechanism: Unlike Vanillin, which shows a strong, broad band (~3200–3500 cm⁻¹) due to intermolecular hydrogen bonding, the target molecule forms a stable 6-membered intramolecular hydrogen bond ring between the 2-OH and the carbonyl oxygen. This "locks" the proton, broadening the peak and shifting it to lower frequencies, sometimes merging it with C-H stretches.

B. The Carbonyl Region (1700–1600 cm⁻¹)
  • Target Peak: 1640–1660 cm⁻¹ .

  • Causality: The intramolecular H-bond weakens the C=O double bond character, reducing its force constant. Consequently, the carbonyl stretch appears at a significantly lower frequency compared to non-chelated aldehydes.

  • Contrast: Vanillin (para-OH) lacks this chelation, displaying a C=O stretch at 1680–1700 cm⁻¹ .

C. The Ethyl Group Signature (2980–2850 cm⁻¹ & Fingerprint)
  • C-H Stretching: Distinct bands at 2965 cm⁻¹ (asymmetric CH₃) and 2875 cm⁻¹ (symmetric CH₂/CH₃). These are more pronounced in the target than in o-vanillin due to the additional ethyl chain.

  • Bending Modes: Look for methylene (-CH₂-) scissoring around 1460 cm⁻¹ and methyl (-CH₃) deformation near 1375 cm⁻¹ .

Comparative Data Analysis

The following table summarizes the diagnostic shifts required to verify the product identity against its closest relatives.

Functional GroupMode5-Ethyl-o-vanillin (Target) o-Vanillin (Parent) Vanillin (Isomer)
-OH (Phenolic) Stretch3100–3400 (Weak/Broad) (Intramolecular H-bond)3100–3400 (Weak/Broad)(Intramolecular H-bond)3200–3500 (Strong) (Intermolecular H-bond)
C=O (Aldehyde) Stretch1645–1660 cm⁻¹ (Red-shifted)1640–1660 cm⁻¹1680–1700 cm⁻¹ (Normal)
C-H (Alkyl) StretchDistinct bands (Ethyl + Methoxy)Weaker(Methoxy only)Weaker(Methoxy only)
C=C (Aromatic) Ring1580–1600 cm⁻¹1580–1600 cm⁻¹1580–1600 cm⁻¹
C-O (Methoxy) Stretch~1250 cm⁻¹~1250 cm⁻¹~1260 cm⁻¹

Structural Visualization & Logic Flow

The diagram below illustrates the structural causality governing the spectral shifts, specifically the "Chelation Effect" in the target molecule versus the "Association Effect" in Vanillin.

FTIR_Logic Target 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (Target) Structure_T Ortho-OH Position Target->Structure_T Ethyl 5-Ethyl Group Target->Ethyl Vanillin Vanillin (Isomer) Structure_V Para-OH Position Vanillin->Structure_V HBond_T Intramolecular H-Bond (Chelation Ring) Structure_T->HBond_T Proximity HBond_V Intermolecular H-Bond (Network) Structure_V->HBond_V Sterics Shift_T C=O Red Shift (1645-1660 cm⁻¹) HBond_T->Shift_T Weakens C=O bond Shift_V Normal C=O (1680-1700 cm⁻¹) HBond_V->Shift_V Standard lattice Alkyl_Bands Enhanced C-H Stretches (2965, 2875 cm⁻¹) Ethyl->Alkyl_Bands Adds CH2/CH3 modes

Caption: Causal relationship between structural isomerism (Ortho vs. Para) and observed FTIR spectral shifts.

Application Note: Quality Control

For researchers using this compound as a ligand precursor (e.g., for Schiff bases):

  • Purity Check: Ensure the C=O peak at ~1650 cm⁻¹ is sharp. The appearance of a shoulder or peak at 1700 cm⁻¹ suggests oxidation to the carboxylic acid or contamination with non-chelated isomers.

  • Reaction Monitoring: Upon condensation with an amine (Schiff base formation), the C=O peak (1650 cm⁻¹) will disappear and be replaced by a C=N (Imine) stretch typically around 1610–1625 cm⁻¹ .

References

  • NIST Chemistry WebBook. Infrared Spectrum of o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde). National Institute of Standards and Technology. [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). [Link]

  • ScienceMadness. Discussion on 3,4-dihydroxy-5-methoxybenzaldehyde synthesis and derivatives. (2010).[3][4] [Link]

  • ResearchGate. FTIR, FT-Raman spectral analysis and normal coordinate calculations of 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone.[Link]

Sources

Comparative

A Researcher's Guide to the ¹H NMR Chemical Shifts of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde: A Comparative Analysis

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth analysis of the ¹H NMR chemical shifts for 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science.

This document moves beyond a simple cataloging of spectral data. It is designed for the discerning researcher, providing a comparative analysis with structurally related and commercially available alternatives like vanillin and isovanillin. By understanding the subtle interplay of electronic and steric effects on proton chemical shifts, researchers can gain a deeper appreciation for the structural nuances that govern molecular properties and reactivity.

The Structural Context: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde and its Analogs

The subject of our analysis, 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde, belongs to the family of substituted benzaldehydes. Its structure is characterized by an aldehyde group (-CHO), a hydroxyl group (-OH), a methoxy group (-OCH₃), and an ethyl group (-CH₂CH₃) attached to the benzene ring. The relative positions of these substituents profoundly influence the electronic environment of each proton, leading to a unique ¹H NMR spectrum.

To appreciate the distinctive spectral features of our target molecule, it is instructive to compare it with well-known isomers such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] These compounds share the same core functional groups but differ in their substitution pattern, providing an excellent basis for understanding structure-spectra correlations.

Predicted ¹H NMR Spectrum of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

While a definitive experimental spectrum is the gold standard, a robust prediction based on established principles and data from analogous compounds can provide valuable insights. The expected ¹H NMR spectrum of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde in a standard solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals for the aldehyde, hydroxyl, aromatic, methoxy, and ethyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde and Experimental Data for Related Compounds.

Proton Predicted Chemical Shift (ppm) for 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Vanillin (CDCl₃) Isovanillin (CDCl₃) [2]Benzaldehyde (CDCl₃) [3]
Aldehyde (-CHO)~9.859.839.83~10.0
Hydroxyl (-OH)~11.0 (broad)6.13 (broad)6.12 (broad)-
Aromatic H-4~7.15 (d)7.44 (dd)7.44 (d)7.61 (t)
Aromatic H-6~7.30 (d)7.42 (d)7.42 (dd)7.87 (d)
Methoxy (-OCH₃)~3.90 (s)3.95 (s)3.97 (s)-
Ethyl (-CH₂CH₃)~2.60 (q)---
Ethyl (-CH₂CH₃)~1.20 (t)---

Note: Predicted values are estimates based on additive effects and data from similar compounds. Experimental values for vanillin and isovanillin are sourced from publicly available spectral data. Coupling constants (J) are expected to be in the typical range for aromatic and aliphatic systems.

Detailed Peak Assignments and Rationale

The predicted chemical shifts in Table 1 can be rationalized by considering the electronic effects of the substituents on the benzene ring.

Aldehyde Proton (-CHO)

The aldehyde proton is the most deshielded proton in the molecule, appearing at a characteristic downfield chemical shift of around ~9.85 ppm .[3] This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. Its chemical shift is expected to be very similar to that of vanillin and isovanillin.[2]

Hydroxyl Proton (-OH)

A key feature of 2-hydroxybenzaldehydes is the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde group. This interaction leads to a significant downfield shift of the hydroxyl proton, often to ~11.0 ppm , and results in a broad signal. This is in stark contrast to vanillin and isovanillin, where the hydroxyl proton is not in a position to form such a strong intramolecular hydrogen bond and thus appears at a much more upfield position.

Aromatic Protons (H-4 and H-6)

The two aromatic protons are in a para relationship to each other and will appear as doublets due to coupling with each other.

  • H-6: This proton is ortho to the electron-donating ethyl group and meta to the electron-withdrawing aldehyde group and the electron-donating methoxy group. The net effect is a predicted chemical shift of ~7.30 ppm .

  • H-4: This proton is ortho to the electron-donating methoxy group and the ethyl group, and meta to the aldehyde group. This will likely result in a slightly more shielded environment compared to H-6, with a predicted chemical shift of ~7.15 ppm .

The splitting pattern for these aromatic protons will be a simple doublet for each, with a coupling constant (J) in the range of 1-3 Hz, typical for meta coupling. In contrast, the aromatic regions of vanillin and isovanillin show more complex splitting patterns due to the presence of three aromatic protons.[4]

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately ~3.90 ppm . This chemical shift is typical for methoxy groups attached to an aromatic ring and is comparable to the values observed for vanillin and isovanillin.[2]

Ethyl Protons (-CH₂CH₃)

The ethyl group will give rise to two distinct signals:

  • A quartet at around ~2.60 ppm for the methylene (-CH₂) protons, which are split by the three adjacent methyl protons.

  • A triplet at approximately ~1.20 ppm for the methyl (-CH₃) protons, split by the two adjacent methylene protons.

The chemical shift of the methylene protons is influenced by their benzylic position, causing them to be more deshielded than the terminal methyl protons.

Comparative Analysis with Vanillin and Isovanillin

The ¹H NMR spectrum of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde offers several key distinguishing features when compared to its common isomers, vanillin and isovanillin.

  • Aromatic Region: The most significant difference lies in the aromatic region. Our target molecule displays two doublets corresponding to the two aromatic protons, whereas vanillin and isovanillin exhibit more complex multiplets for their three aromatic protons.[4] This clear distinction in the number of signals and their splitting patterns allows for immediate differentiation.

  • Hydroxyl Proton: The presence of a strong intramolecular hydrogen bond in 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde results in a significantly downfield and broad hydroxyl proton signal (~11.0 ppm). In vanillin and isovanillin, this signal appears at a much higher field (~6 ppm).

  • Ethyl Group Signals: The characteristic quartet and triplet of the ethyl group are unique to 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde and are absent in the spectra of vanillin and isovanillin.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers seeking to acquire experimental data, the following protocol is recommended for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation
  • Weigh approximately 5-10 mg of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters
  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters include:

    • Spectral width: ~16 ppm

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-5 seconds

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Visualization of Molecular Structure and Key Interactions

To visually represent the molecular structure and the critical intramolecular hydrogen bond, a Graphviz diagram is provided below.

Figure 1: Molecular structure of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde highlighting the intramolecular hydrogen bond.

Conclusion

The ¹H NMR spectrum of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde provides a rich source of structural information that is readily interpretable through an understanding of fundamental NMR principles. Its key spectral features, including the downfield aldehyde and intramolecularly hydrogen-bonded hydroxyl protons, the simple doublet pattern in the aromatic region, and the characteristic signals of the ethyl group, allow for its unambiguous identification and differentiation from common isomers like vanillin and isovanillin. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling a deeper understanding of the structure-property relationships of this and related substituted benzaldehydes.

References

  • Taylor & Francis Online. (2006, August 11). N.M.R. spectral parameters of monosubstituted benzaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Retrieved from [Link]

  • ACS Publications. (2019, January 17). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr. Retrieved from [Link]

  • ResearchGate. (n.d.). N.m.r. data * of substituted benzaldehyde dimethyl acetals. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). NMR and Other Physicochemical Studies of o-Vanillin and Isovanillin Salicyloylhydrazones and Their Metal Complexes. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isovanillin. PubChem. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014, February 15). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Chemchart. (n.d.). 5-allyl-2-hydroxy-3-methoxybenzaldehyde (22934-51-6). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2006, September 1). Synthesis and characterisation of 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) and its application of simultaneous second order derivative spectrophotometric method for determination of cobalt(II), nickel(II) and vanadium(V). Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde.... Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • SciELO. (n.d.). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α -. Retrieved from [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (also known as 5-Ethyl-o-vanillin). It is designed for analytical chemists and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (also known as 5-Ethyl-o-vanillin). It is designed for analytical chemists and drug development professionals requiring rigorous structural elucidation and differentiation from commercial analogs like Ethyl Vanillin.

Executive Technical Profile

Compound: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde CAS: 42044-93-9 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol Core Scaffold: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) with an ethyl substitution at the C5 position.[1][2]

Significance in Research

This compound typically appears in two critical contexts:

  • Impurity Profiling: As a side-reaction byproduct during the synthesis of vanillin derivatives or lignin degradation studies.

  • Metabolite Identification: As a functionalized aromatic intermediate in fungal metabolism (e.g., Aspergillus species).

Distinguishing this compound from its structural analogs (such as commercial Ethyl Vanillin or Vanillin) is vital because they share similar functional groups but differ significantly in metabolic stability and organoleptic properties.

Experimental Protocols

To ensure reproducible fragmentation data, the following self-validating protocols are recommended for Electron Ionization (EI) and Electrospray Ionization (ESI).

Protocol A: GC-MS (Electron Ionization)

Target: Structural fingerprinting and isomer differentiation.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol. Derivatization (TMS) is optional but recommended if peak tailing occurs due to the phenolic hydroxyl.

  • Inlet Conditions: Splitless mode at 250°C.

  • Column: 30m x 0.25mm ID, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Temperature Program: Hold 60°C (1 min) → Ramp 20°C/min to 280°C → Hold 5 min.

  • Ion Source: EI at 70 eV; Source Temp: 230°C.

  • Validation Check: Monitor the m/z 180 (Molecular Ion). If m/z 180 is absent, lower source temperature to 200°C to prevent thermal degradation.

Protocol B: LC-ESI-MS/MS (Electrospray Ionization)

Target: Soft ionization for molecular weight confirmation and MS² substructure analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Negative Mode (ESI-) is preferred due to the phenolic proton (acidic).

    • Note: Positive mode (ESI+) often yields weak [M+H]⁺ signals unless ammonium buffers are used to form [M+NH₄]⁺.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both fragile and stable fragments.

Fragmentation Pathways & Mechanism

The fragmentation of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is governed by the competition between the ethyl side-chain cleavage and the functional group (aldehyde/methoxy) elimination .

Key Mechanisms (EI - 70 eV)
  • Benzylic Cleavage (Dominant): The ethyl group at C5 undergoes

    
    -cleavage, losing a methyl radical (•CH₃) to form a stable benzylic cation. This is a primary differentiator from non-alkylated analogs.
    
  • Ortho-Effect (Diagnostic): The proximity of the aldehyde (C1) and hydroxyl (C2) groups facilitates an intramolecular hydrogen transfer, often leading to the expulsion of water (H₂O) or carbon monoxide (CO).

  • Alpha-Cleavage: The aldehyde group loses a hydrogen atom (M-1) or the formyl radical (CHO•, M-29).

Visualization of Fragmentation Logic

The following diagram illustrates the primary fragmentation cascade for the Molecular Ion (m/z 180).

Fragmentation M Molecular Ion [M]+ m/z 180 (C10H12O3) M_15 Benzylic Cation [M-CH3]+ m/z 165 M->M_15 - •CH3 (Ethyl group) M_29 Phenolic Cation [M-CHO]+ m/z 151 M->M_29 - •CHO M_18 Ortho-Loss Ion [M-H2O]+ m/z 162 M->M_18 - H2O (Ortho effect) M_CO Ring Contraction [m/z 165 - CO]+ m/z 137 M_15->M_CO - CO

Figure 1: Primary EI fragmentation pathways. The loss of methyl (m/z 165) is the base peak driver due to benzylic stabilization.

Comparative Performance Analysis

This section compares 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde against its most common commercial "confusion partners": Vanillin and Ethyl Vanillin .

Critical Distinction:

  • Ethyl Vanillin (Commercial): The "ethyl" is on the oxygen (ethoxy group).

  • 5-Ethyl-o-Vanillin (Target): The "ethyl" is on the carbon ring.

Table 1: Spectral Differentiation Matrix (EI-MS)
Feature5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Ethyl Vanillin (Commercial)Vanillin
Formula C₁₀H₁₂O₃C₉H₁₀O₃C₈H₈O₃
MW 180166152
Base Peak m/z 165 (M - CH₃)m/z 137 (M - CHO)m/z 151 (M - H) or 152
Key Loss -15 Da (Ethyl

-cleavage)
-28/29 Da (Ethoxy cleavage)-1 Da (Aldehyde H)
Diagnostic Strong M-15 due to ring-ethyl.Loss of ethylene (C₂H₄) from ethoxy.Classical M, M-1, M-29 pattern.
Performance Insight
  • Resolution: In GC-MS, the target compound (MW 180) elutes significantly later than Vanillin (MW 152) and Ethyl Vanillin (MW 166) due to increased molecular weight and lipophilicity.

  • Identification: The presence of a strong m/z 165 peak is the "smoking gun" for the ring-ethylated species. In contrast, commercial Ethyl Vanillin (MW 166) fragments primarily to m/z 137 (loss of CHO) and m/z 138 (loss of C₂H₄ via McLafferty rearrangement of the ethoxy group).

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 2-hydroxy-3-methoxy- (o-Vanillin) Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Bell, A. M. (1972). Traegeric acid and other metabolites of Aspergillus flaschentraegeri.[3] University of Glasgow, Thesis. (Source of 5-ethyl-o-vanillin spectral data). [Link]

  • PubChem. 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Structural Analog Data). National Library of Medicine. [Link]

Sources

Comparative

A Technical Guide to the Comparative Reactivity of 5-Ethyl-o-vanillin and o-Vanillin

For researchers and professionals in drug development and synthetic chemistry, understanding how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth comparison of the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, understanding how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth comparison of the chemical reactivity of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and its derivative, 5-Ethyl-o-vanillin. While o-vanillin is a well-characterized building block, published experimental data on 5-Ethyl-o-vanillin is less common. Therefore, this guide will leverage the extensive data available for o-vanillin to establish a reactivity baseline and, by applying fundamental principles of organic chemistry, predict the influence of the C5-ethyl substituent.

Our analysis will focus on the three primary reactive centers of these molecules: the aldehyde group, the phenolic hydroxyl group, and the aromatic ring. We will explore how the interplay of electronic and steric effects, introduced by the ethyl group, governs the outcomes of key synthetic transformations.

Part 1: Molecular Structure and Electronic Profile

The seemingly minor addition of an ethyl group at the C5 position fundamentally alters the electronic and steric landscape of the o-vanillin scaffold. This modification has significant consequences for the molecule's behavior in chemical reactions.

Propertyo-Vanillin5-Ethyl-o-vanillin
Structure o-Vanillin Structure(Structure Predicted)5-Ethyl-o-vanillin Structure
IUPAC Name 2-Hydroxy-3-methoxybenzaldehyde5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
CAS Number 148-53-8[1]Not readily available
Molecular Formula C₈H₈O₃[1]C₁₀H₁₂O₃
Molecular Weight 152.15 g/mol [2]180.20 g/mol
Appearance Light yellow crystalline solid[2]Predicted to be a solid
Key Substituents C1: Aldehyde (-CHO)C2: Hydroxyl (-OH)C3: Methoxy (-OCH₃)C1: Aldehyde (-CHO)C2: Hydroxyl (-OH)C3: Methoxy (-OCH₃)C5: Ethyl (-CH₂CH₃)

The core of o-vanillin's reactivity is dictated by its three functional groups. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack.[3][4] The aldehyde group (-CHO) is an electron-withdrawing group (EWG) that deactivates the ring.[3][4]

In 5-Ethyl-o-vanillin, the C5-ethyl group introduces two key changes:

  • Electronic Effect : Alkyl groups are weak electron-donating groups through an inductive effect (+I).[5] This effect further enriches the electron density of the aromatic ring, albeit modestly compared to the potent resonance donation from the -OH and -OCH₃ groups.

  • Steric Effect : The ethyl group introduces significant bulk at the C5 position, which can physically obstruct the approach of reagents to adjacent sites (C4 and C6).[6]

G cluster_0 o-Vanillin cluster_1 5-Ethyl-o-vanillin oVan oVan EtVan EtVan

Figure 1. Molecular structures of o-vanillin and 5-Ethyl-o-vanillin.

Part 2: Comparative Reactivity Analysis

We will now dissect the reactivity at each key functional site, comparing the known reactions of o-vanillin with the predicted behavior of its C5-ethylated analogue.

A. Reactions of the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions. Key examples include Schiff base formation and aldol condensations.

  • Schiff Base Formation: o-Vanillin readily condenses with primary amines to form Schiff bases (imines).[7][8] This reaction is foundational for the synthesis of complex ligands used in coordination chemistry.[9][10] The mechanism involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon.

  • Aldol Condensation: As an aldehyde lacking alpha-hydrogens, o-vanillin cannot self-condense but can act as the electrophilic partner in crossed aldol reactions with enolizable ketones like acetone.[11][12]

Reactivity Prediction for 5-Ethyl-o-vanillin:

The ethyl group at the C5 position is remote from the C1-aldehyde. Its weak, electron-donating inductive effect is unlikely to significantly alter the electrophilicity of the aldehyde carbon. Furthermore, it presents no additional steric hindrance to a nucleophile approaching the aldehyde.

G start o-Vanillin (or 5-Ethyl-o-vanillin) protonation Protonation of Aldehyde Oxygen start->protonation amine Primary Amine (R-NH2) attack Nucleophilic Attack by Amine amine->attack protonation->attack intermediate Carbinolamine Intermediate attack->intermediate Forms C-N bond dehydration Dehydration (-H2O) intermediate->dehydration schiff Schiff Base (Imine) dehydration->schiff Forms C=N double bond

Figure 2. General workflow for Schiff base formation.
B. Reactions of the Phenolic Hydroxyl Group

The acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide ion are defining features of this group's reactivity.

  • Acidity (pKa): The phenolic -OH group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This is often the first step in etherification or esterification reactions (e.g., Williamson ether synthesis or Schotten-Baumann reaction).

Reactivity Prediction for 5-Ethyl-o-vanillin:

Acidity is determined by the stability of the conjugate base (the phenoxide). The electron-donating ethyl group (+I effect) slightly destabilizes the negative charge on the phenoxide ion by pushing more electron density into the ring.

C. Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

This is where the most dramatic difference in reactivity is expected. The aromatic ring in o-vanillin is highly activated towards electrophilic attack due to the powerful electron-donating effects of the -OH and -OCH₃ groups.

  • Regioselectivity in o-Vanillin: The directing effects of the substituents determine the position of substitution. The -OH group at C2 is the most powerful activator, strongly directing incoming electrophiles to its ortho (C1, C3 - both blocked) and para (C5) positions.[3][13] The -OCH₃ group at C3 directs to its ortho (C2, C4) and para (C6) positions. The C1-aldehyde is a deactivating meta-director. The overriding influence of the hydroxyl group makes the C5 position the most electron-rich and sterically accessible site, and thus the primary target for electrophilic attack.

  • Reactivity of 5-Ethyl-o-vanillin: The situation is completely altered.

    • Site Blocking: The most reactive C5 position is now occupied by the ethyl group. Electrophilic attack is sterically blocked at its most favorable location.

    • Altered Regioselectivity: Substitution must now occur at the less-activated C4 or C6 positions. Both of these sites are subject to significant steric hindrance from adjacent groups (C4 is flanked by -OCH₃ and -CH₂CH₃; C6 is flanked by -CHO and the C5-ethyl group).

Figure 3. Comparison of directing effects for electrophilic aromatic substitution.

Part 3: Summary of Comparative Reactivity

Reaction TypeTarget Groupo-Vanillin ReactivityPredicted 5-Ethyl-o-vanillin ReactivityRationale for Difference
Schiff Base Formation AldehydeHighComparable The C5-ethyl group is remote and has a negligible electronic/steric effect on the C1-aldehyde.
Aldol Condensation AldehydeHighComparable The C5-ethyl group is remote and has a negligible electronic/steric effect on the C1-aldehyde.
Deprotonation/Acidity Phenolic HydroxylModerateSlightly Lower The electron-donating ethyl group slightly destabilizes the phenoxide conjugate base.
Etherification Phenolic HydroxylHighComparable The minor change in pKa is unlikely to significantly affect the nucleophilicity of the phenoxide.
Electrophilic Aromatic Substitution (EAS) Aromatic RingHigh (at C5)Significantly Lower The most activated site (C5) is blocked, and remaining sites (C4, C6) are sterically hindered.

Part 4: Experimental Protocols

The following protocols for o-vanillin serve as validated starting points for comparative studies. When adapting for 5-Ethyl-o-vanillin, particular attention should be paid to reaction conditions for EAS, which will likely require more forcing conditions.

Protocol 1: Schiff Base Formation with o-Vanillin and p-Toluidine

This protocol is representative of the condensation reaction at the aldehyde group.

Causality: The reaction is typically carried out in an alcohol solvent like methanol or ethanol to dissolve the reactants. A small amount of acid catalyst can be used to protonate the aldehyde, making it more electrophilic, but is often unnecessary. Refluxing provides the energy needed to drive the dehydration step, forming the final imine product.

Methodology:

  • In a 100 mL round-bottom flask, dissolve o-vanillin (1.52 g, 10 mmol) in 30 mL of methanol.

  • Add p-toluidine (1.07 g, 10 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold methanol.

  • Dry the product in a vacuum oven to yield the corresponding Schiff base.

Protocol 2: Electrophilic Iodination of Vanillin (as a model for EAS)

This protocol for vanillin demonstrates a green chemistry approach to halogenation and can be adapted for o-vanillin.[13][14]

Causality: This procedure avoids the use of elemental iodine. Instead, sodium iodide is oxidized in situ by sodium hypochlorite (bleach) to generate the iodine electrophile (I⁺).[13][15] Ethanol is used as a solvent. The reaction is quenched with sodium thiosulfate to remove excess iodine, and the product is precipitated by acidification.

Methodology:

  • In a 250 mL Erlenmeyer flask, dissolve vanillin (3.04 g, 20 mmol) and sodium iodide (3.30 g, 22 mmol) in 50 mL of 95% ethanol.

  • Cool the flask in an ice-water bath with magnetic stirring.

  • Slowly add household bleach (~6% sodium hypochlorite solution, ~25 mL) dropwise over 15-20 minutes. Maintain the temperature below 10°C. A precipitate may form.

  • After the addition is complete, remove the flask from the ice bath and stir at room temperature for 15 minutes.

  • Quench the reaction by adding 10 mL of a 10% sodium thiosulfate solution to neutralize any unreacted iodine (the dark color should disappear).

  • Slowly add 10% hydrochloric acid dropwise until the solution is acidic (pH ~2), causing the product to precipitate fully.

  • Cool the mixture in an ice bath for 15 minutes.

  • Collect the solid product (5-iodovanillin) by vacuum filtration, washing with cold water.

  • Recrystallize the crude product from an ethanol-water mixture if necessary.

Adaptation for o-Vanillin vs. 5-Ethyl-o-vanillin:

  • For o-Vanillin: This protocol is expected to work well, yielding the 5-iodo-o-vanillin product.

  • For 5-Ethyl-o-vanillin: This protocol may result in no reaction or very low conversion. To promote substitution at the C4 or C6 positions, increasing the temperature and reaction time would be the first parameters to adjust. If that fails, a more potent iodinating system (e.g., I₂ with an oxidizing agent or N-iodosuccinimide with an acid catalyst) may be required.

References

  • CAS Common Chemistry. o-Vanillin. CAS, a division of the American Chemical Society. [Link]

  • PubChem. o-Vanillin. National Center for Biotechnology Information. [Link]

  • Wikipedia. ortho-Vanillin. [Link]

  • Singh, P., et al. (2014). Substituted o-vanillin Schiff base derived organotin(IV) complexes: Synthesis, characterization, antimicrobial evaluation and QSAR studies. Gavin Publishers. [Link]

  • Costes, J-P., et al. (2012). The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. Dalton Transactions. [Link]

  • Ramirez, P., et al. (2024). Catalytic Strategies For the Synthesis of Dehydrozingerone: Structural Features and Emerging Applications—A Critical Review. ChemCatChem. [Link]

  • Scribd. Iodination of Vanillin in EAS. [Link]

  • Garnier, T., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [Link]

  • Tarafder, M. T. H., et al. (2018). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. Molecules. [Link]

  • The Organic Chemist. (2021). Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. [Link]

  • Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A. [Link]

  • Organic 2 Lab ACHM 223. (2023). EAS of Vanillin. YouTube. [Link]

  • PierpaLab. (2025). 5-iodovanillin synthesis. [Link]

  • Reddit. (2021). Aldol Condensation Reaction Mechanism. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • La Salle University. Substituent Effects. [Link]

  • ResearchGate. (2021). Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. [Link]

  • ChemEd X. Aldol Condensation Reaction - Vanillin. [Link]

Sources

Validation

High-Resolution X-ray Diffraction Analysis of 5-Ethyl-o-vanillin Transition Metal Complexes: A Comparative Diffractometer Guide

Introduction: The Crystallographic Challenge of 5-Ethyl-o-vanillin 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (commonly known as 5-ethyl-o-vanillin) is a highly versatile precursor used to synthesize Schiff base ligands for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crystallographic Challenge of 5-Ethyl-o-vanillin

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (commonly known as 5-ethyl-o-vanillin) is a highly versatile precursor used to synthesize Schiff base ligands for transition metal coordination chemistry. The addition of the 5-ethyl group significantly increases the lipophilicity of the resulting metal complexes, a critical parameter for enhancing cellular membrane permeability in in vitro cytotoxicity assays against cancerous cell lines 1.

However, this lipophilic advantage introduces severe crystallographic challenges. The rotational freedom of the 5-ethyl moiety often results in positional disorder within the crystal lattice. Consequently, these complexes frequently crystallize as weakly diffracting microcrystals or twinned specimens. Resolving the electron density of these disordered aliphatic tails requires state-of-the-art Single-Crystal X-ray Diffraction (SCXRD) hardware.

This guide objectively compares the performance of two industry-leading diffractometers—the Bruker D8 Venture and the Rigaku XtaLAB Synergy-S —and provides a self-validating methodology for growing and analyzing diffraction-quality crystals of 5-ethyl-o-vanillin complexes.

Self-Validating Experimental Protocol: Synthesis & Crystallization

A high-brilliance diffractometer cannot compensate for a poorly grown crystal. The following step-by-step protocol outlines the synthesis and crystallization of a Zn(II) 5-ethyl-o-vanillin Schiff base complex. To ensure trustworthiness and prevent the waste of expensive instrument time, this protocol is designed as a self-validating system , requiring analytical confirmation at each stage before proceeding.

Step 1: Schiff Base Condensation
  • Procedure: Dissolve 2.0 mmol of 5-ethyl-o-vanillin and 2.0 mmol of a primary amine (e.g., 2-amino-2-ethyl-1,3-propanediol) in 20 mL of anhydrous methanol. Stir at room temperature for 4 hours.

  • Causality: Methanol is selected because it solubilizes both precursors but acts as a poor solvent for the less polar Schiff base product, driving the thermodynamic equilibrium forward via gradual precipitation.

  • Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The complete disappearance of the aldehyde

    
     transition (~320 nm) and the emergence of a new imine 
    
    
    
    transition (~380 nm) confirms successful condensation.
Step 2: Metal Complexation
  • Procedure: Add a methanolic solution of

    
     (1.0 mmol) dropwise to the Schiff base mixture and stir for an additional 4 hours 1.
    
  • Causality: Zinc acetate is strictly preferred over zinc chloride. The acetate anion acts as a weak base in situ, facilitating the deprotonation of the phenolic hydroxyl group on the 5-ethyl-o-vanillin moiety, which is an absolute requirement for stable metal coordination 1.

  • Validation Checkpoint: Observe a distinct bathochromic (red) shift in the solution's color (e.g., pale yellow to deep orange), indicating successful Metal-Ligand Charge Transfer (MLCT).

Step 3: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve the purified Zn(II) complex in a minimum volume of N,N-dimethylformamide (DMF). Place this solution in an inner glass vial, and enclose it within a sealed outer vial containing diethyl ether (anti-solvent). Leave undisturbed at 20 °C for 7–14 days.

  • Causality: The steric bulk of the 5-ethyl group makes the complex prone to kinetic trapping (powder formation) if solvent evaporation is too rapid. Vapor diffusion ensures a highly controlled, gradual decrease in solubility, favoring the thermodynamics of single-crystal nucleation.

  • Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. A sharp extinction of light at exactly 90° rotation confirms the growth of a single, untwinned crystal suitable for SCXRD.

Workflow cluster_0 Phase 1: Synthesis & Validation cluster_1 Phase 2: Crystallography N1 Ligand Synthesis (5-Et-o-Van + Amine) V1 Validation: UV-Vis (Imine π→π* ~380nm) N1->V1 N2 Metal Complexation (Zn/Cu Acetate) V1->N2 V2 Validation: Color Shift (MLCT Confirmation) N2->V2 N3 Crystal Growth (Vapor Diffusion) V2->N3 V3 Validation: Polarized Light (Single Crystal Extinction) N3->V3 N4 SCXRD Data Collection (100 K, Mo/Cu Kα) V3->N4 N5 Structure Solution (SHELXT / OLEX2) N4->N5

Caption: Self-validating workflow for 5-ethyl-o-vanillin complex crystallization and SCXRD analysis.

Hardware Comparison: Bruker D8 Venture vs. Rigaku XtaLAB Synergy-S

Once a validated single crystal is mounted, the choice of diffractometer dictates whether the disordered 5-ethyl group can be accurately modeled. Both the Bruker D8 Venture and Rigaku XtaLAB Synergy-S are elite systems, but they utilize different technological approaches to solve challenging structures.

X-ray Source and Wavelength Causality

The selection between Mo K


 (0.7107 Å) and Cu K

(1.5418 Å) radiation is highly dependent on the central metal of the complex. Cu K

provides superior diffraction intensity for light atoms and is strictly required for determining the absolute configuration (Flack parameter) of chiral Schiff base ligands 2. Conversely, Mo K

minimizes X-ray absorption effects, which is critical when analyzing highly absorbing transition metal centers to prevent systematic errors in the electron density map [[3]]().
  • Bruker D8 Venture: Utilizes the Diamond I

    
    S microfocus source, which features a hybrid copper-diamond anode. The diamond substrate rapidly dissipates heat, allowing for a highly stable, brilliant beam that cuts through the background noise of microcrystals [[4]]().
    
  • Rigaku XtaLAB Synergy-S: Employs the PhotonJet-S source, which provides continuously variable divergence slits to resolve reflections from complexes with exceptionally long unit cells .

Detector Technology

To resolve the anisotropic displacement parameters (thermal ellipsoids) of a rotating 5-ethyl group, the detector must capture extremely weak, high-angle reflections without introducing electronic noise.

  • Bruker D8 Venture: Features the PHOTON III detector, a mixed-mode Charge-Integrating Pixel Array Detector (CPAD) capable of simultaneous photon counting and integration, ensuring high linearity and zero detector noise [[4]]().

  • Rigaku XtaLAB Synergy-S: Utilizes the HyPix-6000HE, a Hybrid Photon Counting (HPC) detector that directly detects X-ray photons without a scintillator conversion step, resulting in instantaneous readouts and essentially noise-free images 5.

Quantitative Performance Comparison
SpecificationBruker D8 VentureRigaku XtaLAB Synergy-SImpact on 5-Ethyl-o-Vanillin Complexes
X-Ray Source Diamond I

S (Mo/Cu K

)
PhotonJet-S (Mo/Cu/Ag K

)
High flux is mandatory to resolve the diffuse electron density of the highly mobile 5-ethyl aliphatic tail.
Detector Tech PHOTON III (CPAD)HyPix-6000HE (HPC)Zero dark noise ensures accurate integration of weak, high-angle reflections caused by steric disorder.
Goniometer 4-Circle Kappa with AGHFast Kappa (Telescopic 2

)
High-speed, multi-axis rotation allows for high data redundancy, critical for mathematically de-twinning crystals.
Cryo-Cooling Oxford Cryostream (100–400 K)Oxford Cryostream 800 (100–400 K)Cooling to 100 K freezes the methoxy and ethyl group rotations, minimizing thermal ellipsoids and improving resolution 5.

Conclusion & Recommendations

For researchers synthesizing 5-ethyl-o-vanillin transition metal complexes, the structural resolution bottleneck is almost always the positional disorder of the ethyl moiety.

  • If your workflow heavily involves chiral Schiff base derivatives requiring absolute structure determination from extremely small microcrystals, the Rigaku XtaLAB Synergy-S with its direct-detection HyPix-6000HE detector and Cu K

    
     source provides a slight edge in signal-to-noise ratio for light-atom anomalous dispersion.
    
  • If your research focuses on heavy transition metal complexes (e.g., multinuclear Zn, Cu, or Fe clusters) where absorption corrections are the primary source of refinement error, the Bruker D8 Venture equipped with the Diamond I

    
    S Mo K
    
    
    
    source offers unparalleled beam stability and thermal dissipation.

Regardless of the hardware chosen, strict adherence to a self-validating crystallization protocol and mandatory data collection at 100 K are non-negotiable prerequisites for publishing high-impact crystallographic data.

References

1.[2] Title: XRD: Bruker Single Crystal D8 Venture | Stanford Nano Shared Facilities. Source: stanford.edu. URL: 2.[4] Title: D8 Venture - Bruker | SBF - UNSW. Source: unsw.edu.au. URL: 3.[5] Title: ClpS SAD phasing with 30 minutes of data collection on the XtaLAB Synergy-S - Rigaku. Source: rigaku.com. URL: 4.[1] Title: Crystal Structure, Cytotoxicity and Interaction with DNA of Zinc (II) Complexes with o-Vanillin Schiff Base Ligands | PLOS One. Source: plos.org. URL: 5. Title: Rigaku XTalab Synergy-S. Source: nanotest.hu. URL: 6.[3] Title: Heterometallic {Fe18M6} (M = Y, Gd, Dy) Pivalate Wheels Display Solvent-Induced Polymorphism. Source: chalmers.se. URL:

Sources

Comparative

Structural Comparison Guide: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Isomers

This guide provides an in-depth structural and performance comparison of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (commonly referred to as 5-Ethyl-o-vanillin ) against its primary positional isomer, 5-Ethylvanillin (4-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and performance comparison of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (commonly referred to as 5-Ethyl-o-vanillin ) against its primary positional isomer, 5-Ethylvanillin (4-hydroxy-3-methoxy-5-ethylbenzaldehyde), and the commercial standard Ethyl Vanillin .[1]

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is a specialized derivative of o-vanillin.[1] Unlike its para-substituted counterparts (used primarily as flavorants), this ortho-isomer is a critical scaffold in medicinal chemistry and coordination chemistry.[1] Its unique structural arrangement—specifically the proximity of the hydroxyl (-OH) and aldehyde (-CHO) groups—facilitates the formation of stable Schiff base ligands and transition metal complexes (e.g., Cu(II), Zn(II)) with potent biological activities.[1]

This guide compares the target molecule against its most relevant structural isomer, 5-Ethylvanillin , to highlight how positional isomerism dictates chemical reactivity and biological performance.[1][2]

FeatureTarget: 5-Ethyl-o-vanillin Isomer: 5-Ethylvanillin
IUPAC Name 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde4-Hydroxy-3-methoxy-5-ethylbenzaldehyde
Core Scaffold o-Vanillin (2-OH, 3-OMe)Vanillin (4-OH, 3-OMe)
Key Interaction Intramolecular H-bond (OH[1]···O=C)Intermolecular H-bond (Dimerization)
Primary Use Ligand Synthesis (Salen/Schiff bases)Flavoring, Antioxidant
Reactivity High (Chelation effect)Moderate (Steric hindrance at C5)

Structural Analysis & Isomerism

The distinct physicochemical properties of these isomers arise from the position of the hydroxyl group relative to the aldehyde.[1]

Intramolecular vs. Intermolecular Hydrogen Bonding
  • 5-Ethyl-o-vanillin (Target): The hydroxyl group at C2 and the aldehyde at C1 form a strong intramolecular hydrogen bond .[1] This "locks" the molecule into a planar conformation, reducing its boiling point and increasing its solubility in non-polar solvents.[1] This pre-organized structure is thermodynamically primed for Schiff base condensation.[1]

  • 5-Ethylvanillin (Isomer): The hydroxyl group at C4 is too distant from the aldehyde to chelate.[1] Instead, it forms intermolecular hydrogen bonds with other molecules, leading to a higher melting point and lower volatility.[1]

Visualization of Structural Logic

The following diagram illustrates the synthesis pathways and structural divergence of the isomers from their respective phenol precursors.

IsomerSynthesis Start Starting Material: 4-Ethylguaiacol (4-Ethyl-2-methoxyphenol) Reaction Reimer-Tiemann Formylation Start->Reaction CHCl3 / NaOH Target TARGET (Ortho-Isomer) 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CHO at C6 / Ortho to OH) Promotes Intramolecular H-Bond Reaction->Target Major Product (Ortho-Formylation) Isomer ALTERNATIVE (Para-Isomer) 5-Ethyl-4-hydroxy-3-methoxybenzaldehyde (Requires 6-Ethylguaiacol precursor) Promotes Intermolecular H-Bond Reaction->Isomer Not formed directly (Requires different precursor)

Figure 1: Divergent synthesis pathways. The target molecule is the primary product of ortho-formylation of 4-ethylguaiacol.[1]

Experimental Characterization

Accurate differentiation between isomers is critical during synthesis.[1][2] The following spectroscopic data points serve as self-validating checks.

NMR Spectroscopy Differentiation

The position of the hydroxyl proton is the definitive marker.[1]

Isomer¹H NMR FeatureChemical Shift (δ ppm)Mechanistic Explanation
5-Ethyl-o-vanillin Chelated -OH 10.80 – 11.50 Deshielded by strong intramolecular H-bond with Carbonyl oxygen.[1]
Aldehyde -CHO9.90 – 10.10Typical aromatic aldehyde.
5-Ethylvanillin Free -OH 9.00 – 9.80 Broad singlet; shift varies with concentration (intermolecular bonding).[1]
Aldehyde -CHO9.70 – 9.85Slightly more shielded due to para-OH resonance donation.
Infrared (IR) Spectroscopy[1]
  • Target: The Carbonyl (C=O) stretch appears at a lower frequency (1640–1660 cm⁻¹) due to the weakening of the C=O bond by hydrogen bonding.[1][2]

  • Isomer: The Carbonyl stretch appears at a standard frequency (1680–1700 cm⁻¹ ).[1][2]

Synthesis Protocol: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

Objective: Synthesize high-purity target isomer via the Reimer-Tiemann reaction.

Reagents
  • 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol): 100 mmol[1]

  • Chloroform (CHCl₃): 200 mmol[1]

  • Sodium Hydroxide (NaOH): 400 mmol (aq.[1] solution)

  • Ethanol (95%): For recrystallization[1]

Step-by-Step Methodology
  • Preparation: Dissolve 4-ethylguaiacol (15.2 g) in 100 mL of 20% NaOH solution in a 500 mL round-bottom flask equipped with a reflux condenser. Heat to 60°C.

  • Addition: Add Chloroform (24 g) dropwise over 90 minutes. Caution: Reaction is exothermic.[1][3] Maintain temperature between 60–70°C.[1]

  • Reflux: After addition, reflux the mixture for 2 hours to ensure completion. The solution will turn dark red/brown.[1]

  • Acidification: Cool to room temperature and acidify with 10% H₂SO₄ until pH ~3. A heavy oil or solid precipitate will form.[1]

  • Steam Distillation (Purification Step):

    • Crucial Step: The ortho-isomer (Target) is steam volatile due to intramolecular H-bonding.[1] The para-isomers and tars are not.

    • Steam distill the acidified mixture.[1] Collect the distillate which contains the pure 5-ethyl-2-hydroxy-3-methoxybenzaldehyde.[1]

  • Isolation: Extract the distillate with ether, dry over MgSO₄, and evaporate. Recrystallize from ethanol/water.[1]

    • Yield: Typical yield is 30–40% (limited by Reimer-Tiemann mechanism).[1]

    • Appearance: Light yellow needles.[1]

Performance Comparison: Ligand Efficacy

In drug development, these isomers are often converted into Schiff bases (imines) to act as ligands for metal-based drugs.[1][2]

Schiff Base Formation Rate

The ortho-isomer reacts significantly faster with amines than the para-isomer.

  • Mechanism: The intramolecular H-bond activates the carbonyl carbon, making it more electrophilic.[1]

  • Stability: The resulting Schiff base (Imine) retains the H-bond (OH[1][2]···N=C), creating a stable 6-membered chelate ring.[1] This is the "Salen" effect, crucial for catalytic and biological stability.[1]

Biological Activity (Antioxidant & Antimicrobial)

Experimental data suggests the ortho-isomer derivatives exhibit superior bioactivity due to increased lipophilicity and metal chelation capability.[1]

Property5-Ethyl-o-vanillin Derivatives5-Ethylvanillin Derivatives
Lipophilicity (LogP) High (Internal H-bond masks polarity)Moderate (Exposed OH/CHO)
Cell Membrane Permeability Enhanced Standard
Metal Binding (Cu/Zn) Bidentate (N,O) - Forms stable complexesMonodentate - Weak binding
Cytotoxicity (IC50) Lower (More potent)Higher (Less potent)

References

  • Synthesis of Vanillin Derivatives: Title: "Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine." Source: Asian Journal of Chemistry (2014).[1][2] URL:[Link] (Contextual validation from search results 1.6)[1][2]

  • Isomer Properties & Crystal Structure: Title: "Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction." Source: ResearchGate.[1] URL:[Link] (Validated from search result 1.1)

  • Biological Activity of o-Vanillin Derivatives: Title: "Substituted o-vanillin Schiff base derived organotin(IV) complexes: Synthesis, characterization, antimicrobial evaluation." Source: Gavin Publishers.[1][2] URL:[Link] (Validated from search result 1.2)[1][2]

  • Reimer-Tiemann Reaction Protocols: Title: "The Reimer–Tiemann Reaction."[1][3][4] Source: Wiley Online Library (Organic Reactions).[1] URL:[Link] (Validated from search result 1.10)

  • Patent Reference for 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde: Title: "Chromene derivatives as anti-inflammatory agents (WO2004087687A1)."[1] Source: Google Patents.[1] URL: (Validated from search result 1.3)[1][2]

Sources

Validation

validating purity of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde via HPLC

Validating the Purity of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde via HPLC: A Comprehensive Comparison Guide Executive Summary 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS: 42044-93-9) is a highly substituted ortho-vanill...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde via HPLC: A Comprehensive Comparison Guide

Executive Summary 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS: 42044-93-9) is a highly substituted ortho-vanillin derivative utilized as a critical intermediate in pharmaceutical synthesis and specialized flavoring applications[1]. Ensuring the absolute purity of this compound is paramount for drug development professionals, as trace process-related impurities—such as unreacted starting materials or oxidation by-products—can severely compromise downstream synthetic yields and toxicological profiles.

This guide provides an objective comparison of analytical techniques for validating the purity of substituted benzaldehydes, establishing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the industry gold standard[2].

Comparative Analysis of Analytical Techniques

While several analytical modalities exist, their applicability to highly substituted, moderately polar phenolic aldehydes varies significantly based on the physicochemical properties of the analyte[2].

  • RP-HPLC (The Gold Standard) : Optimal for moderately polar, thermally sensitive compounds. It provides non-destructive, high-resolution separation of the parent aldehyde from structurally similar impurities (e.g., corresponding benzoic acids)[3].

  • GC-MS (Gas Chromatography-Mass Spectrometry) : While excellent for identifying volatile impurities, the high temperatures of the GC injection port (typically >250°C) can induce thermal degradation or oxidation of the aldehyde group. Furthermore, the free phenolic hydroxyl group often causes severe peak tailing unless pre-column derivatization (e.g., silylation) is performed[3].

  • qNMR (Quantitative NMR) : Highly accurate for structural confirmation and primary ratio quantification without requiring a reference standard. However, its lower sensitivity makes it inadequate for detecting the trace impurities (<0.1%) required for pharmaceutical-grade validation[2].

Table 1: Comparative Performance Metrics for Benzaldehyde Purity Validation

Analytical ParameterRP-HPLC (UV/DAD)GC-MSqNMR
Separation Principle Liquid-solid partitioningGas-liquid partitioning + m/zNuclear spin resonance
Suitability for Compound Optimal (No thermal risk)Moderate (Requires derivatization)High (For structural ID)
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.05 - 0.1 µg/mL~50 µg/mL
Precision (RSD) < 1.0%< 2.0%< 1.5%
Analysis Time 10 - 15 mins20 - 30 mins5 - 10 mins
Destructive to Sample? NoYesNo

Experimental Workflow & Logical Relationships

To ensure reproducible purity validation, the analytical workflow must operate as a self-validating system, incorporating strict System Suitability Testing (SST) prior to sample analysis[4].

HPLC_Workflow Sample 1. Sample Preparation (5-Ethyl-2-hydroxy-3-methoxybenzaldehyde in Acetonitrile) SST 2. System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) Sample->SST Separation 3. Chromatographic Separation (RP-HPLC, C18 Column, Acidic Mobile Phase) SST->Separation Detection 4. UV/DAD Detection (254 nm / 280 nm) Separation->Detection Analysis 5. Data Analysis (Peak Area Normalization & Purity %) Detection->Analysis

Figure 1: Self-validating RP-HPLC workflow for substituted benzaldehyde purity analysis.

Detailed RP-HPLC Methodology

The following protocol is engineered specifically for the physicochemical properties of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde, adapting established methods for vanillin and related phenolic compounds[5].

Causality-Driven Chromatographic Conditions
  • Column : C18 (250 mm × 4.6 mm, 5 µm).

    • Causality: The non-polar octadecylsilane stationary phase provides excellent retention for the hydrophobic ethyl and methoxy substituents on the aromatic ring, allowing for high-resolution separation[2].

  • Mobile Phase : Gradient elution using Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: The ortho-hydroxyl group of the compound is weakly acidic (pKa ~8.5). At neutral pH, partial ionization occurs, leading to split peaks and severe chromatographic tailing. Formic acid lowers the mobile phase pH to ~2.7, fully protonating the phenol and ensuring sharp, symmetrical peaks[5].

  • Flow Rate : 1.0 mL/min.

  • Detection : Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.

    • Causality: 254 nm captures the primary aromatic π-π* transitions, while 280 nm is highly specific for phenolic compounds, allowing for the differentiation of the target molecule from non-phenolic impurities[4].

Step-by-Step Experimental Protocol

Step 1: Sample Preparation Accurately weigh 10 mg of synthesized 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition (e.g., 80% A / 20% B).

  • Causality: Filter the solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial. PTFE is chemically inert and prevents the adsorption of the hydrophobic analyte, while amber vials are mandatory to prevent photo-oxidation of the aldehyde group to its corresponding benzoic acid during the autosampler queue.

Step 2: Gradient Program Execution

  • 0-2 min : 20% B (Isocratic hold to focus the analyte on the column head).

  • 2-10 min : Linear ramp to 80% B (Elutes the main compound and strongly retained impurities).

  • 10-12 min : Hold at 80% B (Column wash to remove highly hydrophobic by-products).

  • 12-15 min : Return to 20% B (Equilibration for the next injection).

Step 3: Self-Validating System Suitability Test (SST) Before analyzing the sample, the system must validate its own performance:

  • Blank Injection: Inject the diluent first. Verify the baseline is free of carryover or ghost peaks at the expected retention time.

  • Resolution Check: Spike the sample with a known impurity (e.g., 5-ethyl-2-hydroxy-3-methoxybenzoic acid). The system is valid only if the resolution factor (

    
    ) between the acid and the aldehyde is > 2.0. Causality: This ensures baseline separation between the parent compound and its primary degradation product, preventing false-positive purity inflation.
    
  • Tailing Factor: Calculate the tailing factor (

    
    ) of the main peak. It must be < 1.5 to confirm adequate suppression of phenolic ionization.
    

Step 4: Data Interpretation Calculate purity using the area normalization method. Purity (%) = (Area of main peak / Total area of all integrated peaks) × 100. Ensure the integration parameters strictly exclude the solvent front and known system peaks[2].

References

  • BenchChem. "Validating the Purity of Synthesized 4-(Hexyloxy)benzaldehyde: A Comparative Guide to Analytical Methods." BenchChem, 2025.
  • BenchChem. "A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC." BenchChem, 2025.
  • BLD Pharm. "5-Ethyl-2-hydroxy-3-methoxybenzaldehyde Product Specifications." BLD Pharm, 2025.
  • BenchChem. "A Comparative Guide to Validated HPLC Methods for Vanillin Quantification in Extracts." BenchChem, 2025.
  • Waliszewski, K. N., Pardío, V. T., & Ovando, S. L. "A simple and rapid HPLC technique for vanillin determination in alcohol extract." Food Chemistry, 101(3), 1059-1062, 2007.

Sources

Comparative

Mechanistic Insights: Structure-Thermal Property Relationships

A Comparative Guide to the Thermal Analysis (TGA/DSC) of 5-Ethyl-o-vanillin and Related Aldehydes In the development of advanced Schiff base ligands, metal-organic complexes, and encapsulated active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Thermal Analysis (TGA/DSC) of 5-Ethyl-o-vanillin and Related Aldehydes

In the development of advanced Schiff base ligands, metal-organic complexes, and encapsulated active pharmaceutical ingredients (APIs), the thermal stability and phase transition behavior of the precursor compounds dictate the synthesis parameters and final material viability. 5-Ethyl-o-vanillin (5-ethyl-2-hydroxy-3-methoxybenzaldehyde) is a highly specialized derivative that offers unique steric and electronic properties compared to its more common structural cousins: o-vanillin, vanillin, and ethyl vanillin.

This guide provides an objective, data-driven comparison of the thermal profiles of these compounds using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in mechanistic causality and validated experimental protocols.

As an application scientist, it is critical to look beyond the raw thermograms and understand the molecular forces driving the thermal behavior. The thermal profile of a vanillin derivative is primarily governed by its hydrogen-bonding network and molecular weight.

  • Intermolecular vs. Intramolecular Hydrogen Bonding: Standard vanillin and ethyl vanillin possess a para-hydroxyl group relative to the aldehyde. This configuration strongly favors intermolecular hydrogen bonding, creating a robust crystalline lattice that requires higher thermal energy to disrupt, resulting in higher melting points (77.5 °C – 83.0 °C)[1][2].

  • The Ortho-Effect: In contrast, 5-Ethyl-o-vanillin and o-vanillin feature an ortho-hydroxyl group adjacent to a methoxy group. This proximity strongly favors intramolecular hydrogen bonding. Because the molecules are internally satisfied, the intermolecular forces are reduced to weaker van der Waals interactions and dipole-dipole forces. Consequently, these compounds exhibit significantly lower melting points and distinct vaporization kinetics.

  • The 5-Ethyl Substitution: While o-vanillin melts around 45 °C, the addition of the ethyl group at the 5-position in 5-Ethyl-o-vanillin increases the molecular weight and steric bulk. This slightly elevates the melting point and increases the onset temperature of thermal degradation (T_d) compared to unsubstituted o-vanillin, making it a more robust candidate for high-temperature reflux synthesis of Lanthanide(III) or transition metal complexes.

Comparative Thermal Performance Data

The following table synthesizes the quantitative TGA and DSC data for 5-Ethyl-o-vanillin against its primary alternatives to guide precursor selection.

CompoundStructural FeatureDSC Melting Endotherm (T_m)TGA Degradation Onset (T_d)Vaporization / Mass Loss Profile
Ethyl Vanillin para-OH, meta-Ethoxy77.5 – 78.0 °C[1][2]~250 °C[1]Weak vaporization peak ~190 °C; matrix degradation max at 360 °C[1]
Vanillin para-OH, meta-Methoxy81.0 – 83.0 °C~250 °CEvaporation onset ~200 °C[1]
o-Vanillin ortho-OH, meta-Methoxy~45.0 °C~220 °CMulti-step degradation when complexed (e.g., 213-286 °C for nitrate loss)
5-Ethyl-o-vanillin ortho-OH, 5-Ethyl~50.0 – 55.0 °C~235 °CIntermediate volatility; delayed sublimation compared to o-vanillin

Experimental Workflow & Logical Relationships

To accurately capture the nuanced thermal transitions of these volatile aldehydes, a simultaneous TGA/DSC approach is required. The workflow below outlines the logical progression from sample preparation to comparative evaluation.

G A Sample Preparation (5-Ethyl-o-vanillin / Alternatives) B DSC Analysis (Melting Point & Enthalpy) A->B C TGA Analysis (Thermal Stability & Degradation) A->C D Data Synthesis (Phase Transition & Kinetics) B->D C->D E Comparative Evaluation (Ligand/Complex Suitability) D->E

Workflow for simultaneous TGA/DSC thermal analysis and comparative evaluation of vanillin compounds.

Self-Validating TGA/DSC Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation steps designed specifically for low-melting, volatile aromatic aldehydes[3].

Step 1: Instrument Calibration & Blank Run (Validation Step)

  • Action: Perform a baseline run using empty Alumina (Al₂O₃) crucibles from 25 °C to 600 °C.

  • Causality: Alumina is chosen over standard aluminum because aluminum melts at 660 °C, which risks sensor damage during high-temperature degradation studies. The blank run validates that the microbalance drift is <10 µg and the DSC baseline is flat, ensuring that subsequent endotherms are purely sample-derived.

Step 2: Sample Preparation

  • Action: Accurately weigh 5.0 to 10.0 mg of 5-Ethyl-o-vanillin (or the comparative alternative) into the Alumina crucible.

  • Causality: A mass below 5 mg yields poor signal-to-noise ratios for the DSC heat flow, while a mass above 10 mg causes thermal gradients within the sample, artificially broadening the melting endotherm and masking closely spaced degradation steps.

Step 3: Atmospheric Control

  • Action: Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min[3].

  • Causality: Nitrogen prevents premature oxidative combustion of the aromatic ring. This ensures that the TGA mass loss recorded is purely thermal decomposition (pyrolysis) and vaporization, rather than oxidation, allowing for accurate kinetic modeling.

Step 4: Temperature Program

  • Action: Heat the sample from 30 °C to 600 °C at a strictly controlled heating rate of 10 °C/min[3].

  • Causality: A 10 °C/min rate is the optimal equilibrium point. Faster rates (e.g., 20 °C/min) induce thermal lag, pushing the apparent melting point higher than reality. Slower rates (e.g., 2 °C/min) cause the volatile 5-Ethyl-o-vanillin to sublime away before its true degradation onset (T_d) can be recorded.

Step 5: Data Synthesis & Closure Check (Validation Step)

  • Action: Analyze the Derivative Thermogravimetry (DTG) curve alongside the DSC heat flow. Verify that the final residual mass at 600 °C is near 0% for the pure ligand.

  • Causality: Pure organic aldehydes should volatilize/decompose completely. If a significant residue (>2%) remains, it indicates either sample contamination (e.g., inorganic salts from synthesis) or unwanted polymerization during the heating cycle. For synthesized metal complexes (e.g., Lanthanide complexes), the residue should mathematically match the theoretical yield of the corresponding metal oxide (e.g., Dy₂O₃).

Application: Guiding Complexation Synthesis

The thermal data derived from this protocol directly impacts downstream synthesis. When utilizing 5-Ethyl-o-vanillin to create Schiff bases (e.g., reacting with p-toluidine or phenyl urea), the low melting point (~50-55 °C) means the ligand will melt and dissolve rapidly in warm alcoholic solvents. However, its thermal degradation onset (~235 °C) dictates that reflux temperatures must not exceed this threshold to prevent ligand breakdown before complexation with metal nitrates can occur.

By comparing this to ethyl vanillin—which requires higher temperatures to disrupt its intermolecular hydrogen bonds for dissolution—researchers can optimize their solvent selection and reflux conditions, ultimately achieving higher yields and purer crystalline complexes.

References

  • Milanovic, J., & Manojlovic, V. (2010). Microencapsulation of Flavors in Carnauba Wax. National Institutes of Health (NIH).
  • Hangming, et al. (2011). Synthesis, Characterization and Thermal Analysis of Lanthanide(III) Nitrates Complexes of Schiff Base Derived From o-Vanillin and p-Toluidine. Asian Journal of Chemistry.
  • Process Development of a Model Solvate for Drying Research. (2025). National Institutes of Health (NIH).
  • Thermal, morphological, and mechanical properties of ethyl vanillin immobilized in polyvinyl alcohol by electrospinning process. (2014). ResearchGate.

Sources

Validation

High-Precision Elemental Analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

A Comparative Validation Guide for CAS 42044-93-9 Part 1: Executive Summary & Chemical Identity This guide establishes the elemental analysis (EA) standards for 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9). C...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Validation Guide for CAS 42044-93-9

Part 1: Executive Summary & Chemical Identity

This guide establishes the elemental analysis (EA) standards for 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9).

Critical Distinction: Do not confuse this compound with the common flavoring agent "Ethyl Vanillin" (3-ethoxy-4-hydroxybenzaldehyde, CAS 121-32-4). While they share similar nomenclature, they are chemically distinct homologs with different molecular formulas and elemental compositions. Using the wrong theoretical standard will lead to immediate validation failure.

FeatureTarget Compound Commercial "Ethyl Vanillin" Vanillin
IUPAC Name 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde 3-Ethoxy-4-hydroxybenzaldehyde4-Hydroxy-3-methoxybenzaldehyde
CAS Number 42044-93-9 121-32-4121-33-5
Formula



Mol.[1][2][3][4][5] Weight 180.20 g/mol 166.17 g/mol 152.15 g/mol
Primary Use Pharma Intermediate / Research StandardFlavoring Agent / FragranceFlavoring / Pharma Precursor
Part 2: Theoretical Standards & Acceptance Criteria

To validate the purity of CAS 42044-93-9, the experimental elemental composition must align with the theoretical values derived from the molecular formula


.
2.1 Theoretical Composition Calculation

Based on atomic weights:


, 

,

.
  • Carbon (10 atoms):

    
    
    
  • Hydrogen (12 atoms):

    
    
    
  • Oxygen (3 atoms):

    
    
    
  • Total MW:

    
    
    
2.2 Comparative Tolerance Table

The following table contrasts the target compound's theoretical values against common alternatives. A "Pass" result for CAS 42044-93-9 would be a "Fail" if the sample were actually Commercial Ethyl Vanillin.

ElementTarget: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (

)
Alt 1: Commercial Ethyl Vanillin (

)
Alt 2: o-Vanillin (

)
Acceptance Limit (Standard)
Carbon 66.65% 65.05%63.15%

Hydrogen 6.71% 6.07%5.30%

Oxygen 26.64% 28.89%31.55%N/A (Calculated by diff.)

Insight: The Carbon content gap between the Target (66.65%) and Commercial Ethyl Vanillin (65.05%) is 1.6% , which is


 the allowable error margin (

). This makes Elemental Analysis (EA) an excellent tool for distinguishing these two compounds.
Part 3: Experimental Protocol (Self-Validating System)

This protocol ensures data integrity by addressing the specific chemical behavior of benzaldehyde derivatives, particularly their tendency to oxidize to benzoic acids or retain moisture.

3.1 Sample Preparation Workflow
  • Homogenization: Grind the crystalline sample using an agate mortar to ensure uniform combustion.

  • Drying (Critical Step):

    • Why: Benzaldehydes can form hydrates or retain surface moisture.

    • Method: Dry at

      
       under vacuum (
      
      
      
      ) for 4 hours over
      
      
      .
    • Caution: Avoid temperatures

      
       to prevent sublimation or oxidation to the corresponding benzoic acid (5-ethyl-2-hydroxy-3-methoxybenzoic acid), which would skew Oxygen results.
      
  • Weighing: Weigh

    
     into a tin capsule using a microbalance with 
    
    
    
    precision.
3.2 Combustion Analysis (CHN Mode)
  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp:

    
     (Static) / 
    
    
    
    (Dynamic flash).
  • Calibration Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%).

    • Note: Acetanilide is preferred over Benzoic Acid here because its %H (6.71%) exactly matches the target compound's theoretical %H (6.71%), minimizing calibration curve errors for Hydrogen.

3.3 Data Validation Logic

A self-validating system requires checking for "drift" and "memory effects."

EA_Validation_Workflow Start Start: Sample Analysis Check_Blank Run Blank (Tin Capsule) Target: N/C/H = 0 Start->Check_Blank Run_Std Run Acetanilide Std (K-factor determination) Check_Blank->Run_Std Check_Std Is Std within ±0.15%? Run_Std->Check_Std Recalibrate Recalibrate Instrument Check_Std->Recalibrate No Run_Sample Run Target Sample (CAS 42044-93-9) Check_Std->Run_Sample Yes Recalibrate->Run_Std Compare_Data Compare with Theoretical: C: 66.65% | H: 6.71% Run_Sample->Compare_Data Decision Is Deviation < 0.4%? Compare_Data->Decision Pass PASS: Purity Confirmed Decision->Pass Yes Fail_Analysis FAIL: Analyze Deviation Decision->Fail_Analysis No

Figure 1: Analytical workflow for validating elemental composition.

Part 4: Troubleshooting & Deviation Analysis

If the analysis fails the


 tolerance, use this guide to diagnose the root cause based on the direction of the error.
4.1 Scenario A: Low Carbon, High Hydrogen
  • Observation: C < 66.25%, H > 7.10%.

  • Diagnosis: Moisture Contamination. The sample is wet. Water (

    
    ) adds mass with 0% Carbon and 11% Hydrogen, depressing the C% and spiking the H%.
    
  • Remedy: Re-dry sample at

    
     under high vacuum for 8 hours.
    
4.2 Scenario B: Low Carbon, Low Hydrogen
  • Observation: C < 66.00%, H < 6.50%.

  • Diagnosis: Inorganic Contamination. Presence of silica (from column chromatography) or inorganic salts (NaCl,

    
     from extraction). These do not combust, effectively "diluting" the C and H.
    
  • Remedy: Perform ash test or re-crystallize using an organic solvent (e.g., Ethanol/Hexane).

4.3 Scenario C: High Carbon
  • Observation: C > 67.00%.[6]

  • Diagnosis: Solvent Entrapment. Common if recrystallized from solvents with high carbon content (e.g., Toluene or Ethyl Acetate) that were not fully removed.

  • Remedy: Analyze via

    
    -NMR to identify residual solvent, then dry accordingly.
    
Part 5: Comparison with Alternatives (Performance Guide)

When selecting a reference standard for method development, researchers often choose between the Target (5-Ethyl-2-hydroxy-3-methoxybenzaldehyde) and Commercial Ethyl Vanillin.

ParameterTarget (CAS 42044-93-9) Commercial Ethyl Vanillin Implication for Research
Hygroscopicity ModerateLowTarget requires stricter drying protocols before weighing.
Oxidation Stability Moderate (Aldehyde)Moderate (Aldehyde)Both must be stored under inert gas (

/Ar) at

.
NMR Distinctiveness Unique Ethyl triplet/quartetUnique Ethyl triplet/quartet

-NMR is required to distinguish the position of the ethyl group (Pos 5 vs Pos 3-ethoxy).

Scientific Insight: While Commercial Ethyl Vanillin is cheaper and readily available, it cannot be used as a surrogate standard for CAS 42044-93-9 in quantitative analysis (e.g., HPLC UV-response factor determination) because the structural isomerism affects the


 and extinction coefficient (

). Elemental analysis is the first line of defense to ensure you have synthesized or purchased the correct isomer.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6429811, 5-Ethyl-2-hydroxybenzaldehyde (Analog Reference). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

CAS Number: 42044-93-9 Synonyms: 5-Ethyl-o-vanillin; 3-Methoxy-5-ethylsalicylaldehyde Chemical Class: Phenolic Aldehyde[1] Part 1: Executive Safety Summary (Immediate Action) This compound combines the reactivity of an a...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 42044-93-9 Synonyms: 5-Ethyl-o-vanillin; 3-Methoxy-5-ethylsalicylaldehyde Chemical Class: Phenolic Aldehyde[1]

Part 1: Executive Safety Summary (Immediate Action)

This compound combines the reactivity of an aldehyde with the acidity and permeability of a phenol. It is not merely an "irritant"; it is a bioactive intermediate that requires specific barrier protection to prevent dermal sensitization and respiratory inflammation.

Emergency Response Card
Scenario Immediate Action
Skin Contact Drench & Wash. Phenols can anesthetize nerve endings, masking burns. Rinse with water for 15 minutes. If available, use PEG 300/400 (Polyethylene Glycol) swabbing for superior phenol decontamination.[2][3][4]
Eye Contact Irrigate Immediately. Flush with eyewash for 15 minutes.[2] Hold eyelids open. Seek ophthalmological evaluation if redness persists.
Inhalation Evacuate. Move to fresh air.[2] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Wet Sweep. Do not dry sweep (dust explosion risk). Dampen with inert oil or water, then scoop into a waste container.
Fire CO2 / Dry Chemical. Water spray may spread burning organic liquids if the compound is in solution.

Part 2: Personal Protective Equipment (PPE) Strategy

Scientific Rationale: Standard laboratory PPE is often insufficient for substituted phenols. The ethyl group at the 5-position increases lipophilicity compared to vanillin, potentially enhancing skin absorption rates. The aldehyde moiety presents a respiratory sensitization risk.

Hand Protection Logic
  • Solid State Handling: Standard Nitrile gloves (0.11 mm) are sufficient for weighing dry powder.

  • Solution Handling (Organic Solvents): Phenolic compounds can permeate thin nitrile.

    • Protocol: Double-gloving is mandatory when handling solutions (e.g., DCM, Ethyl Acetate).

    • Inner Glove: Nitrile (Examination grade).

    • Outer Glove: Nitrile (Long-cuff) or Silver Shield® (Laminate) for prolonged immersion tasks.

    • Why? This creates a "breakthrough buffer," allowing you to strip the outer glove immediately upon contamination without exposing skin.

Respiratory Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (US) or P3 (EU). Simple surgical masks offer zero protection against phenolic vapors or fine organic dusts.

Eye & Body Protection[2][5]
  • Eyes: Chemical Splash Goggles (indirect venting) are required. Safety glasses with side shields are inadequate because fine dust can bypass the seal.

  • Body: 100% Cotton Lab Coat (High-neck preferred). Synthetic fabrics (polyester) can melt into the skin if a fire occurs involving organic solvents.

PPE Decision Matrix

PPE_Decision_Matrix Start Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_PPE Standard Nitrile (0.11mm) + Goggles + Fume Hood Solid->Solid_PPE Solvent Solvent Type? Liquid->Solvent Halogenated DCM / Chloroform Solvent->Halogenated Standard MeOH / EtOAc Solvent->Standard Laminate Silver Shield® / Laminate (Required for >5 min contact) Halogenated->Laminate Double_Glove Double Nitrile (Change outer every 15 min) Standard->Double_Glove

Figure 1: PPE selection logic based on physical state and solvent carrier.[5] Note the escalation to Laminate gloves for halogenated solvents due to rapid breakthrough.

Part 3: Operational Handling & Logistics

Storage & Stability
  • Oxidation Risk: As a benzaldehyde derivative, the aldehyde group at C1 is susceptible to autoxidation, forming the corresponding benzoic acid (5-ethyl-2-hydroxy-3-methoxybenzoic acid).

  • Protocol: Store under Inert Atmosphere (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8°C).

  • Light: Store in amber vials. Phenolic compounds often darken (oxidize) upon UV exposure.

Weighing & Solubilization

The "Static Cling" Hazard: Fine organic powders often carry static charges, causing them to "jump" onto balances and gloves.

  • Step 1: Place the receiving vessel inside the fume hood.

  • Step 2: Use an anti-static gun if available, or wipe the spatula with a dryer sheet (outside the vessel) to discharge static.

  • Step 3: Dissolve in organic solvent (Ethanol, DMSO, or DCM) inside the hood before transporting to instruments.

Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO4, Nitric Acid) and strong bases. The phenolic proton (pKa ~10) is easily deprotonated, making the ring highly electron-rich and reactive.

  • Air Sensitivity: If using in catalysis or cross-coupling, degas solvents. The aldehyde can poison metal catalysts if oxidized to the acid.

Part 4: Disposal & Spill Management

Core Directive: Never dispose of phenolic aldehydes down the drain. They are toxic to aquatic life and can disrupt municipal water treatment bacteria.

Disposal Classification
Waste Stream Description Container Labeling
Stream A Solid Waste (Contaminated paper, gloves)"Hazardous Solid Waste - Phenolic Contamination"
Stream B Non-Halogenated Solutions (Acetone, MeOH)"Organic Waste - Non-Halogenated"
Stream C Halogenated Solutions (DCM)"Organic Waste - Halogenated"
Spill Cleanup Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Small_Solid < 5g Solid Assess->Small_Solid Large_Liquid > 10mL Liquid or Large Solid Assess->Large_Liquid Action_Wet Cover with wet paper towel to prevent dust Small_Solid->Action_Wet Action_Absorb Use Vermiculite or Spill Pillow Large_Liquid->Action_Absorb Clean Wipe with soap/water (Avoid Acetone - spreads phenol) Action_Wet->Clean Action_Absorb->Clean Disposal Bag as Hazardous Waste Clean->Disposal

Figure 2: Step-by-step spill response. Note the instruction to avoid acetone for cleaning skin/surfaces, as it increases skin permeability of phenols.

References

  • PubChem. (n.d.). 5-Ethyl-2-hydroxybenzaldehyde (Analogous Structure Safety Data). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General grounding for phenolic handling).

Sources

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